molecular formula C12H14N5O7P B15564482 Remdesivir nucleoside monophosphate CAS No. 1911578-74-9

Remdesivir nucleoside monophosphate

カタログ番号: B15564482
CAS番号: 1911578-74-9
分子量: 371.24 g/mol
InChIキー: ZBHOHJWLOOFLMW-LTGWCKQJSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

GS-441524 monophosphate is a C-nucleoside phosphate that is GS-441524 in which the 5'-hydroxy group has been replaced by a phosphate group. In cells, GS-441524 monophosphate gets converted into the pharmacologically active triphosphate form (GS-443902). It has a role as an anticoronaviral agent, an antiviral drug and a drug metabolite. It is a C-nucleoside phosphate, an aromatic amine, a nitrile and a pyrrolotriazine. It is functionally related to a GS-441524.
a metabolite of remdesivir, precursor to remdesivir triphosphate

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N5O7P/c13-4-12(8-2-1-6-11(14)15-5-16-17(6)8)10(19)9(18)7(24-12)3-23-25(20,21)22/h1-2,5,7,9-10,18-19H,3H2,(H2,14,15,16)(H2,20,21,22)/t7-,9-,10-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHOHJWLOOFLMW-LTGWCKQJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)(O)O)O)O)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N5O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Journey of Remdesivir: From Discovery to Synthesis of a Potent Antiviral Agent

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Remdesivir (B604916) (GS-5734) is a testament to the intricate process of modern drug discovery and development. Initially investigated for hepatitis C and respiratory syncytial virus (RSV), its broad-spectrum antiviral activity against RNA viruses, including filoviruses like Ebola and coronaviruses, brought it to the forefront of therapeutic research, particularly during the COVID-19 pandemic.[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthetic pathways of remdesivir, with a focus on its nucleoside monophosphate prodrug strategy.

Discovery and Development Workflow

The development of remdesivir followed a structured workflow common in the pharmaceutical industry, beginning with initial screening and culminating in clinical trials. This process involved identifying a promising parent nucleoside, optimizing its structure for better cell permeability and metabolic activation, and rigorously testing its efficacy and safety.

Remdesivir Discovery and Development Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Development Library Screening Library Screening Hit Identification Hit Identification Library Screening->Hit Identification >1000 nucleoside analogues screened Lead Identification (GS-441524) Lead Identification (GS-441524) Hit Identification->Lead Identification (GS-441524) Identification of parent nucleoside Prodrug Synthesis (Remdesivir) Prodrug Synthesis (Remdesivir) Lead Identification (GS-441524)->Prodrug Synthesis (Remdesivir) Phosphoramidate (B1195095) prodrug strategy In Vitro Studies In Vitro Studies Prodrug Synthesis (Remdesivir)->In Vitro Studies Testing against various RNA viruses In Vivo Animal Models In Vivo Animal Models In Vitro Studies->In Vivo Animal Models Efficacy and safety studies Phase I Trials Phase I Trials In Vivo Animal Models->Phase I Trials Safety and dosage in humans Phase II/III Trials Phase II/III Trials Phase I Trials->Phase II/III Trials Efficacy in patients Regulatory Approval Regulatory Approval Phase II/III Trials->Regulatory Approval FDA Emergency Use Authorization

Caption: A simplified workflow of the discovery and development of remdesivir.

Mechanism of Action: A Prodrug Approach

Remdesivir is a monophosphoramidate prodrug of a C-nucleoside analog, GS-441524.[3][4] This prodrug design is crucial for enhancing cell permeability, a common challenge with nucleoside analogs. Once inside the host cell, remdesivir undergoes a series of metabolic activation steps to form the active nucleoside triphosphate (NTP) analog, GS-443902.[1][5]

This active metabolite acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), the key enzyme responsible for replicating the viral genome.[6] By mimicking the natural adenosine (B11128) triphosphate (ATP), GS-443902 is incorporated into the nascent viral RNA chain, leading to delayed chain termination and inhibition of viral replication.[6][7]

Remdesivir Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Host Cell) Remdesivir (GS-5734) Remdesivir (GS-5734) Remdesivir Remdesivir Remdesivir (GS-5734)->Remdesivir Cellular Uptake Alanine Metabolite (GS-704277) Alanine Metabolite (GS-704277) Remdesivir->Alanine Metabolite (GS-704277) Esterases (CES1, CatA) Nucleoside Monophosphate (GS-441524-MP) Nucleoside Monophosphate (GS-441524-MP) Alanine Metabolite (GS-704277)->Nucleoside Monophosphate (GS-441524-MP) Phosphoramidases (HINT1) Nucleoside Diphosphate Nucleoside Diphosphate Nucleoside Monophosphate (GS-441524-MP)->Nucleoside Diphosphate Cellular Kinases Active Triphosphate (GS-443902) Active Triphosphate (GS-443902) Nucleoside Diphosphate->Active Triphosphate (GS-443902) Cellular Kinases Viral RdRp Viral RdRp Active Triphosphate (GS-443902)->Viral RdRp Competitive Inhibition with ATP Viral RNA Replication Viral RNA Replication Viral RdRp->Viral RNA Replication Inhibition of Replication Inhibition of Replication Viral RdRp->Inhibition of Replication

Caption: Intracellular activation pathway of remdesivir and its inhibitory effect on viral replication.

Synthesis of Remdesivir Nucleoside Monophosphate

The synthesis of remdesivir has evolved since its initial disclosure by Gilead Sciences. A key intermediate in many synthetic routes is the nucleoside core, GS-441524. More recent and efficient syntheses often start from this readily available intermediate. Below is a generalized synthetic scheme and a detailed experimental protocol for a highly efficient, three-step synthesis of remdesivir from GS-441524.[3][4]

Remdesivir Synthesis from GS-441524 GS-441524 GS-441524 Protected Intermediate Protected Intermediate GS-441524->Protected Intermediate 1. Protection (DMF-DMA) Phosphorylated Intermediate Phosphorylated Intermediate Protected Intermediate->Phosphorylated Intermediate 2. Phosphoramidation (t-BuMgCl, Phosphorylating Agent) Remdesivir Remdesivir Phosphorylated Intermediate->Remdesivir 3. Deprotection (AcOH)

Caption: A three-step synthetic pathway to remdesivir from GS-441524.
Quantitative Data from Synthesis

StepReactionReagents and ConditionsYield (%)Purity (%)Reference
1ProtectionGS-441524, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), Pyridine, 25 °C, 18 hQuantitative-[4]
2PhosphoramidationProtected intermediate, Pentafluorophenyl phosphoramidate, t-BuMgCl, THF, -10 °C to -5 °C, 1 h--[3]
3DeprotectionPhosphorylated intermediate, Acetic acid, Ethanol, 50 °C, 18 h9099.8 (by HPLC)[4]
Overall Three-step synthesis - 85 99.4 (by HPLC) [4][8]
Experimental Protocols

Step 1: Protection of GS-441524

To a solution of GS-441524 (1.0 eq) in pyridine, N,N-dimethylformamide dimethyl acetal (DMF-DMA) (4.0 eq) is added. The reaction mixture is stirred at 25 °C for 18 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude protected intermediate, which is used in the next step without further purification.[4]

Step 2: Phosphoramidation

The crude protected intermediate and the pentafluorophenyl phosphoramidate (1.1 eq) are dissolved in anhydrous tetrahydrofuran (B95107) (THF). The solution is cooled to -10 °C under a nitrogen atmosphere. A solution of tert-butylmagnesium chloride (t-BuMgCl) in THF is added dropwise. The reaction mixture is stirred at -5 °C for 1 hour. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with ethyl acetate (B1210297), and the organic layer is concentrated to give the crude phosphorylated intermediate.[3]

Step 3: Deprotection to Yield Remdesivir

To a solution of the crude phosphorylated intermediate in ethanol, acetic acid (20.0 eq) is added at 25 °C. The reaction mixture is heated to 50 °C and stirred for 18 hours under a nitrogen atmosphere. After completion (monitored by TLC), the mixture is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution, water, and brine. The organic phase is dried over sodium sulfate, filtered, and concentrated. The crude product is purified by silica (B1680970) gel column chromatography to afford remdesivir as a white solid.[4]

In Vitro and In Vivo Efficacy

Remdesivir has demonstrated potent antiviral activity against a range of coronaviruses in various cell cultures and animal models.

VirusCell Line / Animal ModelEndpointValueReference
MERS-CoVIn vitroIC50340 nM[1]
SARS-CoV-2Vero E6 cellsIC50770 nM[1]
SARS-CoV-2Vero E6 cellsIC901760 nM[1]
SARS-CoVMurine modelEfficacyReduced lung damage and improved lung function[9]

Conclusion

The discovery and synthesis of remdesivir underscore the importance of innovative prodrug strategies in developing effective antiviral therapies. The journey from a broad-spectrum antiviral candidate to a key therapeutic agent in a global health crisis highlights the critical role of rapid and efficient synthetic chemistry and thorough biological evaluation. The methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development, providing a foundation for future advancements in antiviral research.

References

An In-depth Technical Guide to the Chemical Structure Elucidation of Remdesivir Nucleoside Monophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remdesivir (B604916) (GS-5734™) is a pivotal antiviral agent, recognized as a broad-spectrum inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1][2][3] As a monophosphoramidate prodrug, its therapeutic efficacy is contingent upon its intracellular conversion to the active nucleoside triphosphate form.[1][4][5] A critical intermediate in this bioactivation pathway is the remdesivir nucleoside monophosphate (RMP). A thorough understanding of the chemical structure of RMP is paramount for drug metabolism and pharmacokinetic (DMPK) studies, mechanism of action investigations, and the development of next-generation antiviral agents. This technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of this compound, presenting detailed experimental protocols and summarizing key quantitative data.

Introduction: The Role of this compound

Remdesivir is an adenosine (B11128) monophosphate analog.[2][4] Upon administration, the parent drug is metabolized to its pharmacologically active nucleoside triphosphate metabolite, which acts as a competitive inhibitor of viral RdRp, leading to the termination of viral RNA replication.[4] The metabolic cascade proceeds through the formation of the nucleoside monophosphate, making the structural confirmation of this intermediate a cornerstone of its pharmacological profiling.

The chemical structure of remdesivir is characterized by a C-nucleoside bond, where the ribose sugar is linked to the nucleobase via a carbon-carbon bond, conferring greater stability against enzymatic cleavage.[6] The elucidation of the monophosphate form involves confirming the site of phosphorylation and the overall molecular integrity post-metabolism.

Analytical Techniques for Structural Elucidation

A combination of sophisticated analytical techniques is required to unequivocally determine the structure of this compound. These include mass spectrometry for molecular weight determination and fragmentation analysis, nuclear magnetic resonance (NMR) spectroscopy for detailed structural connectivity, and X-ray crystallography for definitive three-dimensional structure determination.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique for identifying and quantifying remdesivir and its metabolites in complex biological matrices.[1][2]

Key Applications:

  • Molecular weight confirmation of the monophosphate metabolite.

  • Fragmentation pattern analysis (MS/MS) to confirm the core structure and the position of the phosphate (B84403) group.

  • Quantification in various biological samples to understand its formation and degradation kinetics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, enabling the confirmation of the overall structure, including the stereochemistry. While not typically used for quantification in biological samples due to lower sensitivity compared to LC-MS/MS, it is invaluable for the structural confirmation of synthesized or isolated standards. Techniques like ¹H NMR, ¹³C NMR, and ³¹P NMR are employed.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive evidence of the three-dimensional structure of a molecule.[7] While obtaining a crystal structure of a transient metabolite like RMP can be challenging, it offers unambiguous proof of its atomic arrangement. This technique has been successfully applied to study different polymorphic forms of the parent drug, remdesivir.[7][8][9]

Experimental Protocols

Enzymatic Synthesis of Remdesivir Monophosphate

For detailed structural studies, RMP can be enzymatically synthesized.[10]

Protocol:

  • A reaction mixture containing a template-primer RNA, the SARS-CoV-2 RdRp enzyme complex, and remdesivir triphosphate (the active form) is prepared.

  • The RdRp complex incorporates a single remdesivir monophosphate into the primer strand.[11]

  • The reaction is incubated to allow for the enzymatic incorporation.

  • The RdRp enzyme is subsequently heat-denatured to stop the reaction.

  • The resulting RNA strand, now containing the covalently bound RMP, is purified for further analysis.[10]

LC-MS/MS Method for the Analysis of Remdesivir and its Metabolites

Sample Preparation:

  • To 50 µL of plasma, add 200 µL of cold acetonitrile (B52724) to precipitate proteins.[12]

  • Vortex the sample and centrifuge for 10 minutes at 4200 rpm.[12]

  • Transfer the supernatant to a new vial and evaporate to dryness under a gentle stream of nitrogen.[12]

  • Reconstitute the sample in 100 µL of water containing 0.1% acetic acid.[12]

Chromatographic Conditions:

  • Column: Acquity UPLC HSS T3 column (2.1 × 50 mm, 1.8 μm).[13]

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Run Time: Approximately 4.5 minutes.[12]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[14]

  • MS/MS Transitions:

    • Remdesivir: m/z 603.3 → m/z 200.0 and m/z 229.0[14]

    • GS-441524 (nucleoside metabolite): m/z 292.2 → m/z 173.1 and m/z 147.1[14]

Single-Crystal X-ray Diffraction

Crystal Growth:

  • Polymorph I (RDV-I): Remdesivir is dissolved in a mixture of methanol (B129727) and dichloromethane (B109758) at 50 °C and then cooled to 0 °C to yield single crystals.[7]

  • Polymorph II (RDV-II): Remdesivir is dissolved in acetonitrile at 90 °C and then cooled to room temperature to obtain single crystals.[7]

Data Collection and Refinement:

  • Data is collected on a Bruker D8 Quest CCD diffractometer.[7]

  • The crystal structures are solved by direct methods and refined with full-matrix least-squares methods.[7]

Data Presentation

The following tables summarize quantitative data from validation studies of LC-MS/MS methods for remdesivir and its primary metabolite, GS-441524.

Table 1: Calibration Curve and Linearity Data

AnalyteCalibration Range (ng/mL)Linearity (R²)
Remdesivir20 - 50000.99 - 1.00
GS-441524100 - 250000.99 - 1.00
Data from a paper spray-mass spectrometry (PS-MS/MS) assay.[15][16][17]

Table 2: Precision and Accuracy Data

AnalyteQC LevelsIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Remdesivir4< 11.2%< 11.2%± 15%
GS-4415244< 11.2%< 11.2%± 15%
Data from a PS-MS/MS assay.[15][16][17]

Table 3: LC-MS/MS Method Validation in Human Plasma

AnalyteCalibration Range (ng/mL)Intraday Precision (%CV)Interday Precision (%CV)Accuracy
Remdesivir4 - 4000< 6.6%< 6.6%± 11.5%
GS-4415242 - 2000< 6.6%< 6.6%± 11.5%
GS-7042772 - 2000< 6.6%< 6.6%± 11.5%
Data from a validated LC-MS/MS method in formic acid-treated plasma.[13]

Visualizations

Metabolic Activation Pathway of Remdesivir

Remdesivir_Metabolism Remdesivir Remdesivir (Prodrug) Alanine_Metabolite Alanine Metabolite (GS-704277) Remdesivir->Alanine_Metabolite Esterases Monophosphate Remdesivir Nucleoside Monophosphate (RMP) Alanine_Metabolite->Monophosphate Phosphoramidase Triphosphate Active Triphosphate (RTP) Monophosphate->Triphosphate Nucleoside Kinases RdRp Viral RdRp Inhibition Triphosphate->RdRp

Caption: Metabolic activation of remdesivir to its active triphosphate form.

Experimental Workflow for Structure Elucidation

Structure_Elucidation_Workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Enzymatic_Synthesis Enzymatic Synthesis of RMP Purified_RMP Purified_RMP Enzymatic_Synthesis->Purified_RMP Isolation Isolation from Biological Matrix Isolation->Purified_RMP LCMS LC-MS/MS Analysis Purified_RMP->LCMS NMR NMR Spectroscopy Purified_RMP->NMR XRay X-ray Crystallography Purified_RMP->XRay MolWeight Molecular Weight and Formula LCMS->MolWeight Connectivity Structural Connectivity NMR->Connectivity Stereochem 3D Structure and Stereochemistry XRay->Stereochem Final_Structure Elucidated Structure of RMP MolWeight->Final_Structure Connectivity->Final_Structure Stereochem->Final_Structure

Caption: General workflow for the structural elucidation of remdesivir monophosphate.

Conclusion

The chemical structure elucidation of this compound is a critical step in understanding the pharmacology of this important antiviral drug. A multi-faceted approach, combining high-sensitivity LC-MS/MS for identification and quantification, high-resolution NMR for detailed structural mapping, and X-ray crystallography for definitive 3D structure determination, is essential. The detailed protocols and summarized data presented in this guide provide a framework for researchers and scientists in the field of drug development to approach the structural characterization of remdesivir metabolites and other novel antiviral agents. This foundational knowledge is crucial for the ongoing efforts to combat current and future viral threats.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biochemical Properties of Remdesivir (B604916) Nucleoside Monophosphate

This technical guide provides a comprehensive overview of the core biochemical properties of remdesivir nucleoside monophosphate, the key intermediate in the metabolic activation of the antiviral prodrug remdesivir (GS-5734). We will delve into its chemical characteristics, metabolic activation pathway, mechanism of action against viral RNA-dependent RNA polymerase (RdRp), and present relevant quantitative data and experimental protocols.

Introduction

Remdesivir is a broad-spectrum antiviral agent, initially developed for the treatment of Hepatitis C and subsequently investigated for Ebola virus disease.[1][2][3] It has gained significant attention as the first FDA-approved drug for the treatment of COVID-19.[2][4] Remdesivir is a phosphoramidate (B1195095) prodrug of a nucleoside analog, designed to efficiently deliver its active metabolite into host cells.[2][4] Inside the cell, it undergoes a multi-step conversion to its pharmacologically active triphosphate form, which acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[4][5][6] The monophosphate form is a critical intermediate in this activation pathway.

Chemical Structure and Physicochemical Properties

This compound (RMP), also known as GS-441524 monophosphate, is an analog of adenosine (B11128) monophosphate (AMP).[7] Its structure features several key modifications that are crucial for its antiviral activity and stability.

Key Structural Features:

  • C-Nucleoside Bond: Unlike natural nucleosides which have a C-N glycosidic bond, remdesivir possesses a more stable C-C bond between the ribose sugar and the nucleobase.[1] This C-nucleoside linkage provides significant stability against cleavage by nucleases.[1]

  • 1'-Cyano Group: A cyano group at the 1' position of the ribose sugar is a critical feature for its mechanism of action, leading to delayed chain termination.[8]

  • Pyrrolo[2,1-f][1][5][9]triazin-4-amine Base: This modified nucleobase mimics adenine, allowing it to be recognized by the viral RdRp.[1][7]

Physicochemical Properties of Remdesivir:

PropertyValue
IUPAC Name 2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1][5][9]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Molecular Formula C27H35N6O8P
Molecular Weight 602.58 g/mol
pKa 10.23 (strongest acidic), 0.65 (strongest basic)
LogP 2.01
Solubility Virtually insoluble in water, soluble in ethanol (B145695) and methanol.[2]
Physical Description White to off-white to yellow non-hygroscopic crystalline solid.[2]

Metabolic Activation Pathway

Remdesivir is administered as a prodrug to overcome the poor cell permeability of its phosphorylated forms.[8] Once inside the host cell, it undergoes a series of enzymatic conversions to generate the active triphosphate metabolite, GS-443902.[10][11]

The activation pathway involves the following key steps:

  • Hydrolysis to Alanine (B10760859) Metabolite: The prodrug is first hydrolyzed by carboxylesterase 1 (CES1) and cathepsin A (CatA) to form an alanine intermediate.[10]

  • Formation of the Monophosphate: The alanine metabolite is then cleaved by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1) to yield the crucial this compound (RMP).[10]

  • Phosphorylation to Diphosphate (B83284) and Triphosphate: Cellular kinases subsequently phosphorylate RMP to its diphosphate and finally to the active triphosphate form (RTP or GS-443902).[8][10]

Remdesivir_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Remdesivir Remdesivir (Prodrug) GS-5734 Remdesivir_int Remdesivir Remdesivir->Remdesivir_int Cellular Uptake Alanine_Met Alanine Metabolite Remdesivir_int->Alanine_Met CES1, CatA RMP Remdesivir Monophosphate (RMP / GS-441524-MP) Alanine_Met->RMP HINT1 RDP Remdesivir Diphosphate RMP->RDP Cellular Kinases RTP Remdesivir Triphosphate (RTP / GS-443902) Active Form RDP->RTP Cellular Kinases

Metabolic activation pathway of remdesivir.

Mechanism of Action

The active form of remdesivir, remdesivir triphosphate (RTP), targets the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral genome replication.[4] RTP acts as a competitive inhibitor of its natural counterpart, adenosine triphosphate (ATP).[5]

The mechanism of inhibition involves:

  • Competition with ATP: Due to its structural similarity to ATP, RTP competes for the active site of the viral RdRp.[5][6]

  • Incorporation into Nascent RNA: The viral RdRp incorporates remdesivir monophosphate (RMP) into the growing RNA strand.[5][12]

  • Delayed Chain Termination: Unlike many nucleoside analogs that cause immediate chain termination, the incorporation of RMP allows for the addition of a few more nucleotides.[12][13] However, after the addition of approximately three more bases, the presence of the 1'-cyano group on the RMP causes a steric hindrance with the RdRp enzyme, leading to a halt in RNA synthesis.[6][8][13] This delayed termination effectively stops viral replication.[13]

RdRp_Inhibition cluster_replication Viral RNA Replication cluster_inhibition Inhibition RdRp Viral RdRp RNA_template Viral RNA Template Nascent_RNA Nascent RNA Strand RTP_incorporation RTP competes with ATP and is incorporated ATP ATP ATP->RdRp Natural Substrate RTP Remdesivir-TP (RTP) RTP->RdRp Competitive Inhibitor Elongation A few more nucleotides are added RTP_incorporation->Elongation Termination Delayed Chain Termination (Steric Hindrance) Elongation->Termination

Mechanism of RdRp inhibition by remdesivir.

Quantitative Data

The antiviral activity of remdesivir is quantified by metrics such as the half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.

In Vitro Antiviral Activity of Remdesivir against Coronaviruses:

VirusCell LineEC50 (µM)Reference
SARS-CoV-2Vero E61.49[14]
SARS-CoV-2 (Alpha)Vero E66.9[15]
SARS-CoV-2 (Beta)Vero E67.4[15]
SARS-CoV-2 (Gamma)Vero E69.2[15]
SARS-CoV-2 (Delta)Vero E69.6[15]
SARS-CoV-2 (Omicron)Vero E69.8[15]
MHV-0.087[16]
SARS-CoV-0.01 (conferred resistance)[16]
HCoV-229EMRC-50.067[17]

Inhibitory Activity of Remdesivir Triphosphate (RTP) against Viral RdRp:

EnzymeIC50 (µM)Reference
RSV RdRp1.1[18]
HCV RdRp5[18]

Experimental Protocols

Plaque Reduction Assay for Antiviral Activity

This assay is used to determine the concentration of an antiviral drug that is required to reduce the number of plaques (areas of virus-induced cell death) by 50% (EC50).

Methodology:

  • Cell Seeding: Seed Vero E6 cells in 6-well plates and grow until they form a confluent monolayer.

  • Virus Infection: Infect the cell monolayer with a known titer of SARS-CoV-2 (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

  • Drug Treatment: After infection, remove the virus inoculum and add an overlay medium containing various concentrations of remdesivir.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator to allow for plaque formation.

  • Plaque Visualization: Fix the cells with a solution of formaldehyde (B43269) and stain with crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques at each drug concentration and calculate the EC50 value by plotting the percentage of plaque reduction against the drug concentration.

Plaque_Assay_Workflow A 1. Seed Vero E6 cells in 6-well plates B 2. Infect with SARS-CoV-2 (100 PFU/well) A->B C 3. Add overlay medium with serial dilutions of Remdesivir B->C D 4. Incubate for 72 hours C->D E 5. Fix and stain with crystal violet D->E F 6. Count plaques and calculate EC50 E->F

Workflow for a plaque reduction assay.

RdRp Enzyme Inhibition Assay

This biochemical assay measures the ability of remdesivir triphosphate (RTP) to inhibit the activity of purified viral RdRp.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a synthetic RNA template-primer, purified recombinant RdRp enzyme, and a buffer with necessary cofactors (e.g., Mg2+).

  • Inhibitor Addition: Add varying concentrations of RTP to the reaction mixture. A control reaction without the inhibitor is also prepared.

  • Initiation of Reaction: Start the reaction by adding a mixture of natural nucleoside triphosphates (ATP, GTP, CTP, UTP), one of which is radioactively or fluorescently labeled.

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) for a specific time to allow for RNA synthesis.

  • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., EDTA).

  • Product Analysis: Separate the resulting RNA products by gel electrophoresis and quantify the amount of incorporated labeled nucleotide using autoradiography or fluorescence imaging.

  • Data Analysis: Determine the IC50 value by plotting the percentage of RdRp inhibition against the concentration of RTP.

Conclusion

This compound is a pivotal intermediate in the intracellular activation of the antiviral prodrug remdesivir. Its unique structural features, particularly the stable C-nucleoside bond and the 1'-cyano group, are fundamental to the mechanism of action of its active triphosphate form. As an analog of adenosine triphosphate, remdesivir triphosphate effectively competes with its natural counterpart and is incorporated into the nascent viral RNA chain by the RNA-dependent RNA polymerase. This incorporation leads to a delayed but definitive termination of RNA synthesis, thereby halting viral replication. The quantitative data from various in vitro studies underscore its potent activity against a range of coronaviruses. The detailed experimental protocols provided herein offer a basis for further research and development of novel antiviral therapeutics targeting viral polymerases. A thorough understanding of the biochemical properties of remdesivir and its metabolites is crucial for optimizing its clinical use and for the design of next-generation antiviral agents.

References

Intracellular Activation of Remdesivir: A Technical Guide to its Conversion to Monophosphate Form

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the initial and critical step in the bioactivation of the antiviral prodrug remdesivir (B604916): its intracellular conversion to the monophosphate form. Understanding this process is paramount for optimizing drug efficacy and developing next-generation antiviral therapies. This document outlines the key enzymatic players, their catalytic efficiencies, and the experimental methodologies used to elucidate this pathway.

The Metabolic Pathway: From Prodrug to Monophosphate

Remdesivir (RDV), a monophosphoramidate prodrug of an adenosine (B11128) analogue, requires intracellular metabolic activation to exert its antiviral effect.[1][2][3][4] The first crucial stage of this activation is the conversion to its nucleoside monophosphate (NMP) form, GS-441524-MP.[5] This process is a two-step enzymatic cascade occurring within the host cell.[6][7]

First, remdesivir is hydrolyzed by the esterases Carboxylesterase 1 (CES1) and Cathepsin A (CatA) to form an alanine (B10760859) intermediate metabolite, referred to as MetX or GS-704277.[1][2][3][4][6] Subsequently, this intermediate undergoes further hydrolysis, catalyzed by the phosphoramidase Histidine Triad Nucleotide-binding Protein 1 (HINT1), to yield the monophosphate form (RVn-monophosphate).[1][2][3][4][6] This monophosphate is then further phosphorylated to the active triphosphate metabolite (GS-443902).[8]

The key enzymes involved in this initial conversion have been identified through a combination of bioinformatic analysis, protein and mRNA quantification, biochemical studies, and the use of specific enzyme inhibitors.[2][4] Studies have shown that CES1, CatA, and HINT1 are highly expressed in human lung cells, the primary site of infection for respiratory viruses like SARS-CoV-2.[1]

Remdesivir_Activation_Pathway cluster_enzymes Enzymatic Conversions RDV Remdesivir (Prodrug) MetX Alanine Intermediate (MetX / GS-704277) RDV->MetX Hydrolysis NMP Remdesivir Monophosphate (GS-441524-MP) MetX->NMP Hydrolysis Active_TP Active Triphosphate (GS-443902) NMP->Active_TP Phosphorylation CES1 CES1 CES1->RDV CatA CatA CatA->RDV HINT1 HINT1 HINT1->MetX Kinases Cellular Kinases Kinases->NMP

Quantitative Data on Enzymatic Conversion

Biochemical assays have been employed to determine the catalytic efficiency of the key enzymes in the remdesivir activation pathway. The data highlights the significant role of HINT1 in the conversion of the alanine intermediate to the monophosphate form.

EnzymeSubstrateParameterValueReference
HINT1RDV MetXRelative Metabolism Rate6 times faster than GS-6620 MetX[3]

Experimental Protocols

The elucidation of the remdesivir activation pathway has been made possible through a series of key experiments. The following sections detail the methodologies for these pivotal studies.

Biochemical Evaluation of HINT1-Catalyzed Hydrolysis

This protocol is designed to measure the rate of conversion of the remdesivir intermediate metabolite (MetX) to its monophosphate form by the HINT1 enzyme.

Objective: To determine the catalytic activity of recombinant HINT1 on RDV MetX.

Materials:

  • Recombinant HINT1 protein

  • RDV MetX (substrate)

  • Reaction buffer

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • A reaction mixture is prepared containing the recombinant HINT1 protein and the RDV MetX substrate in a suitable reaction buffer.

  • The reaction is incubated at a controlled temperature.

  • Aliquots are taken at various time points.

  • The reaction in the aliquots is quenched.

  • The disappearance of the RDV MetX substrate is monitored using LC-MS analysis.

  • Reaction rates are calculated based on the decrease in substrate concentration over time.

HINT1_Assay_Workflow start Start prepare_mixture Prepare Reaction Mixture (HINT1 + RDV MetX) start->prepare_mixture incubate Incubate at Controlled Temperature prepare_mixture->incubate take_aliquots Take Aliquots at Time Intervals incubate->take_aliquots quench_reaction Quench Reaction take_aliquots->quench_reaction lc_ms Analyze by LC-MS quench_reaction->lc_ms calculate_rate Calculate Reaction Rate lc_ms->calculate_rate end End calculate_rate->end

Cellular Assay with Hydrolase Inhibitors

This protocol assesses the contribution of specific enzymes to the intracellular activation of remdesivir by measuring the formation of the active triphosphate metabolite in the presence of enzyme inhibitors.

Objective: To evaluate the impact of CES1 and CatA inhibitors on the formation of the active metabolite GS-443902 in cells.

Materials:

  • Normal Human Bronchial Epithelial (NHBE) cells

  • Remdesivir (RDV)

  • CES1 inhibitor (e.g., BNPP)

  • CatA inhibitor (e.g., telaprevir)

  • Cell culture medium

  • LC-MS system

Procedure:

  • NHBE cells are cultured in appropriate multi-well plates.

  • Cells are treated with a fixed concentration of remdesivir (e.g., 1 µM).

  • Concurrently, cells are co-incubated with varying concentrations of the specific enzyme inhibitors (BNPP for CES1, telaprevir (B1684684) for CatA) or a DMSO control.

  • The cells are incubated for a specified period (e.g., 24 hours).

  • After incubation, the cells are harvested.

  • Intracellular levels of the active triphosphate metabolite (GS-443902) are quantified using a validated LC-MS method.

  • The levels of GS-443902 in inhibitor-treated cells are compared to the DMSO control to determine the effect of each inhibitor.

Inhibitor_Assay_Workflow start Start culture_cells Culture NHBE Cells start->culture_cells treat_cells Treat Cells with RDV + Inhibitor/DMSO culture_cells->treat_cells incubate Incubate for 24h treat_cells->incubate harvest_cells Harvest Cells incubate->harvest_cells quantify_tp Quantify GS-443902 by LC-MS harvest_cells->quantify_tp analyze_results Analyze and Compare Triphosphate Levels quantify_tp->analyze_results end End analyze_results->end

Conclusion

The intracellular conversion of remdesivir to its monophosphate form is a well-defined, two-step enzymatic process orchestrated by CES1, CatA, and HINT1. The efficiency of this pathway, particularly the rapid conversion of the alanine intermediate by HINT1, is a critical determinant of the drug's antiviral activity. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of remdesivir's metabolism and the development of new antiviral prodrugs that leverage these intracellular activation mechanisms.

References

The Crucial Role of Carboxylesterase 1 in the Bioactivation of Remdesivir

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Remdesivir (B604916) (Veklury®), a cornerstone in the treatment of COVID-19, is a monophosphoramidate prodrug of an adenosine (B11128) analogue.[1][2] Its efficacy is contingent upon its intracellular conversion to the active nucleoside triphosphate form, GS-443902.[1][2][3] This intricate multi-step bioactivation process is initiated by the hydrolytic activity of specific cellular enzymes, with Carboxylesterase 1 (CES1) playing a predominant role.[4][5][6] This technical guide provides an in-depth exploration of the function of CES1 in the initial and rate-limiting step of remdesivir activation, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

The Metabolic Pathway of Remdesivir Activation

Remdesivir is designed as a prodrug to enhance its permeability across cell membranes. Once inside the target cell, it must undergo a series of enzymatic transformations to yield the pharmacologically active nucleoside triphosphate.[3][7] The activation cascade is initiated by the hydrolysis of the carboxylester bond on the prodrug moiety.[6][8]

Our current understanding, supported by multiple independent research efforts, indicates that Carboxylesterase 1 (CES1) and, to a lesser extent, Cathepsin A (CatA), are the primary enzymes responsible for this initial hydrolytic cleavage.[1][2][9] This reaction converts remdesivir into an alanine (B10760859) intermediate metabolite, referred to as GS-704277 or MetX.[1][2][4] Subsequently, the phosphoramidate (B1195095) bond of this intermediate is cleaved by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), releasing the nucleoside monophosphate (GS-441524 monophosphate).[1][2][5] This monophosphate is then sequentially phosphorylated by cellular kinases to the diphosphate (B83284) and finally to the active triphosphate form (GS-443902), which acts as a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[2][3][10]

The expression levels of CES1 are particularly high in the human liver, which is a major site of remdesivir metabolism.[6][11][12] However, CES1 is also expressed in other tissues, including the lungs, the primary site of SARS-CoV-2 infection, underscoring its importance in the localized activation of the drug.[1][11][13]

Quantitative Analysis of CES1-Mediated Remdesivir Hydrolysis

The efficiency of CES1 in hydrolyzing remdesivir has been quantified through kinetic studies. These analyses are crucial for understanding the rate of activation and potential drug-drug interactions. The key parameters determined are the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, and the maximum reaction velocity (Vmax).

Enzyme SourceKm (μM)Vmax (nmol/min/mg protein)Reference
Recombinant Human CES114.192.34[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the role of CES1 in remdesivir activation.

Protocol 1: Determination of CES1 Kinetic Parameters for Remdesivir Hydrolysis

Objective: To determine the Km and Vmax of CES1-mediated hydrolysis of remdesivir.

Materials:

Procedure:

  • Prepare a stock solution of remdesivir in a suitable solvent (e.g., DMSO).

  • Prepare a series of remdesivir dilutions in phosphate buffer (pH 7.4) to achieve a range of final concentrations (e.g., 0.5 to 100 μM).

  • Pre-incubate the recombinant human CES1 enzyme in phosphate buffer at 37°C for 5 minutes.

  • Initiate the reaction by adding the remdesivir dilutions to the enzyme solution. The final reaction volume should be standardized (e.g., 100 μL).

  • Incubate the reaction mixture at 37°C for a predetermined time, ensuring that the product formation is in the linear range.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the protein.

  • Analyze the supernatant for the formation of the alanine metabolite (GS-704277) using a validated LC-MS/MS method.

  • Calculate the initial velocity of the reaction at each substrate concentration.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.[4]

Protocol 2: Western Blot Analysis of CES1 Expression

Objective: To determine the protein expression levels of CES1 in different cell or tissue lysates.

Materials:

  • Cell or tissue lysates (e.g., human liver S9 fractions, lung tissue lysates)

  • Primary antibody against human CES1

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Quantify the total protein concentration of the cell or tissue lysates using a standard protein assay (e.g., BCA assay).

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein (e.g., 20 μg) onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins from the gel to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary anti-CES1 antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[1] The intensity of the bands can be quantified using densitometry software.

Protocol 3: RT-qPCR Analysis of CES1 mRNA Expression

Objective: To quantify the mRNA expression levels of CES1 in cells or tissues.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for CES1 and a housekeeping gene (e.g., GAPDH, ACTB)

  • SYBR Green or TaqMan qPCR master mix

  • qPCR instrument

Procedure:

  • Extract total RNA from cells or tissues using a commercial RNA extraction kit.

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer or a bioanalyzer.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for CES1 and the housekeeping gene, and the qPCR master mix.

  • Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

  • Analyze the amplification data to determine the cycle threshold (Ct) values.

  • Calculate the relative expression of CES1 mRNA using the ΔΔCt method, normalizing to the expression of the housekeeping gene.[1]

Visualizations

Signaling Pathway

Remdesivir_Activation_Pathway cluster_cell Target Cell Remdesivir Remdesivir (Prodrug) Metabolite_X Alanine Metabolite (GS-704277 / MetX) Remdesivir->Metabolite_X CES1 / CatA (Hydrolysis) Monophosphate Nucleoside Monophosphate (GS-441524-MP) Metabolite_X->Monophosphate HINT1 (Phosphoramidate Cleavage) Diphosphate Nucleoside Diphosphate Monophosphate->Diphosphate Cellular Kinases Triphosphate Active Nucleoside Triphosphate (GS-443902) Diphosphate->Triphosphate Cellular Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) Triphosphate->RdRp Incorporation Inhibition Inhibition of Viral RNA Synthesis RdRp->Inhibition Experimental_Workflow cluster_workflow Workflow for CES1 Kinetic Analysis Start Prepare Reagents (Remdesivir, CES1, Buffer) Incubation Incubate Remdesivir with CES1 at 37°C Start->Incubation Termination Terminate Reaction (Acetonitrile) Incubation->Termination Analysis LC-MS/MS Analysis of Metabolite Formation Termination->Analysis Data Data Analysis (Michaelis-Menten Kinetics) Analysis->Data Result Determine Km and Vmax Data->Result

References

The Crucial Role of Cathepsin A in the Bioactivation of Remdesivir: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir (B604916) (RDV), an adenosine (B11128) nucleotide analog prodrug, stands as a significant antiviral agent, notably the first to receive FDA approval for the treatment of COVID-19.[1][2] Its efficacy is contingent upon its intracellular conversion to the active nucleoside triphosphate form (GS-443902). This intricate bioactivation cascade is initiated by the hydrolysis of the parent compound, a critical step mediated predominantly by two key cellular esterases: Carboxylesterase 1 (CES1) and Cathepsin A (CatA).[1][2][3] This technical guide delves into the specific role of Cathepsin A in the hydrolysis of remdesivir to its nucleoside monophosphate precursor, providing quantitative data, detailed experimental protocols, and visual representations of the metabolic pathway and associated workflows.

Cathepsin A-Mediated Hydrolysis: The First Step in Remdesivir Activation

Remdesivir is designed as a prodrug to efficiently penetrate cell membranes. Once inside the cell, it undergoes a multi-step metabolic activation. The initial and rate-determining step is the hydrolysis of the carboxylester bond, converting remdesivir into an alanine (B10760859) intermediate metabolite, also known as GS-704277 or MetX.[1][3][4] This crucial hydrolytic cleavage is primarily carried out by CES1 and Cathepsin A.[1][3] While CES1 is a major contributor, CatA also plays a significant role in this bioactivation process.[5][6] Following this initial hydrolysis, the alanine metabolite is further metabolized by the Histidine Triad Nucleotide-binding Protein 1 (HINT1) to yield the nucleoside monophosphate (GS-441524 monophosphate).[1][2][3] This monophosphate is then sequentially phosphorylated by cellular kinases to the active triphosphate form (GS-443902), which acts as a potent inhibitor of viral RNA-dependent RNA polymerase.[7][8][9]

Quantitative Data on Cathepsin A-Mediated Remdesivir Hydrolysis

The efficiency of Cathepsin A in metabolizing remdesivir has been quantified in biochemical assays. The following table summarizes the key kinetic parameter for this enzymatic reaction.

EnzymeSubstrateRate of Hydrolysis (nmol/min/mg)
Cathepsin ARemdesivir74 ± 32

Table 1: In vitro rate of Cathepsin A-catalyzed hydrolysis of remdesivir. Data sourced from biochemical assays.[1]

Experimental Protocols

This section outlines a detailed methodology for assessing the Cathepsin A-mediated hydrolysis of remdesivir, based on established in vitro experimental procedures.

In Vitro Assay for Cathepsin A-Mediated Remdesivir Hydrolysis

Objective: To determine the rate of Cathepsin A-catalyzed hydrolysis of remdesivir to its alanine metabolite (GS-704277).

Materials:

  • Recombinant human Cathepsin A (CTSA)

  • Remdesivir (RDV)

  • Reaction Buffer (e.g., Potassium phosphate (B84403) buffer, pH 7.4)

  • Quenching solution (e.g., Acetonitrile with an internal standard)

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer and a specified concentration of remdesivir (e.g., 1 µM).

  • Enzyme Addition: Initiate the reaction by adding a predetermined amount of recombinant human Cathepsin A to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: At each time point, terminate the reaction by adding an equal volume of cold quenching solution.

  • Sample Preparation: Centrifuge the quenched samples to precipitate the protein. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the alanine metabolite (GS-704277).

  • Data Analysis: Calculate the rate of metabolite formation over time. The rate of hydrolysis can be expressed as nmol of metabolite formed per minute per milligram of enzyme.

Inhibition Assay for Cathepsin A Activity on Remdesivir

Objective: To evaluate the inhibitory effect of a compound (e.g., telaprevir) on the Cathepsin A-mediated hydrolysis of remdesivir.

Materials:

  • All materials from the hydrolysis assay.

  • Cathepsin A inhibitor (e.g., Telaprevir)

Procedure:

  • Inhibitor Pre-incubation: Pre-incubate the recombinant human Cathepsin A with various concentrations of the inhibitor in the reaction buffer for a specified period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Initiate the reaction by adding remdesivir to the pre-incubated enzyme-inhibitor mixture.

  • Incubation and Quenching: Follow the same incubation and quenching steps as described in the hydrolysis assay.

  • LC-MS/MS Analysis: Quantify the formation of the alanine metabolite using LC-MS/MS.

  • Data Analysis: Determine the concentration of the inhibitor that causes a 50% decrease in the rate of product formation (IC₅₀ value). The IC₅₀ for telaprevir (B1684684) against Cathepsin A has been reported to be in the range of 0.078 to 0.34 µM.[1]

Visualization of Pathways and Workflows

To further elucidate the processes described, the following diagrams have been generated using the Graphviz DOT language.

Remdesivir_Metabolic_Pathway Remdesivir Remdesivir (Prodrug) Metabolite_X Alanine Metabolite (GS-704277 / MetX) Remdesivir->Metabolite_X Cathepsin A / CES1 (Hydrolysis) Monophosphate Nucleoside Monophosphate (GS-441524-MP) Metabolite_X->Monophosphate HINT1 (Hydrolysis) Diphosphate Nucleoside Diphosphate Monophosphate->Diphosphate Cellular Kinases (Phosphorylation) Triphosphate Active Nucleoside Triphosphate (GS-443902) Diphosphate->Triphosphate Cellular Kinases (Phosphorylation)

Caption: Intracellular metabolic activation pathway of remdesivir.

Experimental_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Sample Analysis cluster_data 4. Data Interpretation RDV Remdesivir Incubation Incubate at 37°C (Time Course) RDV->Incubation CatA Cathepsin A CatA->Incubation Buffer Buffer Buffer->Incubation Quench Quench Reaction Incubation->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_Analysis Calculate Hydrolysis Rate / IC50 LCMS->Data_Analysis

Caption: Workflow for in vitro Cathepsin A hydrolysis assay.

Conclusion

The enzymatic hydrolysis of remdesivir by Cathepsin A is a pivotal step in its conversion to the therapeutically active form. Understanding the kinetics and mechanisms of this process is essential for optimizing drug delivery and efficacy. The data and protocols presented in this guide offer a comprehensive resource for researchers in the fields of virology, pharmacology, and drug development, facilitating further investigation into the metabolism of remdesivir and the development of next-generation antiviral therapies. The variable expression of Cathepsin A and CES1 in different tissues and patient populations may contribute to the observed variability in remdesivir's antiviral activity, highlighting the importance of personalized medicine approaches.[6][10]

References

The Role of Histidine Triad Nucleotide-Binding Protein 1 (HINT1) in the Bioactivation of Remdesivir

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the critical role of the Histidine Triad Nucleotide-Binding Protein 1 (HINT1) enzyme in the metabolic activation of the antiviral prodrug remdesivir (B604916). Understanding this enzymatic step is crucial for the optimization of antiviral therapies and the development of novel nucleotide-based therapeutics.

Remdesivir, a monophosphoramidate prodrug of an adenosine (B11128) analogue, requires intracellular conversion to its active nucleoside triphosphate (NTP) form to effectively inhibit viral RNA-dependent RNA polymerases.[1][2][3][4] This multi-step bioactivation pathway is orchestrated by a series of host cell enzymes, with HINT1 playing a pivotal role in the formation of the essential nucleoside monophosphate intermediate.[1][2][3][5]

The Metabolic Activation Pathway of Remdesivir

Remdesivir is designed as a prodrug to facilitate its entry into host cells.[6] Once intracellular, it undergoes a series of enzymatic transformations to yield the pharmacologically active remdesivir triphosphate (RDV-TP).[7][8] The initial steps involve the hydrolysis of the ester moiety of remdesivir, a reaction catalyzed by carboxylesterase 1 (CES1) and cathepsin A (CatA), to produce an alanine (B10760859) intermediate metabolite, referred to as MetX.[1][2][3][5]

It is at this stage that HINT1 exerts its crucial function. HINT1 is a phosphoramidase that catalyzes the cleavage of the P-N bond in the MetX intermediate, releasing the nucleoside monophosphate (NMP).[1][5][9][10] This conversion is a critical rate-limiting step in the activation cascade. Following the HINT1-mediated formation of the NMP, cellular kinases sequentially phosphorylate it to the diphosphate (B83284) (NDP) and finally to the active triphosphate (NTP) form, GS-443902.[1][2][3][5]

Remdesivir_Activation_Pathway cluster_extracellular Extracellular Space Remdesivir Remdesivir (Prodrug) Remdesivir_intra Remdesivir_intra Remdesivir->Remdesivir_intra Cellular Uptake NTP NTP Inhibition Inhibition of Viral RNA Polymerase NTP->Inhibition

Quantitative Analysis of HINT1-Mediated Metabolism

Biochemical assays have demonstrated the efficiency of HINT1 in processing the remdesivir intermediate, MetX. The catalytic activity of HINT1 towards RDV MetX is significantly higher than for other known substrates, underscoring its importance in the activation of remdesivir.

SubstrateEnzymeRelative Metabolism RateReference
RDV MetXHINT16-fold faster[5]
GS-6620 MetXHINT1Baseline[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of HINT1's role in remdesivir activation.

1. HINT1-Catalyzed Hydrolysis of RDV MetX

  • Objective: To determine the rate of HINT1-mediated conversion of RDV MetX to its nucleoside monophosphate.

  • Materials:

    • Recombinant human HINT1 enzyme.

    • RDV MetX substrate.

    • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).

    • Quenching solution (e.g., acetonitrile (B52724) with an internal standard).

    • LC-MS/MS system.

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer and recombinant HINT1 enzyme.

    • Initiate the reaction by adding RDV MetX to the reaction mixture.

    • Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

    • At each time point, terminate the reaction by adding an equal volume of quenching solution.

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the disappearance of RDV MetX and the formation of the nucleoside monophosphate.

    • Calculate the reaction rate from the change in substrate or product concentration over time.

2. Western Blot Analysis of HINT1 Protein Expression

  • Objective: To quantify the protein expression levels of HINT1 in various cell and tissue lysates.

  • Materials:

    • Cell or tissue lysates (e.g., human lung S9 fractions, NHBE cells).

    • Protein concentration assay kit (e.g., BCA assay).

    • SDS-PAGE gels.

    • PVDF or nitrocellulose membranes.

    • Primary antibody against HINT1.

    • Horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Determine the protein concentration of the cell or tissue lysates.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against HINT1 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Experimental Workflow and Logical Relationships

The investigation into the role of HINT1 in remdesivir activation typically follows a multi-faceted approach, combining biochemical assays with cellular and tissue-based analyses.

Experimental_Workflow cluster_biochemical Biochemical Analysis cluster_cellular Cellular & Tissue Analysis Enzyme_Assay HINT1 Enzyme Assay (Recombinant Protein) Inhibitor_Screening Inhibitor Specificity Assays (IC50 Determination) Enzyme_Assay->Inhibitor_Screening Validate Tool Compounds Metabolite_Analysis Intracellular Metabolite Analysis (LC-MS/MS) Inhibitor_Screening->Metabolite_Analysis Assess Impact in Cells mRNA_Quantification mRNA Quantification (RT-qPCR) Protein_Quantification Protein Quantification (Western Blot) Protein_Quantification->Metabolite_Analysis Correlate Expression with Metabolism Conclusion Conclusion: HINT1 is a critical enzyme for the formation of remdesivir monophosphate Metabolite_Analysis->Conclusion Hypothesis Hypothesis: HINT1 is a key enzyme in remdesivir activation Hypothesis->Enzyme_Assay Hypothesis->mRNA_Quantification Hypothesis->Protein_Quantification

Conclusion

References

Mechanism of action of remdesivir nucleoside monophosphate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of Remdesivir (B604916) Nucleoside Monophosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remdesivir (GS-5734) is a nucleotide analog prodrug that has demonstrated broad-spectrum antiviral activity against a range of RNA viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).[1][2] Its efficacy is contingent upon its intracellular conversion to a pharmacologically active nucleoside triphosphate form, which targets the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme in the viral replication cycle.[3][4][5] This guide provides a detailed examination of the molecular mechanisms underpinning the action of remdesivir, from its metabolic activation pathway to its multi-faceted inhibition of the viral polymerase. It consolidates quantitative data on its antiviral activity and resistance, details key experimental protocols, and visualizes the core pathways to offer a comprehensive resource for the scientific community.

The Metabolic Activation of Remdesivir

Remdesivir is a monophosphoramidate prodrug designed to enhance intracellular delivery of its active metabolite.[5][6][7] Once inside the host cell, it undergoes a multi-step enzymatic conversion to its active triphosphate form, GS-443902 (remdesivir triphosphate, RTP).

The activation pathway is as follows:

  • Initial Hydrolysis : Remdesivir is first hydrolyzed by cellular esterases, primarily carboxylesterase 1 (CES1) and to a lesser extent cathepsin A (CatA), to form an alanine (B10760859) intermediate metabolite, GS-704277 (also referred to as MetX).[6][7][8]

  • Formation of the Monophosphate : This intermediate is then processed by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), which cleaves the phosphoramidate (B1195095) bond to release the nucleoside monophosphate (NMP), GS-441524-MP.[6][7][8][9] This step bypasses the often rate-limiting initial phosphorylation of the parent nucleoside.[10]

  • Successive Phosphorylations : The nucleoside monophosphate is subsequently phosphorylated by host cell kinases, such as uridine (B1682114) monophosphate–cytidine monophosphate kinase (UMP-CMPK) and nucleoside diphosphate (B83284) kinase (NDPK), to form the diphosphate (NDP) and finally the active nucleoside triphosphate (NTP), GS-443902.[6][7][9]

A parallel pathway involves the dephosphorylation of the monophosphate metabolite to the parent nucleoside, GS-441524, which can be eliminated from the cell or less efficiently re-phosphorylated.[8]

Remdesivir_Activation_Pathway cluster_cell Host Cell cluster_action Viral Target RDV Remdesivir (GS-5734) (Prodrug) MetX Alanine Intermediate (GS-704277) RDV->MetX CES1 / CatA NMP Nucleoside Monophosphate (GS-441524-MP) MetX->NMP HINT1 NDP Nucleoside Diphosphate NMP->NDP UMP-CMPK NS Parent Nucleoside (GS-441524) NMP->NS Dephosphorylation NTP Active Nucleoside Triphosphate (RTP / GS-443902) NDP->NTP NDPK RdRp Viral RdRp Inhibition NTP->RdRp Inhibits

Caption: Intracellular metabolic activation pathway of remdesivir.

Molecular Mechanism of RdRp Inhibition

The active remdesivir triphosphate (RTP) targets the viral RNA-dependent RNA polymerase (RdRp), the core enzyme responsible for replicating the viral RNA genome.[3][4] The inhibition mechanism is multifaceted, involving competition with the natural substrate and causing premature termination of RNA synthesis.

Competitive Inhibition and Incorporation

RTP functions as an adenosine (B11128) triphosphate (ATP) analog.[5] Due to its structural resemblance to ATP, it competes for the active site of the viral RdRp.[5][11] Molecular modeling studies have shown that remdesivir binds more strongly to the SARS-CoV-2 RdRp than ATP, with a calculated relative binding free energy of -2.80 ± 0.84 kcal/mol, which suggests an approximately 100-fold improvement in the dissociation constant (Kd).[12][13] The viral polymerase incorporates remdesivir monophosphate (RMP) into the nascent RNA strand opposite a uridine base in the template strand.[3][14][15]

Delayed Chain Termination

Unlike many nucleoside analogs that cause immediate chain termination, the incorporation of RMP does not instantly halt RNA synthesis.[16] Instead, the RdRp can continue to add approximately three more nucleotides before polymerization is arrested.[2] This phenomenon, known as "delayed chain termination," is a hallmark of remdesivir's mechanism.[2][16] Structural studies suggest this delayed termination results from a steric clash between the 1'-cyano group of the incorporated remdesivir at position i and the side chain of the Ser-861 residue of the SARS-CoV-2 RdRp when the enzyme attempts to translocate past position i+3.[2]

Template-Dependent Inhibition

A second, distinct inhibitory mechanism occurs after an RMP-containing viral RNA strand is used as a template for the next round of replication.[2][16] When the polymerase encounters RMP in the template strand, the efficiency of incorporating the complementary uridine triphosphate (UTP) into the new strand is severely compromised.[2] This template-dependent inhibition is proposed to be caused by a steric clash between the remdesivir base and the Ala-558 residue of the polymerase, which disrupts proper positioning for catalysis.[2]

RdRp_Inhibition_Mechanism cluster_workflow Mechanism of Action at the Viral RdRp start Viral RNA Replication compete Active RTP competes with natural ATP for RdRp active site start->compete incorporate RdRp incorporates Remdesivir Monophosphate (RMP) at position 'i' compete->incorporate elongate Polymerase adds 3 more nucleotides (i+1, i+2, i+3) incorporate->elongate new_template RMP-containing RNA strand serves as a new template incorporate->new_template Product used as template terminate RNA synthesis stalls at i+3 (Delayed Chain Termination) elongate->terminate clash1 Mechanism: Steric clash between RMP and Ser-861 terminate->clash1 stop Viral Replication Inhibited terminate->stop inhibit_template RdRp stalls when reading RMP on the template strand new_template->inhibit_template clash2 Mechanism: Steric clash between RMP and Ala-558 hinders UTP incorporation inhibit_template->clash2 inhibit_template->stop

Caption: Dual inhibition mechanisms of remdesivir on viral RdRp.

Quantitative Data Summary

The antiviral activity of remdesivir and its metabolites has been quantified in various cell-based and biochemical assays.

Table 1: Antiviral Activity (EC50) of Remdesivir and its Parent Nucleoside

Compound Virus Cell Line EC50 (µM) Reference
GS-5734 (Remdesivir) Murine Hepatitis Virus (MHV) DBT cells 0.03 [10]
GS-441524 Murine Hepatitis Virus (MHV) DBT cells 0.53 [10]
Remdesivir SARS-CoV-2 Vero E6 cells 0.77 [11]

| Remdesivir | SARS-CoV-2 | Calu-3 cells | 0.01 |[17] |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Table 2: Biochemical Inhibition and Resistance Data

Parameter Virus Mutation Value Description Reference
IC50 Hepatitis C Virus (HCV) RdRp - 5.6 µM Inhibition of purified RdRp by RTP [16]
Fold Change in EC50 SARS-CoV-2 E802D 2.47-fold Increase in EC50 compared to wild-type [17]
Fold Change in EC50 SARS-CoV-2 V792I 2.6-fold Increase in EC50 compared to wild-type [18]
Fold Change in EC50 SARS-CoV-2 S759A + V792I up to 10.4-fold Combined resistance effect [18]

| Fold Change in EC50 | MHV | F476L + V553L | 5.6-fold | Increase in EC50 compared to wild-type |[10] |

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.

Key Experimental Protocols

The elucidation of remdesivir's mechanism of action relies on standardized virological and biochemical assays.

Antiviral Activity Assay (EC50 Determination)

This protocol determines the concentration of remdesivir required to inhibit viral replication by 50% in cell culture.

  • Cell Seeding : Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, DBT for MHV) in 96-well plates at a density that forms a subconfluent monolayer overnight.[10][19]

  • Drug Preparation : Prepare serial dilutions of the test compound (remdesivir or its nucleoside GS-441524) in cell culture medium.

  • Virus Infection : Infect the cell monolayers with the virus at a low multiplicity of infection (MOI), typically 0.01 PFU/cell, for 1 hour to allow viral entry.[10]

  • Treatment : Remove the virus inoculum, wash the cells with phosphate-buffered saline (PBS), and add the medium containing the various concentrations of the drug.[10]

  • Incubation : Incubate the plates for a defined period (e.g., 24-48 hours) at 37°C with 5% CO₂.[10]

  • Quantification : Harvest the cell supernatants and determine the viral titer using a plaque assay or quantify intracellular viral RNA using quantitative PCR (qPCR).[10]

  • Data Analysis : Plot the viral titer or RNA levels against the drug concentration and use a nonlinear regression model to calculate the EC₅₀ value.

Generation of Drug-Resistant Viruses

This method is used to identify mutations that confer resistance to an antiviral agent.

  • Serial Passaging : Infect host cells with the virus and treat with a low concentration of remdesivir (or its parent nucleoside GS-441524).

  • Harvest and Re-passage : After a set incubation period, harvest the virus from the supernatant and use it to infect fresh cells, this time with a slightly increased concentration of the drug.

  • Iterative Selection : Repeat this process for multiple passages (e.g., 13 passages), gradually increasing the drug concentration to select for viral populations that can replicate in the presence of the inhibitor.[18]

  • Phenotypic Analysis : Characterize the resulting virus lineages for their resistance level by performing an EC₅₀ assay and comparing the results to the original, wild-type virus.

  • Genotypic Analysis : Sequence the genome of the resistant viral populations to identify mutations, particularly in the gene encoding the RdRp (nsp12), that are absent in the wild-type and vehicle-passaged control viruses.[18][20]

Experimental_Workflow cluster_protocol Workflow for Identifying Resistance Mutations start Infect cells with wild-type virus treat Treat with sub-inhibitory concentration of Remdesivir start->treat passage Harvest virus and infect fresh cells with increasing drug concentration treat->passage repeat Repeat for 10-15 passages passage->repeat repeat->passage isolate Isolate potentially resistant virus population repeat->isolate Selection complete phenotype Determine fold-change in EC50 (Phenotype) isolate->phenotype genotype Sequence viral genome, focusing on RdRp (Genotype) isolate->genotype end Identify resistance mutations phenotype->end genotype->end

Caption: Experimental workflow for generating and identifying resistance.

Mechanisms of Resistance

While remdesivir is a potent inhibitor, coronaviruses can develop resistance through mutations in the nsp12 RdRp.[18][20][21]

  • Reduced Incorporation : Some mutations, such as S759A in SARS-CoV-2, are located near the enzyme's active site and biochemically demonstrate a decreased preference for incorporating RTP over the natural ATP.[18]

  • Overcoming Termination : Other mutations, like V792I, diminish the inhibitory effect of remdesivir by lowering the concentration of natural nucleotides needed to overcome the template-dependent inhibition.[18]

  • Role of Proofreading : Coronaviruses possess a proofreading 3'-to-5' exoribonuclease (ExoN), harbored in the nsp14 protein, which can excise mismatched nucleotides.[11] This proofreading machinery can recognize and remove the incorporated remdesivir, thereby conferring a degree of intrinsic resistance.[11][15] Inactivating the ExoN function renders the virus significantly more susceptible to remdesivir, highlighting its role as a resistance factor.[11] Studies show that the incorporation of remdesivir destabilizes the RNA's engagement with the RdRp, which may enhance its transfer to and removal by the ExoN complex.[11]

Conclusion

The mechanism of action of remdesivir is a sophisticated, multi-step process that begins with its intracellular activation to a triphosphate analog of ATP. This active metabolite inhibits the viral RNA-dependent RNA polymerase through a dual mechanism: it acts as a delayed chain terminator after being incorporated into the nascent viral RNA, and it disrupts subsequent rounds of replication when the RMP-containing RNA serves as a template. This intricate mechanism provides multiple opportunities to halt viral replication. Understanding the quantitative aspects of its activity, the protocols used for its evaluation, and the pathways to resistance is crucial for the development of next-generation antivirals and for monitoring the long-term clinical efficacy of this important therapeutic agent.

References

In Vitro Enzymatic Conversion of Remdesivir to its Monophosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir (B604916) (RDV; GS-5734) is a single-diastereomer monophosphoramidate prodrug of an adenosine (B11128) analogue with broad-spectrum antiviral activity.[1][2][3] Initially developed for hepatitis C and tested against the Ebola virus, it has become a key therapeutic agent for treating COVID-19, the disease caused by SARS-CoV-2.[1][4][5] As a prodrug, remdesivir is inactive in its administered form and requires intracellular metabolism to be converted into its pharmacologically active nucleoside triphosphate form, GS-443902.[1][2][6] This active metabolite functions as a substrate for viral RNA-dependent RNA polymerase (RdRp), where its incorporation into nascent viral RNA chains leads to delayed chain termination and inhibition of viral replication.[6][7][8]

The initial steps of this bioactivation pathway, which convert the parent prodrug into the crucial remdesivir monophosphate (RMP) intermediate, are mediated by a series of host cell enzymes. Understanding this enzymatic cascade is critical for characterizing the drug's efficacy, potential drug-drug interactions, and cellular toxicity. This technical guide provides an in-depth overview of the in vitro enzymatic conversion of remdesivir to its monophosphate, summarizing the key enzymes, quantitative data, and detailed experimental protocols for its study.

The Enzymatic Activation Pathway

The intracellular conversion of remdesivir to its active triphosphate form is a multi-step process. The first two hydrolytic steps, which yield the monophosphate metabolite, are critical for "unmasking" the drug.

Step 1: Hydrolysis to the Alanine (B10760859) Intermediate (MetX)

The first step in the activation pathway involves the hydrolysis of remdesivir's ester promoiety. This reaction is catalyzed primarily by two enzymes: Carboxylesterase 1 (CES1) and the lysosomal enzyme Cathepsin A (CatA) .[1][9][10] This cleavage produces an alanine intermediate metabolite, referred to as MetX or GS-704277.[1][2][11] Studies indicate that in human lung cells, CatA may be the primary enzyme responsible for this initial activation step, while CES1 is also a major contributor, particularly in the liver.[2][5][10]

Step 2: Conversion to Remdesivir Monophosphate (RMP)

Following the initial hydrolysis, the alanine metabolite (MetX) undergoes a second cleavage. The phosphoramidate (B1195095) bond is hydrolyzed by the Histidine Triad Nucleotide-binding Protein 1 (HINT1) , releasing the alanine moiety and forming the key nucleoside monophosphate (NMP/RMP).[1][9] This step is essential as the monophosphate is the direct precursor for subsequent phosphorylation.

Subsequent Phosphorylation

Once remdesivir monophosphate is formed, it is successively phosphorylated by cellular phosphotransferases and kinases to its diphosphate (B83284) (NDP) and, ultimately, to the active triphosphate (NTP) metabolite, GS-443902.[1][9][11]

Remdesivir_Activation_Pathway cluster_0 Intracellular Space cluster_1 Viral RdRp Target RDV Remdesivir (Prodrug) MetX Alanine Metabolite (MetX / GS-704277) RDV->MetX Carboxylesterase 1 (CES1) Cathepsin A (CatA) RMP Remdesivir Monophosphate (RMP) MetX->RMP HINT1 RDP Remdesivir Diphosphate (RDP) RMP->RDP Cellular Kinases RTP Remdesivir Triphosphate (RTP / GS-443902) ACTIVE RDP->RTP Cellular Kinases Target Inhibition of Viral Replication RTP->Target

Caption: The multi-step intracellular activation pathway of remdesivir.

Key Enzymes and Quantitative Data

The efficiency of remdesivir's conversion is dependent on the expression and activity of the key metabolic enzymes in target cells. The following tables summarize these enzymes and relevant quantitative findings from in vitro studies.

Table 1: Key Enzymes in Remdesivir Monophosphate Formation

Enzyme Gene Role in Pathway
Carboxylesterase 1 CES1 Catalyzes the initial hydrolysis of remdesivir to its alanine intermediate (MetX).[1][9][12]
Cathepsin A CTSA A lysosomal esterase that also catalyzes the initial hydrolysis of remdesivir to MetX.[1][2][9]

| Histidine Triad Nucleotide-binding Protein 1 | HINT1 | Hydrolyzes the phosphoramidate bond of MetX to form remdesivir monophosphate (RMP).[1][9] |

Table 2: Relative Protein Expression of Key Enzymes in Human Tissue Fractions This table represents a qualitative summary based on Western blot analyses reported in the literature.[1][9]

EnzymeHuman Liver S9 FractionHuman Lung S9 Fraction
CES1 High ExpressionMedium Expression
CatA Medium ExpressionMedium Expression
HINT1 Medium ExpressionMedium Expression

Table 3: Effect of Enzyme Inhibitors on Remdesivir Activation in NHBE Cells This table summarizes the impact of specific enzyme inhibitors on the formation of the final active metabolite, GS-443902, in Normal Human Bronchial Epithelial (NHBE) cells after 24 hours of incubation.[1][2]

InhibitorTarget EnzymeConcentrationEffect on GS-443902 Formation
BNPP CES1Up to tested limitsNo significant change observed.[2]
Telaprevir (B1684684) CatAIncreasingDose-dependent inhibition, suggesting CatA is a primary enzyme for activation in these cells.[2]
TrpGc, Compound 7 HINT1Up to tested limitsNo significant effect observed on cellular activation in the cited study.[1]

Experimental Methodologies

Investigating the in vitro conversion of remdesivir involves cell-based assays, experiments with subcellular fractions or recombinant enzymes, and sensitive analytical techniques for metabolite quantification.

Experimental_Workflow start Start: Prepare System (e.g., Cell Culture, S9 Fractions) incubate Incubate with Remdesivir (+/– Inhibitors) start->incubate harvest Harvest Cells / Quench Reaction (e.g., Cold Methanol) incubate->harvest extract Extract Metabolites (e.g., Protein Precipitation) harvest->extract analyze LC-MS/MS Analysis extract->analyze quantify Data Quantification and Kinetic Analysis analyze->quantify end End: Report Results quantify->end

Caption: A generalized workflow for studying in vitro remdesivir metabolism.
Protocol 1: Cell-Based Metabolite Formation Assay

This protocol is adapted from studies using primary human lung cells (e.g., NHBE) to assess the intracellular activation of remdesivir.[1][2]

  • Cell Culture: Plate NHBE cells in appropriate collagen-coated plates and culture until confluent.

  • Compound Preparation: Prepare stock solutions of remdesivir and any specific enzyme inhibitors (e.g., telaprevir for CatA) in DMSO.

  • Incubation:

    • Pre-incubate cells with the desired concentrations of enzyme inhibitors or DMSO (vehicle control) for 1-2 hours.

    • Add remdesivir (e.g., 1 µM final concentration) to the media and incubate for a specified time course (e.g., 24 hours) at 37°C.

  • Cell Harvesting and Lysis:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells by adding a cold extraction solvent (e.g., 70-80% methanol (B129727) in water) and scraping.

  • Sample Preparation for Analysis:

    • Vortex the cell lysates and centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in an appropriate buffer (e.g., water with 0.1% acetic acid) for LC-MS/MS analysis.[11]

Protocol 2: Enzyme Activity Assay with Subcellular Fractions

This protocol outlines a general method for assessing remdesivir hydrolysis using liver or lung S9 fractions, which contain a mixture of metabolic enzymes.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Pre-incubation: Add the S9 fraction (e.g., 0.2-1.0 mg/mL protein concentration) to the buffer and pre-incubate at 37°C for 5 minutes.

  • Initiation of Reaction: Add remdesivir (e.g., 40 µM final concentration) to initiate the reaction.[10]

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a 2-3 fold volume of cold acetonitrile (B52724) with an internal standard.

  • Sample Preparation:

    • Vortex the quenched samples vigorously.

    • Centrifuge at high speed to pellet the precipitated protein.

    • Transfer the supernatant for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Quantification of Metabolites

This is a generalized procedure for the quantification of remdesivir and its metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][13]

  • Chromatography:

    • Column: Use a suitable reversed-phase column (e.g., C18, Biphenyl) for separation.

    • Mobile Phase: Employ a gradient elution using water and acetonitrile, both typically containing a modifier like 0.1% formic acid or acetic acid, to achieve separation of the parent drug and its more polar metabolites.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Develop and optimize specific precursor-to-product ion transitions for remdesivir, the alanine metabolite (GS-704277), the monophosphate (RMP), and the parent nucleoside (GS-441524). Use a stable isotope-labeled internal standard for accurate quantification.

  • Quantification: Generate a standard curve using known concentrations of analytical standards for each metabolite to quantify their formation in the experimental samples. The limit of detection for remdesivir can reach as low as 0.0375 ng/mL.[13]

Conclusion

The in vitro enzymatic conversion of remdesivir to its monophosphate is a critical activation cascade initiated by the hydrolytic enzymes CES1 and CatA, followed by the action of HINT1.[1][9] This process efficiently transforms the inactive prodrug into the necessary substrate for subsequent phosphorylation to the active antiviral agent. The methodologies outlined in this guide—from cell-based assays to direct enzymatic studies coupled with LC-MS/MS analysis—provide a robust framework for researchers to investigate this pathway. A thorough understanding of these enzymatic steps is fundamental for predicting drug efficacy, evaluating potential drug-drug interactions involving metabolic enzymes, and guiding the development of next-generation nucleoside prodrugs.[6][12]

References

Physicochemical Characteristics of Remdesivir Nucleoside Monophosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir (B604916), an antiviral prodrug, has garnered significant attention for its therapeutic potential. Upon administration, it undergoes intracellular metabolism to form its active triphosphate metabolite, which acts as an inhibitor of viral RNA-dependent RNA polymerase. A critical intermediate in this bioactivation pathway is remdesivir nucleoside monophosphate. Understanding the physicochemical properties of this monophosphate is paramount for researchers in drug development and related scientific fields. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its metabolic activation pathway.

Core Physicochemical Properties

While extensive data is available for the parent prodrug, remdesivir, specific experimental values for the aqueous solubility, pKa, and logP of its nucleoside monophosphate metabolite are not readily found in the public domain. The provided data focuses on the fundamental identifiers and characteristics of the monophosphate, with comparative values for remdesivir where available.

Table 1: Chemical Identity of this compound
PropertyValueSource
IUPAC Name [(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1][2][3]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphateN/A
Molecular Formula C12H14N5O7P[1][3][4]
Molecular Weight 371.24 g/mol [1][3][4]
CAS Number 1911578-74-9[1]
Table 2: Physicochemical Data of this compound and Parent Compound
PropertyThis compoundRemdesivir (Parent Prodrug)Source
Aqueous Solubility Data not available. Soluble in DMSO.[5]0.339 mg/mL[1][6][1][5][6]
pKa Data not available10.23 / 0.65[1][1]
LogP Data not available2.0 - 2.2[1][6][1][6]
Appearance White to off-white solidWhite to off-white to yellow crystalline solid[7][7]

Metabolic Activation Pathway

Remdesivir is a prodrug that must be metabolized intracellularly to its active triphosphate form. The nucleoside monophosphate is a key intermediate in this multi-step process.

Diagram 1: Metabolic Activation of Remdesivir

Remdesivir_Metabolism Remdesivir Remdesivir (Prodrug) Alanine_Metabolite Alanine Metabolite (GS-704277) Remdesivir->Alanine_Metabolite Carboxylesterase 1 (CES1) & Cathepsin A (CatA) Monophosphate Nucleoside Monophosphate (GS-441524-MP) Alanine_Metabolite->Monophosphate Histidine triad (B1167595) nucleotide-binding protein 1 (HINT1) Diphosphate Nucleoside Diphosphate Monophosphate->Diphosphate Cellular Kinases Triphosphate Active Nucleoside Triphosphate (GS-443902) Diphosphate->Triphosphate Cellular Kinases

Caption: Intracellular conversion of remdesivir to its active triphosphate form.

Experimental Protocols

This section details the methodologies for the analysis and synthesis related to remdesivir and its nucleoside monophosphate.

Quantification of Remdesivir and its Metabolites by HPLC-MS/MS

This protocol is adapted from methods developed for the analysis of remdesivir and its metabolites in biological matrices.[8]

Objective: To quantify the concentration of remdesivir, this compound, and other metabolites in plasma.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS)

  • C18 reverse-phase analytical column (e.g., 50 x 2.1 mm, 3.5 µm)

Reagents:

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA)

  • Internal standard (e.g., isotopically labeled remdesivir)

  • Control plasma

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To a 20 µL aliquot of plasma sample, add 100 µL of an internal standard solution prepared in acetonitrile.

    • Vortex the mixture for approximately 30 seconds to precipitate proteins.

    • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and dilute with a 1:9 (v/v) mixture of acetonitrile and water.

    • Transfer the final diluted extract to an autosampler vial for analysis.

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Elution: Establish a suitable gradient to separate the parent drug and its metabolites.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 1 µL

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.

Diagram 2: HPLC-MS/MS Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard (in Acetonitrile) Plasma->Add_IS Vortex Vortex (Protein Precipitation) Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute Supernatant->Dilute HPLC HPLC Separation (C18 Column) Dilute->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Data_Analysis Data Analysis (Quantification) MSMS->Data_Analysis

Caption: General workflow for the quantification of remdesivir metabolites.

Synthesis of GS-441524 Phosphoramidite (B1245037) (Precursor to Monophosphate)

This protocol outlines a general approach for the synthesis of a phosphoramidite derivative of GS-441524, the nucleoside precursor of remdesivir's monophosphate, which can then be used in solid-phase RNA synthesis.[2]

Objective: To chemically synthesize a protected form of the nucleoside for further chemical manipulations.

Materials:

  • GS-441524

  • N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA)

  • Pyridine (B92270)

  • Di(tert-butyl)chlorosilane

  • Other standard organic synthesis reagents and solvents

Procedure:

  • Protection of the Exocyclic Amine:

    • React GS-441524 with N,N-dimethylformamide dimethyl acetal in pyridine to protect the exocyclic amine group.

  • Protection of Hydroxyl Groups:

    • Protect the 3'- and 5'-hydroxyl groups of the ribose sugar using a suitable protecting group like di(tert-butyl)chlorosilane.

  • Phosphitylation:

    • Introduce the phosphoramidite moiety at the desired position, typically the 5'-hydroxyl group, using a phosphitylating agent.

  • Purification:

    • Purify the final phosphoramidite product using column chromatography.

Diagram 3: Logical Flow of Precursor Synthesis

Synthesis_Flow Start GS-441524 Protect_Amine Protect Exocyclic Amine Start->Protect_Amine Protect_Hydroxyls Protect 3' & 5' Hydroxyls Protect_Amine->Protect_Hydroxyls Phosphitylation Introduce Phosphoramidite Protect_Hydroxyls->Phosphitylation Purification Purification Phosphitylation->Purification End_Product GS-441524 Phosphoramidite Purification->End_Product

References

Remdesivir Nucleoside Monophosphate: A Pivotal Intermediate in Antiviral Activation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Remdesivir (B604916) (GS-5734), a monophosphoramidate prodrug of an adenosine (B11128) analog, has emerged as a significant antiviral agent, notably as the first FDA-approved treatment for COVID-19.[1][2][3] Its efficacy is contingent upon its intracellular conversion to the active nucleoside triphosphate form, GS-443902.[1][2][3][4][5] This technical guide provides a comprehensive examination of Remdesivir nucleoside monophosphate (GS-704277), a critical intermediate metabolite in the bioactivation pathway of Remdesivir. We will delve into the enzymatic cascade responsible for its formation, its subsequent phosphorylation, and its role in the ultimate inhibition of viral RNA-dependent RNA polymerase. This document will further present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows to serve as a valuable resource for the scientific community.

The Metabolic Activation Cascade of Remdesivir

Remdesivir is designed as a prodrug to efficiently penetrate host cells, where it undergoes a multi-step metabolic activation to its pharmacologically active triphosphate form.[6][7] The formation of the nucleoside monophosphate is a crucial juncture in this pathway.

The bioactivation commences with the hydrolysis of the parent compound, Remdesivir. This process is primarily mediated by carboxylesterase 1 (CES1) and cathepsin A (CatA), which cleave the ester bond to yield an alanine (B10760859) intermediate metabolite.[1][2] Subsequently, the histidine triad (B1167595) nucleotide-binding protein 1 (HINT1) hydrolyzes this intermediate to form the pivotal this compound.[1][2][8] This monophosphate derivative then undergoes two successive phosphorylation steps, catalyzed by cellular phosphotransferases, to first form the diphosphate (B83284) and ultimately the active nucleoside triphosphate, GS-443902.[1][2]

The active triphosphate, GS-443902, acts as a potent and selective inhibitor of multiple viral RNA polymerases.[1][2][3] It mimics the natural adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the RNA-dependent RNA polymerase (RdRp).[9][10] This incorporation leads to delayed chain termination, thereby disrupting viral replication.[4][8]

Remdesivir_Metabolic_Pathway Metabolic Activation Pathway of Remdesivir Remdesivir Remdesivir (GS-5734) Alanine_Metabolite Alanine Metabolite (MetX) Remdesivir->Alanine_Metabolite CES1, CatA NMP Nucleoside Monophosphate (NMP) Alanine_Metabolite->NMP HINT1 NDP Nucleoside Diphosphate (NDP) NMP->NDP Phosphotransferases Parent_Nucleoside Parent Nucleoside (GS-441524) NMP->Parent_Nucleoside Dephosphorylation NTP Active Nucleoside Triphosphate (GS-443902) NDP->NTP Phosphotransferases Inhibition Inhibition of Viral RNA Polymerase NTP->Inhibition Parent_Nucleoside->NMP Phosphorylation

Metabolic activation pathway of Remdesivir.

Quantitative Pharmacokinetic Data

The pharmacokinetic profiles of Remdesivir and its primary metabolites have been characterized in several studies. The parent drug, Remdesivir, is rapidly metabolized, while its nucleoside metabolite, GS-441524, exhibits a significantly longer half-life.

Compound Parameter Value Reference
Remdesivir Elimination Half-Life (t½)~0.48 - 1 hour[4][11]
Volume of Distribution (Vd)45.1 - 85.5 L[4]
Plasma Protein Binding88.0 - 93.6%[4]
GS-441524 (Nucleoside) Elimination Half-Life (t½)~26.6 - 27 hours[4][11]
Plasma Protein Binding2%[4]
GS-704277 (Alanine Metabolite) Elimination Half-Life (t½)~1.3 hours[4]
Plasma Protein Binding1%[4]
GS-443902 (Active Triphosphate) Intracellular Half-Life (t½)14 - 24 hours[4]

Experimental Protocols

Quantification of Remdesivir and its Metabolites by LC-MS/MS

This protocol outlines a general method for the simultaneous quantification of Remdesivir and its major metabolite, GS-441524, in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Human serum samples

  • Remdesivir, GS-441524, and internal standard (e.g., dapivirine-d11) reference standards

  • Acetonitrile (ACN), cold

  • Acetic acid

  • Water, LC-MS grade

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system with a C18 or biphenyl (B1667301) column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of spiked plasma or patient serum in a centrifuge tube, add 200 µL of cold acetonitrile.[12]

    • Vortex the mixture thoroughly to precipitate proteins.[12]

    • Centrifuge the samples at high speed (e.g., 4200 rpm for 10 minutes) to pellet the precipitated proteins.[12]

  • Supernatant Transfer and Evaporation:

    • Carefully transfer the supernatant to a clean tube.[12]

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[12]

  • Reconstitution:

    • Reconstitute the dried extract with 100 µL of an appropriate mobile phase, such as water containing 0.1% acetic acid.[12]

    • Vortex the reconstituted sample to ensure complete dissolution.[12]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Perform chromatographic separation on a suitable column (e.g., Raptor Biphenyl 50 x 2.1 mm, 2.7 µm).[12]

    • Utilize a gradient elution with mobile phases typically consisting of an aqueous solution with an acid modifier and an organic solvent like acetonitrile.

    • Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Two mass spectral transitions are typically monitored for each analyte, one for quantification and one for qualification.[13]

Method Validation: The method should be validated according to regulatory guidelines (e.g., EMA, FDA) for bioanalytical method validation, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.[11] The reported limits of detection for a similar method were 0.0375 ng/mL for Remdesivir and 0.375 ng/mL for GS-441524.[13][14][15]

LCMSMS_Workflow LC-MS/MS Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analysis Serum_Sample Serum Sample Protein_Precipitation Protein Precipitation (Cold Acetonitrile) Serum_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Liquid Chromatography (LC Separation) Reconstitution->LC_Separation MS_Detection Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Workflow for LC-MS/MS quantification.

Mechanism of Action: Inhibition of Viral RdRp

The antiviral activity of Remdesivir is exerted by its active triphosphate metabolite, GS-443902. This molecule functions as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).

  • Competition with ATP: GS-443902 is a structural analog of adenosine triphosphate (ATP), a natural substrate for the RdRp.[10] It competes with endogenous ATP for incorporation into the elongating viral RNA strand.[6][8]

  • Incorporation into Viral RNA: The viral RdRp mistakenly incorporates GS-443902 into the nascent RNA chain.[9][10]

  • Delayed Chain Termination: Following its incorporation, the presence of Remdesivir's modified structure within the RNA strand leads to a conformational change that stalls the polymerase complex after the addition of a few more nucleotides.[9] This results in the premature termination of viral RNA synthesis.[10]

  • Disruption of Viral Replication: The cessation of RNA synthesis prevents the virus from replicating its genome and producing viral proteins, thereby halting the propagation of the infection.[9]

Mechanism_of_Action Mechanism of Action of Remdesivir cluster_cellular Host Cell cluster_viral Viral Replication Remdesivir Remdesivir Active_NTP Active Triphosphate (GS-443902) Remdesivir->Active_NTP Metabolic Activation Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_NTP->Viral_RdRp Competes with ATP RNA_Synthesis Viral RNA Synthesis Viral_RdRp->RNA_Synthesis Chain_Termination Delayed Chain Termination Viral_RdRp->Chain_Termination Incorporation of GS-443902 ATP Endogenous ATP ATP->Viral_RdRp Viral_Replication_Inhibition Inhibition of Viral Replication Chain_Termination->Viral_Replication_Inhibition

Inhibition of viral RdRp by Remdesivir.

Conclusion

This compound is a cornerstone in the intracellular activation of Remdesivir, serving as the direct precursor to the di- and triphosphorylated forms that ultimately exert the drug's antiviral effect. A thorough understanding of its formation, pharmacokinetics, and the enzymes involved is paramount for the rational design of next-generation antiviral therapies and for optimizing the clinical use of Remdesivir. The methodologies and data presented in this guide offer a foundational resource for researchers dedicated to advancing the field of antiviral drug development.

References

Unraveling the Intracellular Journey of Remdesivir: A Technical Guide to its Early Metabolic Pathway Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir (B604916) (GS-5734), an adenosine (B11128) nucleotide analog prodrug, emerged as a critical therapeutic agent during the COVID-19 pandemic. Its efficacy hinges on its intracellular conversion to the active nucleoside triphosphate form (GS-443902), which acts as a potent inhibitor of viral RNA-dependent RNA polymerases.[1][2] This technical guide provides an in-depth exploration of the early research that elucidated the intricate intracellular metabolic pathway of remdesivir, focusing on the key enzymatic steps and experimental methodologies that formed the foundation of our understanding.

The Metabolic Activation Cascade of Remdesivir

Remdesivir is a single diastereomer monophosphoramidate prodrug that must undergo a multi-step bioactivation process within the host cell to exert its antiviral effect.[1][2][3] This pathway ensures efficient cellular uptake and subsequent conversion to its pharmacologically active form. The primary steps in this cascade involve initial hydrolysis, followed by phosphoramidate (B1195095) cleavage, and concluding with sequential phosphorylation.

The key enzymes identified in early studies as critical for remdesivir's activation are Carboxylesterase 1 (CES1), Cathepsin A (CatA), and Histidine Triad Nucleotide-binding Protein 1 (HINT1).[1][2][3][4]

Step 1: Initial Hydrolysis to Alanine (B10760859) Metabolite (Met X)

Upon entering the cell, remdesivir is first hydrolyzed by carboxylesterases. Studies have identified both CES1 and CatA as the primary enzymes responsible for this initial conversion, cleaving the ester bond to form an alanine intermediate metabolite, referred to as Met X or GS-704277.[1][3][4][5][6]

Step 2: Conversion to the Monophosphate Form

The alanine metabolite (Met X) is then further hydrolyzed by the phosphoramidase HINT1.[1][2][3][4] This step is crucial as it removes the remaining phosphoramidate moiety, yielding the nucleoside monophosphate (GS-441524 monophosphate).

Step 3: Sequential Phosphorylation to the Active Triphosphate

The final stage of activation involves two sequential phosphorylation steps. Cellular kinases phosphorylate the monophosphate form to a diphosphate, which is then rapidly converted to the active nucleoside triphosphate, GS-443902.[1][3] This active triphosphate is the molecule that competes with endogenous ATP for incorporation into the nascent viral RNA chain, leading to delayed chain termination and inhibition of viral replication.[7][8]

Quantitative Analysis of Remdesivir Metabolism

Early research provided critical quantitative data on the enzymatic activity and expression levels of the key metabolic enzymes in various human cells and tissues. This data was instrumental in understanding the tissue-specific activation of remdesivir.

ParameterEnzymeValueCell/Tissue TypeReference
Catalytic Rate CES12 and 4 times faster than oseltamivirRecombinant Human CES1[3]
CatA74 ± 32 nmol/min/mgRecombinant Human CatA[3]
HINT16 times faster than GS-6620 MetXRecombinant Human HINT1[3]
Protein Expression CES1Highly expressedHuman Lung S9 Fraction[3]
HINT1Highest expressed among the threeNHBE Cells, Human Lung S9 Fraction[3]
CatAPresentNHBE Cells, Human Lung S9 Fraction[3]
mRNA Expression HINT1Most prominentMost cell types in human lung and airways[4]
CES1High expressionHuman Lung Tissue (GTEx & HPA datasets)[4]
CatALower expression than HINT1Most cell types in human lung and airways[4]

Experimental Protocols

The following section details the methodologies employed in early studies to investigate the intracellular metabolism of remdesivir.

Cell Culture and Lysate Preparation
  • Normal Human Bronchial Epithelial (NHBE) Cells: NHBE cells from multiple donors were cultured according to the supplier's instructions. For experiments, cells were harvested and lysed to create S9 fractions for subsequent enzymatic assays.[3]

  • Human Lung and Liver S9 Fractions: Commercially available pooled human lung and liver S9 fractions were used to assess enzyme expression and activity.[3]

Quantification of Enzyme Expression
  • Western Blot Analysis: Protein levels of CES1, CatA, and HINT1 were determined in NHBE cell lysates and human lung and liver S9 fractions. Specific amounts of protein (e.g., 5 µg for CES1 in lung S9, 0.2 µg for CES1 in liver S9) were loaded onto gels for electrophoresis and subsequent blotting with specific antibodies. Recombinant proteins were used as standards for quantification.[3][4]

  • mRNA Quantification: mRNA expression levels of CES1, CatA, and HINT1 in NHBE cells were measured using quantitative real-time PCR (qRT-PCR). Results were presented as average ± standard deviation from at least three independent measurements.[4]

Biochemical Assays for Enzyme Activity
  • Hydrolysis Rate Determination: The catalytic rates of CES1 and CatA were determined by incubating remdesivir with recombinant enzymes and measuring the formation of the alanine metabolite (Met X) over time using Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • HINT1-catalyzed Hydrolysis: The activity of HINT1 was assessed by monitoring the disappearance of the intermediate metabolite Met X upon incubation with recombinant HINT1 protein, again using LC-MS for quantification.[3]

Intracellular Metabolite Quantification
  • LC-MS/MS Method: A validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method was used for the direct and specific quantification of the active triphosphate metabolite, GS-443902, in peripheral blood mononuclear cells (PBMCs) and other cell types.[9][10]

  • Sample Preparation: Cells were incubated with remdesivir for a specified time (e.g., 24 hours). After incubation, cells were harvested, and intracellular metabolites were extracted. For plasma samples, immediate acidification with formic acid was crucial to prevent analyte degradation.[3][11]

Visualizing the Pathway and Workflow

To better illustrate the complex processes involved in remdesivir's activation and the experimental approaches used to study it, the following diagrams were generated using the DOT language.

Remdesivir_Metabolic_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_enzymes Key Enzymes Remdesivir Remdesivir (Prodrug) Remdesivir_int Remdesivir Remdesivir->Remdesivir_int Cellular Uptake MetX Alanine Metabolite (Met X / GS-704277) Remdesivir_int->MetX Hydrolysis Monophosphate Nucleoside Monophosphate (GS-441524-MP) MetX->Monophosphate Hydrolysis Diphosphate Nucleoside Diphosphate Monophosphate->Diphosphate Phosphorylation Triphosphate Active Nucleoside Triphosphate (GS-443902) Diphosphate->Triphosphate Phosphorylation CES1 CES1 CES1->Remdesivir_int CatA CatA CatA->Remdesivir_int HINT1 HINT1 HINT1->MetX Kinases Cellular Kinases Kinases->Monophosphate Kinases->Diphosphate

Caption: Intracellular metabolic activation pathway of remdesivir.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation CellCulture Cell Culture (e.g., NHBE) ProteinQuant Protein Quantification (Western Blot) CellCulture->ProteinQuant mRNAQuant mRNA Quantification (qRT-PCR) CellCulture->mRNAQuant MetaboliteQuant Metabolite Quantification (LC-MS/MS) CellCulture->MetaboliteQuant TissueHomogenates Tissue Homogenates (Lung, Liver S9) TissueHomogenates->ProteinQuant EnzymeActivity Enzyme Activity Assays (LC-MS) TissueHomogenates->EnzymeActivity PathwayElucidation Pathway Elucidation ProteinQuant->PathwayElucidation mRNAQuant->PathwayElucidation QuantitativeModeling Quantitative Modeling EnzymeActivity->QuantitativeModeling MetaboliteQuant->QuantitativeModeling PathwayElucidation->QuantitativeModeling

References

The Decisive Role of the 1'-Cyano Group in Remdesivir Monophosphate's Antiviral Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Remdesivir (B604916), a cornerstone in the antiviral therapeutic landscape, owes a significant portion of its efficacy to a unique structural feature: the 1'-cyano group on its ribose analog moiety. This technical guide delves into the critical functions of this substituent in the activity of remdesivir monophosphate, the initial intracellular metabolite of the prodrug remdesivir. Through a comprehensive review of existing literature, this document elucidates the dual inhibitory mechanism conferred by the 1'-cyano group, targeting both the viral RNA-dependent RNA polymerase (RdRp) and the proofreading exoribonuclease (ExoN). We present quantitative data comparing the antiviral activity of remdesivir to other nucleoside analogs, detailed experimental protocols for key biochemical assays, and visual representations of metabolic and experimental pathways to provide a thorough understanding of this crucial structure-activity relationship.

Introduction

Remdesivir is a phosphoramidate (B1195095) prodrug of an adenosine (B11128) nucleotide analog that exhibits broad-spectrum antiviral activity against a range of RNA viruses.[1] Upon cellular uptake, remdesivir is metabolized to its active triphosphate form, remdesivir triphosphate (RDV-TP), which acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp).[2] A key and unconventional modification in remdesivir's structure is the presence of a cyano group at the 1' position of the ribose sugar.[3] This feature is instrumental in its mechanism of action, contributing to both potent inhibition of viral replication and a high barrier to viral resistance. This guide will explore the multifaceted role of this functional group in the biological activity of remdesivir monophosphate and its subsequent triphosphate form.

The Dual Inhibitory Role of the 1'-Cyano Group

The 1'-cyano group of remdesivir is not a mere structural quirk; it is a finely tuned component that confers a dual inhibitory capability, allowing it to disrupt two critical viral processes: RNA synthesis by the RdRp and viral proofreading by the exoribonuclease (ExoN).[4]

Inhibition of RNA-Dependent RNA Polymerase (RdRp)

Once remdesivir is metabolized to its active triphosphate form (RDV-TP), it is incorporated into the nascent viral RNA chain by the RdRp. The 1'-cyano group plays a crucial role in the subsequent inhibition of the polymerase. After incorporation, the RNA chain is extended by a few more nucleotides before RNA synthesis is halted.[2] This phenomenon, known as "delayed chain termination," is a direct consequence of the steric and electronic properties of the 1'-cyano group.

Molecular dynamics simulations have revealed that as the remdesivir nucleotide moves through the polymerase active site during translocation, the 1'-cyano group engages in unfavorable steric and electrostatic interactions with specific amino acid residues of the RdRp.[5] Notably, clashes with valine 557 and electrostatic repulsion with a salt bridge formed by aspartate 865 and lysine (B10760008) 593 have been identified as key interactions that impede the movement of the polymerase along the RNA template, ultimately leading to the cessation of RNA synthesis.[5]

Evasion of Proofreading by Exoribonuclease (ExoN)

Coronaviruses possess a proofreading 3'-to-5' exoribonuclease (ExoN), a mechanism that can recognize and excise mismatched or modified nucleotides incorporated into the growing RNA strand, thereby conferring resistance to many nucleoside analog inhibitors. The 1'-cyano group of remdesivir is pivotal in overcoming this viral defense mechanism.

The bulky and unfavorably positioned 1'-cyano group creates a steric clash within the ExoN active site, specifically with asparagine 104.[4] This steric hindrance prevents the proper positioning of the 3'-end of the RNA chain containing remdesivir within the catalytic site of the exonuclease, thus inhibiting its cleavage.[4] This allows remdesivir to remain in the viral RNA, effectively acting as a "stealth" inhibitor that evades the virus's quality control machinery.

Enhancing Selectivity

The 1'-cyano group also contributes to the selectivity of remdesivir for the viral RdRp over host polymerases. Computational docking studies have shown that this cyano group occupies a specific pocket within the viral polymerase active site that is not present in human polymerases.[6] This structural difference leads to a higher affinity of RDV-TP for the viral enzyme, minimizing off-target effects and contributing to the drug's favorable safety profile.

Quantitative Analysis of Antiviral Activity

The importance of the 1'-cyano group is underscored when comparing the antiviral activity of remdesivir to other nucleoside analogs that lack this modification. The following table summarizes the 50% effective concentration (EC50) values of remdesivir and other relevant nucleoside analogs against SARS-CoV-2.

CompoundTarget VirusCell LineEC50 (µM)Citation
RemdesivirSARS-CoV-2Vero E61.13[7]
RemdesivirSARS-CoV-2Calu-30.23[7]
VidarabineSARS-CoV-2Vero E6>100[4]
FludarabineSARS-CoV-2Vero E6>100[4]
FavipiravirSARS-CoV-2Vero E6>100[4]

Table 1: Comparative Antiviral Activity. This table highlights the potent antiviral activity of remdesivir compared to other nucleoside analogs that do not possess the 1'-cyano modification. The significantly lower EC50 values for remdesivir underscore the critical contribution of the 1'-cyano group to its efficacy.

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments used to evaluate the activity of remdesivir and its analogs.

In Vitro Antiviral Plaque Reduction Assay

This assay is a gold standard for determining the antiviral efficacy of a compound by quantifying the reduction in viral plaque formation.

Materials:

  • Vero E6 cells

  • SARS-CoV-2 viral stock

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin

  • Test compound (e.g., remdesivir)

  • Agarose (B213101) or carboxymethylcellulose for overlay

  • Crystal violet staining solution

  • Formalin for fixation

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 6-well or 12-well plates and grow to a confluent monolayer.[8]

  • Compound Dilution: Prepare serial dilutions of the test compound in serum-free DMEM.

  • Virus Preparation: Dilute the SARS-CoV-2 stock to a concentration that produces a countable number of plaques (e.g., 50-100 plaques per well).

  • Virus-Compound Incubation: Mix the diluted virus with each compound dilution and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Incubate for 1 hour at 37°C to allow for viral adsorption.[9]

  • Overlay: After the adsorption period, remove the inoculum and overlay the cells with a medium containing agarose or carboxymethylcellulose to restrict viral spread to adjacent cells.[9]

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days).

  • Fixation and Staining: Fix the cells with formalin and then stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.[8]

  • Plaque Counting and EC50 Determination: Count the number of plaques in each well. The percent inhibition is calculated relative to the virus-only control. The EC50 value is determined by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.[8]

RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the ability of the active triphosphate form of a nucleoside analog to inhibit the viral polymerase.

Materials:

  • Purified recombinant SARS-CoV-2 RdRp (nsp12/nsp7/nsp8 complex)

  • RNA template-primer duplex

  • Radionuclide-labeled or fluorescently-labeled nucleoside triphosphates (NTPs)

  • Remdesivir triphosphate (RDV-TP) or other test compounds

  • Reaction buffer containing MgCl2, KCl, and a buffering agent (e.g., Tris-HCl)

  • Quenching solution (e.g., EDTA)

  • Polyacrylamide gels for electrophoresis

  • Phosphorimager or fluorescence scanner

Procedure:

  • Reaction Setup: Prepare reaction mixtures containing the RdRp enzyme, RNA template-primer, and reaction buffer.

  • Initiation of Reaction: Initiate the polymerase reaction by adding a mixture of NTPs, including the labeled NTP and varying concentrations of the test compound (RDV-TP).

  • Incubation: Incubate the reactions at a controlled temperature (e.g., 30°C or 37°C) for a defined period.

  • Quenching: Stop the reactions by adding a quenching solution containing a high concentration of EDTA.

  • Product Analysis: Separate the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualization and Quantification: Visualize the radiolabeled or fluorescently labeled RNA products using a phosphorimager or fluorescence scanner. The intensity of the bands corresponding to the full-length or extended RNA products is quantified.

  • IC50 Determination: The percent inhibition of RNA synthesis is calculated for each concentration of the test compound relative to a no-inhibitor control. The 50% inhibitory concentration (IC50) is determined by plotting the percent inhibition against the compound concentration.

Exoribonuclease (ExoN) Cleavage Assay

This assay assesses the ability of the viral ExoN to remove an incorporated nucleoside analog from the 3'-end of an RNA strand.

Materials:

  • Purified recombinant SARS-CoV-2 ExoN (nsp14/nsp10 complex)

  • RNA substrate with a 3'-terminal remdesivir monophosphate (or other analog) and a 5'-label (e.g., radiolabel or fluorescent tag)

  • Reaction buffer containing MgCl2 and a buffering agent (e.g., HEPES)

  • Quenching solution (e.g., EDTA)

  • Polyacrylamide gels for electrophoresis

  • Phosphorimager or fluorescence scanner

Procedure:

  • Reaction Setup: Prepare reaction mixtures containing the ExoN enzyme, the labeled RNA substrate, and the reaction buffer.

  • Initiation of Reaction: Initiate the cleavage reaction by adding the ExoN enzyme to the substrate mixture.

  • Incubation: Incubate the reactions at a controlled temperature (e.g., 30°C) for various time points.

  • Quenching: Stop the reactions at each time point by adding a quenching solution.

  • Product Analysis: Separate the cleaved and uncleaved RNA products by denaturing PAGE.

  • Visualization and Quantification: Visualize the labeled RNA fragments using a phosphorimager or fluorescence scanner. The amount of cleaved product is quantified over time.

  • Analysis of Inhibition: Compare the rate of cleavage of the RNA substrate containing the test analog to a control substrate with a natural nucleotide at the 3'-end. A significantly lower rate of cleavage for the analog-containing substrate indicates inhibition of ExoN activity.

Visualizing Key Pathways and Workflows

Diagrams are essential tools for understanding complex biological and experimental processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for the metabolic activation of remdesivir and a typical experimental workflow.

Metabolic Activation Pathway of Remdesivir

Remdesivir_Metabolic_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Remdesivir Remdesivir (Prodrug) Remdesivir_intra Remdesivir Remdesivir->Remdesivir_intra Cellular Uptake Alanine_Metabolite Alanine Metabolite (GS-704277) Remdesivir_intra->Alanine_Metabolite Remdesivir_MP Remdesivir Monophosphate (GS-441524-MP) Alanine_Metabolite->Remdesivir_MP Remdesivir_DP Remdesivir Diphosphate Remdesivir_MP->Remdesivir_DP GS441524 GS-441524 (Nucleoside) Remdesivir_MP->GS441524 Remdesivir_TP Remdesivir Triphosphate (GS-443902 - Active Form) Remdesivir_DP->Remdesivir_TP CES1 CES1 CES1->Alanine_Metabolite CatA CatA CatA->Alanine_Metabolite HINT1 HINT1 HINT1->Remdesivir_MP Kinase1 Cellular Kinases Kinase1->Remdesivir_DP Kinase2 Cellular Kinases Kinase2->Remdesivir_TP Phosphatase Phosphatases Phosphatase->GS441524

Caption: Metabolic activation of remdesivir to its active triphosphate form.

Experimental Workflow for an In Vitro Antiviral Assay

Antiviral_Assay_Workflow cluster_preparation Preparation cluster_infection Infection & Treatment cluster_incubation_analysis Incubation & Analysis prep_cells 1. Prepare Cell Monolayer infect 5. Inoculate Cell Monolayer prep_cells->infect prep_compound 2. Prepare Serial Dilutions of Test Compound mix 4. Pre-incubate Virus with Compound prep_compound->mix prep_virus 3. Prepare Viral Inoculum prep_virus->mix mix->infect adsorb 6. Allow Viral Adsorption (1 hour) infect->adsorb overlay 7. Add Semi-Solid Overlay adsorb->overlay incubate 8. Incubate for Plaque Formation (2-3 days) overlay->incubate fix_stain 9. Fix and Stain Cells incubate->fix_stain count 10. Count Plaques fix_stain->count analyze 11. Calculate EC50 count->analyze

Caption: Workflow for a plaque reduction antiviral assay.

Conclusion

The 1'-cyano group is a defining structural feature of remdesivir that is indispensable for its potent and broad-spectrum antiviral activity. Its dual role in inhibiting the viral RNA-dependent RNA polymerase through delayed chain termination and enabling the evasion of the viral proofreading exoribonuclease highlights a sophisticated mechanism of action. This understanding not only clarifies the efficacy of remdesivir but also provides a valuable framework for the rational design of next-generation nucleoside analog inhibitors with improved potency and resistance profiles. The experimental protocols and workflows provided herein serve as a resource for researchers dedicated to advancing the field of antiviral drug discovery.

References

Methodological & Application

Application Notes: In Vitro Antiviral Activity Assays for Remdesivir Nucleoside Monophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir (B604916) (GS-5734) is a broad-spectrum antiviral agent, recognized as a critical therapeutic for COVID-19.[1][2] It is a phosphoramidate (B1195095) prodrug of a nucleoside analog that functions by inhibiting the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral genome replication.[3] Upon entering the host cell, remdesivir is metabolized into its active nucleoside triphosphate form, GS-443902.[4][5][6] This active metabolite competes with endogenous adenosine (B11128) triphosphate (ATP) for incorporation into nascent viral RNA chains, which results in delayed chain termination and cessation of viral replication.[5] The initial and rate-limiting step in its bioactivation is the conversion to a nucleoside monophosphate intermediate.[3][7]

Vero E6 cells, derived from the kidney of an African green monkey, are a commonly used cell line for the propagation of various viruses, including SARS-CoV-2.[4] Their high susceptibility to viral infection and the clear cytopathic effects (CPE) they exhibit make them a valuable tool in antiviral screening assays.[4][8] These application notes provide detailed protocols for assessing the in vitro antiviral activity of remdesivir and its nucleoside monophosphate metabolite.

Mechanism of Action of Remdesivir

Remdesivir's antiviral activity is initiated upon its entry into the host cell. It undergoes a series of metabolic steps, first being converted to its nucleoside monophosphate intermediate, GS-441524, and ultimately to the active nucleoside triphosphate, GS-443902.[3][4][6][7]

Remdesivir_Mechanism cluster_cell Host Cell Remdesivir Remdesivir (Prodrug) Metabolite1 Alanine Metabolite (GS-704277) Remdesivir->Metabolite1 Esterases NMP Nucleoside Monophosphate (GS-441524-MP) Metabolite1->NMP HINT1 NDP Nucleoside Diphosphate NMP->NDP Host Kinases NTP Active Nucleoside Triphosphate (GS-443902) NDP->NTP Host Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) NTP->RdRp RNA Nascent Viral RNA RdRp->RNA Incorporation Termination Chain Termination RNA->Termination Extracellular Extracellular Space Extracellular->Remdesivir Cellular Uptake

Intracellular activation pathway of remdesivir.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for remdesivir and its parent nucleoside (GS-441524) against various coronaviruses in different cell lines. The selectivity index (SI), calculated as CC50/EC50, is also presented.

Table 1: Antiviral Activity of Remdesivir (GS-5734) Against Coronaviruses

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
SARS-CoV-2Vero E61.13 - 1.65>100>60.6 - >88.5[1]
SARS-CoV-2Calu-30.23 - 0.28>10>35.7 - >43.5[1]
SARS-CoV-2HAE0.010>10>1000[1]
SARS-CoVHAE~0.074>10>135[9]
MERS-CoVHAE~0.074>10>135[9]
MHVDBT0.0339>1300[9]
HCoV-229EMRC-50.04 - 0.07>2>28.6 - >50[1][10]

Table 2: Antiviral Activity of Remdesivir Parent Nucleoside (GS-441524) Against Coronaviruses

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
SARS-CoV-2Vero E6~1.1>100>90.9[7]
SARS-CoV-2Calu-3~0.4>100>250[7]
SARS-CoV-2Caco-2~8.0>100>12.5[7]
SARS-CoVHAE~0.86>10>11.6[9]
MERS-CoVHAE~0.86>10>11.6[9]
MHVDBT1.1>11.1>10.1[9]

Experimental Protocols

General Workflow for In Vitro Antiviral Assay

The following diagram illustrates a typical workflow for evaluating the in vitro antiviral activity of a compound.

Antiviral_Assay_Workflow cluster_assays Endpoint Assays start Start cell_culture 1. Cell Culture (e.g., Vero E6 cells) start->cell_culture compound_prep 2. Compound Preparation (Serial Dilutions) cell_culture->compound_prep infection 3. Virus Infection compound_prep->infection treatment 4. Compound Treatment infection->treatment incubation 5. Incubation (e.g., 48-72 hours) treatment->incubation endpoint 6. Endpoint Measurement incubation->endpoint data_analysis 7. Data Analysis (EC50, CC50 Calculation) endpoint->data_analysis cpe CPE Assay endpoint->cpe plaque Plaque Reduction Assay endpoint->plaque qpcr qRT-PCR endpoint->qpcr tcid50 TCID50 Assay endpoint->tcid50 end End data_analysis->end

General workflow for in vitro antiviral assays.
Plaque Reduction Assay

This assay is used to quantify the effect of a compound on the production of infectious virus particles.

Materials:

  • Vero E6 cells

  • SARS-CoV-2 (or other susceptible virus)

  • Remdesivir or its nucleoside monophosphate

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Agarose (B213101)

  • Crystal Violet solution

  • Phosphate Buffered Saline (PBS)

  • 6-well plates

Protocol:

  • Seed Vero E6 cells in 6-well plates and grow to 90-95% confluency.

  • Prepare serial dilutions of the test compound in DMEM.

  • Remove the growth medium from the cells and wash with PBS.

  • Infect the cells with the virus at a known multiplicity of infection (MOI) for 1 hour at 37°C.[11]

  • Remove the virus inoculum and wash the cells with PBS.

  • Add the compound dilutions to the respective wells.

  • Overlay the cells with a mixture of 2x DMEM and 1.2% agarose containing the corresponding compound concentration.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours or until plaques are visible.[11]

  • Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet.

  • Count the number of plaques in each well and calculate the percent inhibition relative to the untreated virus control.

  • Determine the EC50 value by plotting the percent inhibition against the compound concentration.

Quantitative Reverse Transcription PCR (qRT-PCR) Assay

This assay measures the effect of a compound on viral RNA replication.

Materials:

  • Vero E6 cells

  • SARS-CoV-2

  • Remdesivir or its nucleoside monophosphate

  • Cell culture reagents as listed above

  • RNA extraction kit

  • qRT-PCR master mix

  • Primers and probe specific for a viral gene (e.g., N gene)

  • 96-well plates

Protocol:

  • Seed Vero E6 cells in 96-well plates and grow to 80-90% confluency.

  • Prepare serial dilutions of the test compound.

  • Infect the cells with the virus at a known MOI for 1 hour.[11]

  • Remove the inoculum and add the compound dilutions.

  • Incubate for 48 hours at 37°C.[11]

  • Harvest the cell culture supernatant or cell lysate.

  • Extract viral RNA using a suitable RNA extraction kit.

  • Perform qRT-PCR using specific primers and probe to quantify the viral RNA copy number.

  • Calculate the percent inhibition of viral RNA replication for each compound concentration compared to the untreated virus control.

  • Determine the EC50 value.

Cytotoxicity Assay (MTT or MTS Assay)

This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or general toxicity to the host cells.

Materials:

  • Vero E6 cells

  • Remdesivir or its nucleoside monophosphate

  • Cell culture reagents

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • 96-well plates

Protocol:

  • Seed Vero E6 cells in a 96-well plate.

  • Add serial dilutions of the test compound to the wells.

  • Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Add MTT or MTS reagent to each well and incubate for 2-4 hours.

  • If using MTT, add the solubilization solution.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percent cell viability for each compound concentration relative to the untreated cell control.

  • Determine the CC50 value by plotting the percent cell viability against the compound concentration.

Conclusion

The provided protocols and data offer a comprehensive guide for researchers to evaluate the in vitro antiviral activity of remdesivir and its nucleoside monophosphate. These assays are fundamental in the preclinical assessment of antiviral candidates and for understanding their mechanism of action. Adherence to these standardized methods will ensure the generation of reproducible and comparable data, which is essential for the development of effective antiviral therapies.

References

Application Notes and Protocols for Cellular Uptake Studies of Remdesivir Nucleoside Monophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and investigating the cellular uptake of remdesivir (B604916), a critical step in its conversion to the active antiviral agent. The protocols detailed below are designed to offer standardized methods for quantifying intracellular concentrations of remdesivir and its metabolites, assessing the role of membrane transporters, and elucidating the metabolic activation pathway.

Introduction

Remdesivir is a monophosphoramidate prodrug of an adenosine (B11128) nucleoside analog. To exert its antiviral effect, it must be transported into host cells and subsequently metabolized to its active triphosphate form, GS-443902.[1][2][3] This process is a multi-step enzymatic cascade, with the initial cellular uptake and conversion to the nucleoside monophosphate being a crucial determinant of the drug's efficacy. Understanding the kinetics and mechanisms of these initial steps is vital for optimizing antiviral therapies and developing next-generation nucleoside analogs.

The cellular uptake of remdesivir is a complex process involving passive diffusion and facilitated transport by various influx and efflux transporters. Key players in this process include Equilibrative Nucleoside Transporters (ENTs) and Concentrative Nucleoside Transporters (CNTs) for the parent nucleoside GS-441524, and Organic Anion Transporting Polypeptides (OATPs) for remdesivir itself.[4][5] Furthermore, the efflux transporter P-glycoprotein (P-gp) can actively pump remdesivir out of the cell, potentially reducing its intracellular concentration and antiviral activity.[6][7]

Once inside the cell, remdesivir is hydrolyzed by carboxylesterase 1 (CES1) and cathepsin A (CatA) to an intermediate metabolite.[1][2][3] This intermediate is then converted to remdesivir nucleoside monophosphate (GS-441524-MP) by the histidine triad (B1167595) nucleotide-binding protein 1 (HINT1).[1][2][3] Subsequent phosphorylation events, mediated by cellular kinases, lead to the formation of the active triphosphate metabolite.[1][2]

This document provides detailed protocols for studying these critical aspects of remdesivir's cellular pharmacology.

Data Presentation

Table 1: Intracellular Concentrations of Remdesivir and its Metabolites
Cell TypeCompoundConcentration (µM)Incubation TimeIntracellular ConcentrationReference
Peripheral Blood Mononuclear Cells (PBMCs)GS-443902100 mg IV doseTrough4853 ng/mL[1]
Peripheral Blood Mononuclear Cells (PBMCs)GS-443902100 mg IV doseCmax10,735 ng/mL[1]
Peripheral Blood Mononuclear Cells (PBMCs)GS-443902100 mg IV dose1 hr post-infusion9140 ng/mL[1]
Human Airway Epithelial (HAE) cellsGS-443902104 hHigh levels[8]
Calu-3 (human lung)GS-443902104 hModerate levels[8]
Caco-2 (human intestine)GS-443902104 hModerate levels[8]
Huh-7 (human liver)GS-443902104 hVery high levels (>120-fold higher than from GS-441524)[8]
Vero E6 (monkey kidney)GS-443902104 hLow levels[8]
Table 2: Transporter Interactions of Remdesivir and its Parent Nucleoside
CompoundTransporterInteractionIC50 (µM)Reference
RemdesivirENT1Inhibition39[4]
RemdesivirENT2Inhibition77[4]
RemdesivirOATP1B1Substrate-[4]
RemdesivirP-glycoprotein (P-gp)Substrate-[6][7]
GS-441524CNTsSubstrate-[5]
GS-441524ENTsSubstrate-[5]

Experimental Protocols

Protocol 1: Quantification of Intracellular Remdesivir and its Metabolites using LC-MS/MS

This protocol describes the quantification of remdesivir, its monophosphate (GS-441524-MP), and its active triphosphate (GS-443902) form in cultured cells.

Materials:

  • Cell culture medium and supplements

  • Test cells (e.g., Calu-3, Huh-7, or primary human lung cells)

  • Remdesivir

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., 70% methanol (B129727) with internal standard)

  • Scraper

  • Microcentrifuge tubes

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Compound Incubation: On the day of the experiment, remove the culture medium and treat the cells with remdesivir at the desired concentrations for various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours).

  • Termination of Uptake: To stop the uptake, rapidly aspirate the medium and wash the cells three times with ice-cold PBS.

  • Cell Lysis and Extraction:

    • Add 500 µL of ice-cold 70% methanol containing an appropriate internal standard to each well.

    • Incubate the plates at -20°C for 30 minutes to facilitate cell lysis and protein precipitation.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Sample Processing:

    • Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method for the separation and quantification of remdesivir, GS-441524-MP, and GS-443902.[1][2]

    • Use a suitable column, such as a Hypercarb column, for the separation of these polar analytes.[1]

    • Develop a gradient elution method using appropriate mobile phases.

    • Optimize the mass spectrometer parameters for the detection of each analyte in Multiple Reaction Monitoring (MRM) mode.[2]

  • Data Analysis:

    • Construct calibration curves for each analyte using standards of known concentrations.

    • Quantify the intracellular concentration of each analyte in the cell lysates based on the calibration curves.

    • Normalize the data to the total protein concentration of the cell lysate, determined using a standard protein assay (e.g., BCA assay).

Protocol 2: In Vitro Cellular Uptake Assay using Radiolabeled Compounds

This protocol is designed to measure the rate of cellular uptake of remdesivir or its parent nucleoside using radiolabeled compounds.

Materials:

  • Radiolabeled compound (e.g., [³H]-remdesivir or [³H]-GS-441524)

  • Test cells cultured in 24-well plates

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Ice-cold PBS

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer.

  • Pre-incubation: Add 500 µL of pre-warmed uptake buffer to each well and incubate for 10-15 minutes at 37°C to equilibrate the cells.

  • Initiate Uptake:

    • Aspirate the pre-incubation buffer.

    • Add the uptake solution containing the radiolabeled compound at the desired concentration to each well.

    • For time-course experiments, incubate for various time points (e.g., 1, 5, 15, 30, 60 minutes).

  • Terminate Uptake:

    • To stop the uptake, rapidly aspirate the uptake solution.

    • Immediately wash the cells three times with ice-cold PBS to remove any extracellular radiolabeled compound.

  • Cell Lysis: Add 500 µL of cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.

  • Quantification:

    • Transfer the cell lysate to a scintillation vial.

    • Add an appropriate volume of scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the counts per minute (CPM) to the protein concentration of the cell lysate.

    • Calculate the uptake rate (e.g., in pmol/mg protein/min).

Protocol 3: P-glycoprotein (P-gp) Efflux Assay

This protocol determines if remdesivir is a substrate of the efflux transporter P-gp.

Materials:

  • MDCKII cells stably expressing human P-gp (MDCK-MDR1) and parental MDCKII cells

  • Transwell inserts (e.g., 24-well format)

  • Transport buffer (e.g., HBSS)

  • Remdesivir

  • A known P-gp inhibitor (e.g., verapamil (B1683045) or elacridar)

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed MDCK-MDR1 and parental MDCKII cells on Transwell inserts and culture until a confluent monolayer is formed (typically 4-6 days). Monitor monolayer integrity by measuring transepithelial electrical resistance (TEER).

  • Bidirectional Transport Assay:

    • Apical to Basolateral (A-B) Transport:

      • Wash the monolayers twice with pre-warmed transport buffer.

      • Add remdesivir to the apical chamber.

      • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.

      • Replace the collected volume with fresh transport buffer.

    • Basolateral to Apical (B-A) Transport:

      • Wash the monolayers twice with pre-warmed transport buffer.

      • Add remdesivir to the basolateral chamber.

      • At specified time points, collect samples from the apical chamber.

      • Replace the collected volume with fresh transport buffer.

  • Inhibition Study: Repeat the bidirectional transport assay in the presence of a P-gp inhibitor in both the apical and basolateral chambers.

  • Sample Analysis: Quantify the concentration of remdesivir in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).

    • An efflux ratio significantly greater than 2 in MDCK-MDR1 cells, which is reduced in the presence of a P-gp inhibitor, indicates that remdesivir is a substrate of P-gp.

Mandatory Visualization

Remdesivir_Metabolic_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space RDV_ext Remdesivir (Prodrug) RDV_int Remdesivir RDV_ext->RDV_int Uptake Transporters (OATPs, ENTs) RDV_int->RDV_ext Efflux Transporter (P-gp) Intermediate Alanine Intermediate (GS-704277) RDV_int->Intermediate CES1, CatA RMP Remdesivir Monophosphate (GS-441524-MP) Intermediate->RMP HINT1 RDP Remdesivir Diphosphate RMP->RDP Cellular Kinases GS441524 GS-441524 (Parent Nucleoside) RMP->GS441524 Dephosphorylation RTP Remdesivir Triphosphate (Active Form, GS-443902) RDP->RTP Cellular Kinases GS441524->RMP Phosphorylation

Caption: Intracellular activation pathway of remdesivir.

Experimental_Workflow_Uptake cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Seeding Seed Cells Incubation Incubate Cells with Remdesivir Cell_Seeding->Incubation Compound_Prep Prepare Remdesivir Solution Compound_Prep->Incubation Termination Terminate Uptake (Ice-cold PBS wash) Incubation->Termination Cell_Lysis Cell Lysis & Metabolite Extraction Termination->Cell_Lysis LCMS LC-MS/MS Analysis Cell_Lysis->LCMS Data_Analysis Data Normalization & Quantification LCMS->Data_Analysis

Caption: General workflow for intracellular quantification.

Transporter_Roles cluster_space ENTs ENTs Intracellular Intracellular Remdesivir OATPs OATPs Pgp P-gp Extracellular Extracellular Remdesivir Extracellular->Intracellular Influx Intracellular->Extracellular Efflux

Caption: Role of transporters in remdesivir cellular flux.

References

Application Note and Protocol: Quantification of Intracellular Remdesivir Monophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir (B604916) (GS-5734™, Veklury®) is a single diastereomer monophosphoramidate prodrug of an adenosine (B11128) analogue with broad-spectrum antiviral activity.[1][2][3] It is a key therapeutic agent for treating infections caused by RNA viruses, including SARS-CoV-2.[1][2][3] Upon cellular uptake, remdesivir undergoes a multi-step metabolic activation to form its pharmacologically active nucleoside triphosphate metabolite, GS-443902. This active form acts as a potent inhibitor of viral RNA-dependent RNA polymerase, leading to chain termination and cessation of viral replication.[1][2][3][4]

The initial and rate-limiting steps of this intracellular activation involve the conversion of the parent drug to its nucleoside monophosphate (RMP) form. This process is mediated by cellular enzymes including carboxylesterase 1 (CES1), cathepsin A (CatA), and histidine triad (B1167595) nucleotide-binding protein 1 (HINT1).[1][2][3][5] The resulting monophosphate is then sequentially phosphorylated by host cell kinases to the active triphosphate form.[1][2][3] Understanding the intracellular pharmacokinetics of remdesivir, particularly the formation of its monophosphate metabolite, is crucial for optimizing dosing strategies and evaluating potential drug-drug interactions.

This document provides a detailed protocol for the quantification of intracellular remdesivir monophosphate (RMP) using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Signaling Pathway and Metabolism

Remdesivir's intracellular activation pathway begins with its conversion to an alanine (B10760859) intermediate metabolite (Met X or GS-704277) by carboxylesterases and cathepsins.[1][2][3] This is followed by the removal of the promoiety by HINT1 to yield the crucial nucleoside monophosphate.[1][2][3] This monophosphate is then further phosphorylated to the active triphosphate form, GS-443902.[1][2][3]

Remdesivir_Metabolism RDV Remdesivir (RDV) MetX Alanine Metabolite (GS-704277) RDV->MetX CES1 / CatA RMP Remdesivir Monophosphate (RMP) MetX->RMP HINT1 RDP Remdesivir Diphosphate (RDP) RMP->RDP Host Kinases RTP Remdesivir Triphosphate (GS-443902) Active Form RDP->RTP Host Kinases Inhibition Inhibition of Viral RNA Polymerase RTP->Inhibition

Caption: Intracellular metabolic activation of Remdesivir.

Experimental Protocol

This protocol outlines the steps for cell culture, treatment, sample preparation, and LC-MS/MS analysis for the quantification of intracellular remdesivir monophosphate.

Materials and Reagents
  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Trypsin-EDTA solution

  • Remdesivir (analytical standard)

  • Remdesivir monophosphate (analytical standard)

  • Isotopically labeled internal standard (e.g., remdesivir-13C6)

  • Methanol (B129727) (LC-MS grade), ice-cold

  • Acetonitrile (LC-MS grade), ice-cold

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate

  • Phosphatase inhibitor cocktail (e.g., PhosSTOP™)

  • Cell lysis buffer

  • Deionized water

  • Microcentrifuge tubes

  • Cell scrapers

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Experimental Workflow

The overall experimental workflow involves cell culture and treatment, followed by cell harvesting and lysis. The intracellular metabolites are then extracted and prepared for analysis by LC-MS/MS.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis A Seed cells in culture plates B Incubate until desired confluency A->B C Treat cells with Remdesivir B->C D Wash cells with ice-cold PBS C->D E Cell Lysis & Harvesting D->E F Add internal standard E->F G Protein Precipitation (e.g., with cold Methanol) F->G H Centrifuge to pellet debris G->H I Collect supernatant H->I J Evaporate and reconstitute I->J K LC-MS/MS Analysis J->K L Data Processing & Quantification K->L

Caption: Workflow for quantifying intracellular Remdesivir Monophosphate.
Step-by-Step Methodology

1. Cell Culture and Treatment

1.1. Seed the desired cell line (e.g., A549, Calu-3, PBMCs) in appropriate cell culture plates or flasks. 1.2. Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency (typically 80-90%). 1.3. Prepare a stock solution of remdesivir in a suitable solvent (e.g., DMSO). 1.4. Dilute the remdesivir stock solution in cell culture medium to achieve the desired final concentrations. 1.5. Remove the existing medium from the cells and add the remdesivir-containing medium. 1.6. Incubate the cells for the desired time points (e.g., 2, 4, 8, 24 hours).

2. Cell Harvesting and Lysis

2.1. After incubation, remove the drug-containing medium and immediately wash the cells twice with ice-cold PBS to remove any extracellular drug. 2.2. For adherent cells, add a small volume of trypsin-EDTA to detach the cells. Once detached, neutralize with complete medium and transfer to a microcentrifuge tube. For suspension cells, directly transfer the cell suspension to a microcentrifuge tube. 2.3. Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the cells. 2.4. Discard the supernatant and resuspend the cell pellet in a known volume of ice-cold PBS. 2.5. Count the cells to normalize the final metabolite concentration to the cell number. 2.6. Centrifuge the cells again and discard the supernatant. 2.7. Add a specific volume of ice-cold lysis/extraction solution. A common solution is 70-80% methanol in water containing a phosphatase inhibitor and the internal standard.[6] 2.8. Vortex thoroughly to ensure complete cell lysis.

3. Sample Preparation for LC-MS/MS

3.1. Incubate the cell lysate on ice for 20-30 minutes to facilitate protein precipitation. 3.2. Centrifuge the lysate at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C to pellet cellular debris and precipitated proteins.[7] 3.3. Carefully transfer the supernatant to a new clean tube without disturbing the pellet. 3.4. Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator. 3.5. Reconstitute the dried extract in a suitable mobile phase-compatible solvent (e.g., 10 mM ammonium formate (B1220265) in 15:85 methanol:water).[8]

4. LC-MS/MS Analysis

4.1. Chromatographic Separation:

  • Column: A BioBasic AX column (e.g., 2.1 mm × 50 mm, 4.6 μm) is suitable for separating phosphorylated nucleotides.[6]
  • Mobile Phase A: Acetonitrile:Water (3:7, v/v) with 10 mM ammonium acetate, pH 6.0.[6]
  • Mobile Phase B: Acetonitrile:Water (3:7, v/v) with 1 mM ammonium acetate, pH 10.5.[6]
  • Gradient: An isocratic elution with an appropriate percentage of mobile phase B can be optimized. For instance, 30% B for 2 minutes.[6]
  • Flow Rate: 0.50 mL/min.[6]
  • Injection Volume: 5 µL.[6]

4.2. Mass Spectrometry Detection:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • Remdesivir Monophosphate (RMP): m/z 372.0 → m/z 202.1[6]
  • Remdesivir Triphosphate (RTP) (for context): m/z 532.1 → m/z 202.1[6]
  • The specific transition for the internal standard should also be monitored.

5. Data Analysis and Quantification

5.1. Generate a standard curve by spiking known concentrations of remdesivir monophosphate analytical standard into a matrix similar to the cell lysate. 5.2. Plot the peak area ratio of the analyte to the internal standard against the concentration. 5.3. Quantify the amount of remdesivir monophosphate in the cell samples by interpolating their peak area ratios from the standard curve. 5.4. Normalize the final concentration to the number of cells (e.g., pmol/10^6 cells).

Data Presentation

The following tables summarize representative quantitative data for the intracellular formation of remdesivir's active triphosphate metabolite, GS-443902, in various cell lines. While specific data for the monophosphate intermediate is less commonly reported in final concentration tables, its formation is a prerequisite for the triphosphate levels shown.

Table 1: Intracellular GS-443902 (Active Triphosphate) Concentrations in Different Cell Lines

Cell LineTreatmentIncubation Time (h)Intracellular GS-443902 (pmol/10^6 cells)Reference
HEp-210 µM Remdesivir2443 ± 6[9]
PC-310 µM Remdesivir24153 ± 16[9]
Primary Human Hepatocytes (PHH)10 µM Remdesivir2445 ± 23[9]

Table 2: Intracellular GS-443902 Concentrations in Peripheral Blood Mononuclear Cells (PBMCs) from COVID-19 Patients

Time PointMean Intracellular GS-443902 (ng/mL) (90% CI)
Ctrough4853 (2232–7474)
Cmax10,735 (5802–15,668)
1h post-infusion9140 (5164–13,116)

Data from a study with patients receiving a standard daily intravenous infusion of 100 mg of remdesivir.[10]

Conclusion

This application note provides a comprehensive protocol for the quantification of intracellular remdesivir monophosphate. The detailed methodology, from cell culture to LC-MS/MS analysis, offers a robust framework for researchers studying the intracellular pharmacokinetics of remdesivir. Accurate measurement of the monophosphate metabolite is essential for a complete understanding of the drug's activation pathway and can aid in the development of novel antiviral therapies. The provided diagrams and data tables serve as valuable resources for experimental planning and data interpretation.

References

Stability-Indicating HPLC Method for Remdesivir and its Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of remdesivir (B604916) and its related substances. This method is crucial for the quantitative determination of remdesivir in bulk drug and pharmaceutical formulations, and for monitoring its stability under various stress conditions, ensuring the quality, efficacy, and safety of this critical antiviral agent.

Introduction

Remdesivir is a broad-spectrum antiviral medication that has been authorized for the treatment of COVID-19.[1] It is a prodrug that is metabolized in the body to its active form, GS-441524 triphosphate, which inhibits viral RNA-dependent RNA polymerase.[1][2] Due to its chemical nature as an ester prodrug, remdesivir is susceptible to degradation, particularly through hydrolysis.[3] Therefore, a validated stability-indicating analytical method is essential to separate and quantify remdesivir from its degradation products and metabolites, as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[4][5]

This application note details a robust reversed-phase HPLC (RP-HPLC) method capable of resolving remdesivir from its key metabolite GS-441524 and various degradation products generated under forced degradation conditions.

Chromatographic Conditions

A summary of typical chromatographic conditions for the stability-indicating analysis of remdesivir is presented in the table below. These parameters may be optimized based on the specific instrumentation and column used.

ParameterRecommended Conditions
Column C18 (e.g., Kromasil KR100-5 C18, 250 mm x 4.5 mm, 5 µm; Agilent Zorbax Eclipse SB-C18, 250 x 4.6 mm, 5 µm; Inertsustain C18, 100 mm x 4.6 mm, 3 µm)[3][4][6]
Mobile Phase Isocratic or Gradient elution with a mixture of an aqueous buffer and an organic solvent. Examples: - Acetonitrile:Water (55:45 v/v), pH adjusted to 4 with orthophosphoric acid[3] - Ammonium acetate (B1210297) buffer (pH 4.0):Acetonitrile (60:40 v/v)[6] - 1% Trifluoroacetic acid (TFA):Acetonitrile (55:45 v/v)[7]
Flow Rate 0.8 - 1.0 mL/min[3][5][6]
Detection Wavelength 245 nm or 254 nm[6][7]
Injection Volume 10 - 20 µL[3][6]
Column Temperature Ambient or controlled at 50 °C[1][4]
Diluent Methanol:Water (50:50 v/v)[6]

Experimental Protocols

Standard and Sample Preparation

Standard Solution Preparation (e.g., 100 µg/mL):

  • Accurately weigh about 25 mg of remdesivir reference standard into a 25 mL volumetric flask.

  • Dissolve in a minimal amount of diluent (e.g., Methanol:Water 50:50 v/v).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Make up the volume to 25 mL with the diluent to obtain a stock solution of 1000 µg/mL.

  • Dilute 2.5 mL of the stock solution to 25 mL with the diluent to get a final concentration of 100 µg/mL.

Sample Solution Preparation (from injectable formulation):

  • Reconstitute the contents of a remdesivir for injection vial with sterile water for injection.

  • Further dilute the reconstituted solution with the diluent to achieve a final concentration within the linear range of the method (e.g., 100 µg/mL).

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[5] The drug substance is subjected to various stress conditions to induce degradation.

General Procedure: Prepare a stock solution of remdesivir (e.g., 1000 µg/mL). For each stress condition, mix a portion of the stock solution with the respective stressor and heat or expose to light as required. After the specified time, cool the solution to room temperature, neutralize if necessary, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL before injecting into the HPLC system.

  • Acid Hydrolysis: Mix 1 mL of remdesivir stock solution with 1 mL of 0.1N HCl and keep at 40°C for 60-180 minutes.[5]

  • Alkaline Hydrolysis: Mix 1 mL of remdesivir stock solution with 1 mL of 0.1N NaOH and keep at 40°C for 60-180 minutes.[5] Significant degradation is expected under alkaline conditions.[6]

  • Oxidative Degradation: Mix 1 mL of remdesivir stock solution with 1 mL of 3% H₂O₂ and keep at 40°C for 60-180 minutes.[5][6]

  • Neutral Hydrolysis: Mix 1 mL of remdesivir stock solution with 1 mL of water and heat at 100°C for 2 hours.[6]

  • Thermal Degradation: Expose the solid drug substance to dry heat at a specified temperature (e.g., 105°C) for a defined period.

  • Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) or sunlight for a defined period.

Data Presentation

The following tables summarize the quantitative data obtained from stability-indicating HPLC method development and forced degradation studies for remdesivir.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 2000> 3000
% RSD of Peak Areas ≤ 2.0%< 1.0%

Table 2: Summary of Forced Degradation Studies

Stress ConditionReagentDuration/Temperature% Degradation
Acidic 0.1N HCl180 min / 40°C1.32%[6]
Alkaline 0.1N NaOH180 min / 40°C38.37%[6]
Oxidative 3% H₂O₂180 min / 40°C1.79%[6]
Neutral Water2 hours / 100°CStable[6]
Thermal Dry Heat-Stable[8]
Photolytic UV/Sunlight-Stable[8]

Note: The percentage of degradation can vary depending on the exact experimental conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the stability-indicating HPLC analysis of remdesivir.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weigh Remdesivir Standard/Sample B Dissolve & Dilute to Final Concentration A->B C Inject into HPLC System B->C D Chromatographic Separation on C18 Column C->D E UV Detection D->E F Integrate Chromatogram E->F G Quantify Remdesivir & Impurities F->G H Generate Report G->H

Caption: Workflow for HPLC analysis of remdesivir.

Remdesivir Metabolic Pathway

Remdesivir is a prodrug that undergoes intracellular metabolism to its active triphosphate form. The key metabolite is GS-441524.

G Remdesivir Remdesivir (Prodrug) Metabolite1 Alanine Metabolite (GS-704277) Remdesivir->Metabolite1 Esterase Hydrolysis Metabolite2 GS-441524 (Nucleoside Analog) Metabolite1->Metabolite2 ActiveForm GS-441524 Triphosphate (Active Form) Metabolite2->ActiveForm Cellular Kinases

Caption: Simplified metabolic pathway of remdesivir.

Remdesivir Degradation Pathway

Forced degradation studies reveal the susceptibility of remdesivir to hydrolysis, leading to the formation of several degradation products. The primary degradation pathway involves the hydrolysis of the ester and phosphoramidate (B1195095) linkages.

G Remdesivir Remdesivir Deg1 Hydrolysis of Ester Linkage Remdesivir->Deg1 Acidic/Basic Conditions Deg2 Hydrolysis of Phosphoramidate Linkage Remdesivir->Deg2 Acidic/Basic Conditions GS441524 GS-441524 Deg2->GS441524

Caption: Simplified degradation pathway of remdesivir.

Conclusion

The described stability-indicating HPLC method is specific, accurate, and precise for the determination of remdesivir in the presence of its metabolites and degradation products. This method is suitable for routine quality control analysis and stability studies of remdesivir formulations. The provided protocols and data serve as a valuable resource for researchers and professionals in the pharmaceutical industry. It is recommended to validate the method according to ICH guidelines before its application in a specific laboratory setting.

References

Application Notes and Protocols for Enzymatic Assays of Remdesivir Nucleoside Monophosphate Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir (B604916) (RDV) is a monophosphoramidate prodrug of an adenosine (B11128) analogue that has demonstrated broad-spectrum antiviral activity.[1][2][3] Its efficacy is dependent on its intracellular conversion to the active nucleoside triphosphate (NTP) form, GS-443902.[1][2][3][4] This activation process is a multi-step enzymatic cascade, with the formation of the nucleoside monophosphate (NMP) being a critical intermediate step. Understanding and quantifying the formation of remdesivir nucleoside monophosphate (RMP) is essential for evaluating the metabolic activation of the prodrug, identifying potential drug-drug interactions, and screening for new antiviral agents.

This document provides detailed application notes and experimental protocols for enzymatic assays designed to measure the formation of this compound.

Metabolic Activation Pathway of Remdesivir

Remdesivir is metabolized intracellularly to its active triphosphate form through a series of enzymatic reactions. The initial steps leading to the formation of the monophosphate metabolite are crucial for its antiviral activity. The key enzymes involved in this part of the pathway are Carboxylesterase 1 (CES1), Cathepsin A (CatA), and Histidine Triad Nucleotide-Binding Protein 1 (HINT1).[1][2][3][4]

The metabolic cascade is as follows:

  • Hydrolysis of Remdesivir: CES1 and CatA hydrolyze the carboxylester bond of remdesivir, leading to the formation of an alanine (B10760859) intermediate metabolite.[1][2][3][4][5]

  • Formation of the Monophosphate: The alanine intermediate is then hydrolyzed by HINT1, cleaving the phosphoramidate (B1195095) bond to yield the this compound (RMP).[1][2][3][4]

  • Phosphorylation to Di- and Triphosphate: Subsequently, cellular kinases phosphorylate RMP to the diphosphate (B83284) (RDP) and then to the active triphosphate (RTP) form, GS-443902.[1][2][3][4]

Diagrams

Remdesivir Activation Pathway

Remdesivir_Activation_Pathway RDV Remdesivir (Prodrug) MetX Alanine Intermediate (MetX) RDV->MetX CES1 / CatA (Hydrolysis) RMP Remdesivir Monophosphate (RMP) MetX->RMP HINT1 (Hydrolysis) RDP Remdesivir Diphosphate (RDP) RMP->RDP Cellular Kinases (Phosphorylation) RTP Remdesivir Triphosphate (Active Form, GS-443902) RDP->RTP Cellular Kinases (Phosphorylation)

Caption: Metabolic activation of remdesivir to its active triphosphate form.

Experimental Workflow for LC-MS/MS Quantification

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis cell_lysis Cell Lysis / Plasma Extraction protein_precipitation Protein Precipitation (e.g., with Acetonitrile) cell_lysis->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection hplc HPLC Separation (e.g., C18 column) supernatant_collection->hplc msms Tandem Mass Spectrometry (Detection and Quantification) hplc->msms peak_integration Peak Integration msms->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_determination Concentration Determination calibration_curve->concentration_determination

Caption: General workflow for the quantification of remdesivir metabolites.

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymatic conversion of remdesivir and the analytical methods for its quantification.

Table 1: In Vitro Metabolism of Remdesivir by CES Isoforms [2]

EnzymeSubstrateRate (nmol/min/mg)
CES1bRemdesivir(4.8 ± 0.4) × 10⁻²
CES1cRemdesivir(6.1 ± 0.4) × 10⁻²
CES2RemdesivirPoor substrate (t½ > 16 h)

Table 2: HINT1-Catalyzed Hydrolysis of Remdesivir Alanine Intermediate (MetX) [2]

SubstrateRelative Metabolic Rate (vs. GS-6620 MetX)
Remdesivir MetX6-fold faster

Table 3: LC-MS/MS Assay Parameters for Remdesivir and Metabolites

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)Intraday Precision (%CV)Interday Precision (%CV)Reference
Remdesivir0.5 - 50000.5< 5.2< 9.8[6][7]
Remdesivir4 - 40004< 6.6< 6.6[8]
GS-4415242 - 20002< 6.6< 6.6[8]
GS-7042772 - 20002< 6.6< 6.6[8]
Remdesivir0.0375 - 1350.0375--[9][10]
GS-4415240.375 - 13500.375--[9][10]

Table 4: Formation of Active Triphosphate (GS-443902) in Different Cell Lines (24h incubation) [11]

Cell LineCompoundGS-443902 Formed (pmol/10⁶ cells)
HEp-2Remdesivir43 ± 6
HEp-2GS-4415245.5 ± 1.1
PC-3Remdesivir153 ± 16
PC-3GS-4415246.6 ± 4.9
PHHRemdesivir45 ± 23
PHHGS-4415241.9 ± 1.6

Experimental Protocols

Protocol 1: In Vitro Enzymatic Assay for Remdesivir Hydrolysis by CES1

This protocol describes an in vitro assay to measure the hydrolysis of remdesivir to its alanine intermediate by Carboxylesterase 1 (CES1).

Materials:

  • Recombinant human CES1b or CES1c

  • Remdesivir

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer and remdesivir at the desired concentration.

  • Enzyme Addition: Initiate the reaction by adding recombinant CES1 to the reaction mixture. The final enzyme concentration should be optimized for linear reaction kinetics.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: At each time point, terminate the reaction by adding an equal volume of cold quenching solution.

  • Sample Processing: Centrifuge the quenched samples to precipitate the protein.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze the disappearance of remdesivir and/or the formation of the alanine intermediate using a validated LC-MS/MS method.[2]

Protocol 2: HINT1-Catalyzed Hydrolysis of Remdesivir Alanine Intermediate

This protocol outlines an assay to measure the conversion of the remdesivir alanine intermediate (MetX) to the nucleoside monophosphate (RMP) by Histidine Triad Nucleotide-Binding Protein 1 (HINT1).

Materials:

  • Recombinant human HINT1

  • Remdesivir alanine intermediate (MetX)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer and the remdesivir alanine intermediate at a specified concentration.

  • Enzyme Addition: Start the reaction by adding recombinant HINT1.

  • Incubation: Incubate the reaction at 37°C, taking samples at various time points.

  • Reaction Quenching: Stop the reaction at each time point by adding the quenching solution.

  • Sample Processing: Process the samples by centrifugation to remove the precipitated enzyme.

  • LC-MS/MS Analysis: Analyze the supernatant for the disappearance of the alanine intermediate and the formation of RMP using LC-MS/MS.[2]

Protocol 3: Quantification of Remdesivir Monophosphate in Cell Lysates by LC-MS/MS

This protocol details the quantification of intracellular remdesivir monophosphate from cell cultures treated with remdesivir.

Materials:

  • Cell culture of interest (e.g., A549, NHBE)

  • Remdesivir

  • Cell lysis buffer (e.g., 70% methanol)

  • Internal standard (e.g., a stable isotope-labeled analogue)

  • LC-MS/MS system with a suitable column (e.g., C18 or HSS T3)[8]

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with remdesivir at the desired concentration and for the specified duration.

  • Cell Lysis: At the end of the incubation period, wash the cells with cold PBS and then lyse them by adding cold cell lysis buffer containing the internal standard.

  • Lysate Collection: Scrape the cells and collect the lysate.

  • Sample Processing: Centrifuge the cell lysate at high speed to pellet cellular debris.

  • Supernatant Analysis: Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Method:

    • Chromatographic Separation: Use a gradient elution on a reverse-phase column to separate RMP from other cellular components and remdesivir metabolites.[8]

    • Mass Spectrometry Detection: Employ a tandem mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify RMP and the internal standard.

  • Data Analysis: Construct a calibration curve using standards of known RMP concentration and determine the intracellular concentration of RMP in the samples.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to measure the formation of this compound. These assays are crucial for understanding the metabolic activation of remdesivir and can be adapted for various research applications, including drug metabolism studies, pharmacokinetic analysis, and the screening of potential inhibitors or enhancers of remdesivir's activation pathway. The use of robust analytical techniques like LC-MS/MS ensures sensitive and specific quantification of the monophosphate metabolite.

References

Characterization of Remdesivir Monophosphate Using High-Resolution Mass Spectrometry: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir (B604916) is a nucleotide prodrug that has demonstrated broad-spectrum antiviral activity and is a key therapeutic agent in the treatment of COVID-19.[1] Upon administration, remdesivir undergoes intracellular metabolism to its active triphosphate form. A critical intermediate in this bioactivation pathway is remdesivir monophosphate (RMP).[2][3][4][5] Accurate characterization of this monophosphate metabolite is essential for understanding the drug's mechanism of action, pharmacokinetics, and for the development of robust bioanalytical methods. High-resolution mass spectrometry (HRMS) offers the necessary sensitivity and mass accuracy to unequivocally identify and characterize remdesivir monophosphate.

This application note provides a detailed protocol for the characterization of remdesivir monophosphate using a liquid chromatography-high-resolution mass spectrometry (LC-HRMS) system.

Experimental Protocols

Sample Preparation

For the characterization of a remdesivir monophosphate reference standard, a simple dilution in a suitable solvent is sufficient. For analysis in a biological matrix, a protein precipitation or solid-phase extraction would be necessary.

  • Materials:

    • Remdesivir Monophosphate (CAS: 1911578-74-9) reference standard[6]

    • LC-MS grade water with 0.1% formic acid

    • LC-MS grade acetonitrile (B52724) with 0.1% formic acid

    • Microcentrifuge tubes

    • Calibrated pipettes

  • Procedure:

    • Prepare a stock solution of remdesivir monophosphate in LC-MS grade water at a concentration of 1 mg/mL.

    • From the stock solution, prepare a working solution of 1 µg/mL in a mixture of 95:5 (v/v) LC-MS grade water with 0.1% formic acid and LC-MS grade acetonitrile with 0.1% formic acid.

    • Vortex the working solution gently to ensure homogeneity.

    • Transfer the working solution to an autosampler vial for LC-HRMS analysis.

Liquid Chromatography

A reversed-phase liquid chromatography method is suitable for the separation of remdesivir monophosphate.

  • Instrumentation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., Acquity UPLC HSS T3, 2.1 x 50 mm, 1.8 µm) is recommended.[7][8]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: Gradient to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 5% B

    • 6.1-8 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

High-Resolution Mass Spectrometry

A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is required for accurate mass measurements and fragmentation analysis.

  • Instrumentation: Q-TOF or Orbitrap mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 400 °C

  • Gas Flow:

    • Cone Gas: 50 L/hr

    • Desolvation Gas: 800 L/hr

  • Acquisition Mode:

    • Full Scan (MS): Mass range of m/z 100-800. This mode is used to determine the accurate mass of the precursor ion.

    • Tandem MS (MS/MS): Data-dependent acquisition (DDA) or targeted MS/MS of the precursor ion of remdesivir monophosphate. Collision energy should be ramped (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.

Data Presentation

The high-resolution mass spectrometry data for remdesivir monophosphate is summarized in the table below.

ParameterTheoretical ValueObserved Value (Example)
Molecular Formula C₁₂H₁₄N₅O₇P[6]-
Monoisotopic Mass 371.0631 g/mol -
Precursor Ion [M+H]⁺ 372.0709 m/z372.0712 m/z
Key Fragment Ions (m/z) -292.1048, 202.0723, 173.0614

Note: Observed values are examples and may vary slightly depending on instrumentation and calibration.

Visualizations

remdesivir_to_monophosphate remdesivir Remdesivir (Prodrug) hydrolysis Intracellular Hydrolases remdesivir->hydrolysis monophosphate Remdesivir Monophosphate (RMP) hydrolysis->monophosphate

Caption: Bioactivation of Remdesivir to its Monophosphate Form.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_hrms_analysis HRMS Analysis cluster_data_analysis Data Analysis prep_start Remdesivir Monophosphate Reference Standard prep_dilute Dilution in Mobile Phase prep_start->prep_dilute prep_vial Transfer to Autosampler Vial prep_dilute->prep_vial lc_inject Injection into LC System prep_vial->lc_inject lc_column C18 Reversed-Phase Chromatography lc_inject->lc_column hrms_ionize Electrospray Ionization (Positive Mode) lc_column->hrms_ionize hrms_fullscan Full Scan MS (Accurate Mass) hrms_ionize->hrms_fullscan hrms_msms Tandem MS (Fragmentation) hrms_ionize->hrms_msms da_mass Accurate Mass Confirmation hrms_fullscan->da_mass da_frag Fragmentation Pattern Analysis hrms_msms->da_frag da_char Structural Characterization da_mass->da_char da_frag->da_char

Caption: Experimental Workflow for Remdesivir Monophosphate Characterization.

References

In Vitro Models for Studying Remdesivir Metabolism to its Monophosphate Metabolite: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir (B604916) (GS-5734), an adenosine (B11128) nucleotide analog prodrug, is a broad-spectrum antiviral agent. Its clinical efficacy is dependent on its intracellular conversion to the active nucleoside triphosphate form (GS-443902). A critical step in this activation pathway is the initial metabolism of the parent drug to its nucleoside monophosphate (NMP) intermediate. Understanding the in vitro models that recapitulate this metabolic process is crucial for preclinical drug development, including the assessment of drug-drug interactions and the evaluation of new antiviral candidates. These application notes provide detailed protocols for studying the metabolism of remdesivir to its monophosphate form using various in vitro systems.

Metabolic Activation Pathway of Remdesivir

Remdesivir undergoes a multi-step enzymatic conversion to its active triphosphate form. The initial steps leading to the formation of the monophosphate are critical for its antiviral activity. The key enzymes involved in this process are Carboxylesterase 1 (CES1), Cathepsin A (CatA), and Histidine Triad Nucleotide-binding Protein 1 (HINT1).[1][2]

The metabolic cascade begins with the hydrolysis of remdesivir by CES1 and CatA to form an intermediate alanine (B10760859) metabolite (MetX).[1][2] Subsequently, HINT1 catalyzes the cleavage of the phosphoramidate (B1195095) bond of MetX to yield the crucial nucleoside monophosphate (GS-441524 NMP).[1][2] This monophosphate is then further phosphorylated by cellular kinases to the diphosphate (B83284) and ultimately to the active triphosphate metabolite (GS-443902).[1]

Remdesivir_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Remdesivir Remdesivir (Prodrug) Remdesivir_intra Remdesivir Remdesivir->Remdesivir_intra Cellular Uptake MetX Alanine Metabolite (MetX) Remdesivir_intra->MetX CES1, CatA NMP Monophosphate (GS-441524 NMP) MetX->NMP HINT1 NDP Diphosphate NMP->NDP Cellular Kinases NTP Active Triphosphate (GS-443902) NDP->NTP Cellular Kinases Microsomal_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis RDV_stock Prepare Remdesivir Stock Solution Start_reaction Initiate Reaction with Remdesivir RDV_stock->Start_reaction Microsome_mix Prepare Microsome Incubation Mixture Preincubation Pre-incubate at 37°C Microsome_mix->Preincubation Add_NADPH Add NADPH Regenerating System Preincubation->Add_NADPH Add_NADPH->Start_reaction Sampling Time-course Sampling Start_reaction->Sampling Quench Quench Reaction Sampling->Quench Centrifuge Protein Precipitation Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS

References

Application Notes and Protocols for Evaluating Remdesivir Monophosphate Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir (B604916) is a broad-spectrum antiviral agent and a key therapeutic for treating COVID-19.[1] It is a phosphoramidate (B1195095) prodrug of a nucleoside analog (GS-441524) that inhibits viral RNA-dependent RNA polymerase (RdRp).[2][3] Upon entry into a host cell, remdesivir is metabolized into its active triphosphate form (RDV-TP), which acts as a potent inhibitor of multiple viral RNA polymerases.[3] This document provides detailed protocols for various cell-based assays to determine the in vitro efficacy of remdesivir and its monophosphate metabolite.

Mechanism of Action

Remdesivir functions by targeting the viral RNA replication process.[4] Once inside the host cell, it is converted to its active triphosphate form, which structurally mimics adenosine (B11128) triphosphate (ATP).[4] The viral RNA-dependent RNA polymerase (RdRp) mistakenly incorporates the remdesivir triphosphate into the growing viral RNA strand.[4][5] This incorporation leads to delayed chain termination, effectively halting viral RNA synthesis.[4][5][6]

Remdesivir_Mechanism_of_Action cluster_cell Host Cell cluster_virus Virus Remdesivir Remdesivir (Prodrug) RDV_MP Remdesivir Monophosphate (RDV-MP) Remdesivir->RDV_MP Metabolism RDV_TP Remdesivir Triphosphate (Active Form) RDV_MP->RDV_TP Phosphorylation Viral_RNA Viral RNA Replication (via RdRp) RDV_TP->Viral_RNA Incorporation Inhibition Inhibition of Viral RNA Synthesis Viral_RNA->Inhibition Virus SARS-CoV-2 Entry Viral Entry Virus->Entry

Caption: Remdesivir's mechanism of action within a host cell.

Key Cell-Based Assays for Efficacy Evaluation

Several in vitro assays are crucial for evaluating the antiviral activity of remdesivir. These include the Plaque Reduction Assay, Quantitative Real-Time PCR (qRT-PCR) Assay, and Reporter Gene Assay.

Plaque Reduction Assay

This assay is a classic method to determine the titer of infectious virus particles and assess the ability of a drug to inhibit viral replication, observed as a reduction in the number of plaques formed in a cell monolayer.[7][8]

Experimental Protocol:

  • Cell Seeding: Seed Vero E6 cells (or other susceptible cell lines like A549-hACE2) in 6-well plates at a density that will result in a confluent monolayer on the day of infection.[7][9]

  • Compound Preparation: Prepare serial dilutions of remdesivir in culture medium.

  • Infection: When cells are confluent, remove the culture medium and infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 to 0.1 for 1 hour at 37°C.[10]

  • Treatment: After the incubation period, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

  • Overlay: Add an overlay of culture medium containing 1.25% methylcellulose (B11928114) and the desired concentration of remdesivir.

  • Incubation: Incubate the plates for 3-5 days at 37°C in a CO2 incubator to allow for plaque formation.[11]

  • Staining: After incubation, fix the cells with 4% formaldehyde (B43269) and stain with 0.5% crystal violet to visualize and count the plaques.

  • Data Analysis: The 50% effective concentration (EC50) is calculated as the drug concentration required to reduce the number of plaques by 50% compared to the untreated virus control.

Quantitative Real-Time PCR (qRT-PCR) Assay

This assay quantifies the amount of viral RNA in cell culture supernatants or cell lysates, providing a direct measure of viral replication.[7][9]

Experimental Protocol:

  • Cell Seeding and Infection: Follow steps 1-3 of the Plaque Reduction Assay protocol in 96-well plates.[9]

  • Treatment: After viral adsorption, remove the inoculum, wash the cells, and add fresh culture medium containing serial dilutions of remdesivir.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.[7][9]

  • RNA Extraction: Harvest the cell culture supernatant and/or cell lysates and extract viral RNA using a commercial RNA extraction kit.

  • qRT-PCR: Perform qRT-PCR using primers and probes specific for a SARS-CoV-2 gene (e.g., N gene).[9]

  • Data Analysis: The amount of viral RNA is determined by comparing the cycle threshold (Ct) values to a standard curve.[12] The EC50 value is calculated as the drug concentration that inhibits viral RNA production by 50%.[13]

Reporter Gene Assay

This assay utilizes recombinant viruses that express a reporter gene (e.g., luciferase or fluorescent protein) upon replication.[11][14] The reporter signal is directly proportional to the level of viral replication, allowing for a high-throughput method to screen for antiviral compounds.[14][15]

Experimental Protocol:

  • Cell Seeding: Seed susceptible cells (e.g., A549-hACE2) in 96-well plates.[11]

  • Compound Preparation: Prepare serial dilutions of remdesivir.

  • Infection: Infect the cells with a reporter-expressing SARS-CoV-2 (e.g., SARS-CoV-2-nLUC) at a low MOI.[11]

  • Treatment: Add the diluted remdesivir to the infected cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Signal Detection: Measure the reporter signal (luciferescence or fluorescence) using a plate reader.

  • Data Analysis: The EC50 value is determined by calculating the drug concentration that reduces the reporter signal by 50% compared to the untreated control.[15]

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Assay Readouts cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells Compound_Prep 2. Prepare Remdesivir Dilutions Cell_Seeding->Compound_Prep Infection 3. Infect Cells with Virus Compound_Prep->Infection Treatment 4. Add Remdesivir Infection->Treatment Plaque_Assay Plaque Reduction Assay Treatment->Plaque_Assay qRT_PCR qRT-PCR Assay Treatment->qRT_PCR Reporter_Assay Reporter Gene Assay Treatment->Reporter_Assay Plaque_Count Plaque Counting Plaque_Assay->Plaque_Count RNA_Quant Viral RNA Quantification qRT_PCR->RNA_Quant Signal_Measure Reporter Signal Measurement Reporter_Assay->Signal_Measure EC50_Calc EC50 Calculation Plaque_Count->EC50_Calc RNA_Quant->EC50_Calc Signal_Measure->EC50_Calc

Caption: General experimental workflow for cell-based assays.

Data Presentation

The efficacy of remdesivir is typically reported as the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.

Cell LineAssay TypeVirus StrainEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Vero E6Plaque ReductionSARS-CoV-21.13 - 1.65>10>6.06 - >8.85[16]
Calu-3Plaque ReductionSARS-CoV-20.23 - 0.28>10>35.7 - >43.5[16]
A549-hACE2Reporter (nLUC)SARS-CoV-2-nLUC2.8>10>3.57[11]
NHBEReporter (Fluc)SARS-CoV-2-Fluc0.0371Not ReportedNot Reported[11]
MRC-5Cytopathic EffectHCoV-229E0.07>2.0>28.6[17]

Note: EC50 values can vary depending on the cell line, virus strain, and specific assay conditions.

Conclusion

The cell-based assays described provide robust and reproducible methods for evaluating the in vitro efficacy of remdesivir monophosphate. The choice of assay depends on the specific research question, available resources, and desired throughput. Consistent application of these detailed protocols will enable researchers to generate reliable data for the development and characterization of antiviral therapies.

References

Application Notes and Protocols for Assessing the Plasma Stability of Remdesivir and its Nucleoside Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro plasma stability of remdesivir (B604916) (a prodrug) and its primary circulating nucleoside metabolite, GS-441524. Understanding the plasma stability of these compounds is critical for the interpretation of pharmacokinetic and pharmacodynamic (PK/PD) data in drug development.

Introduction

Remdesivir (RDV, GS-5734) is a nucleotide prodrug with broad-spectrum antiviral activity.[1] As a prodrug, it is designed for efficient intracellular delivery of its pharmacologically active metabolite.[2] Following intravenous administration, remdesivir is rapidly metabolized in plasma.[3] Its stability in plasma is a key determinant of its pharmacokinetic profile and, consequently, its therapeutic efficacy. The primary circulating metabolite of remdesivir is the nucleoside analog GS-441524.[4][5] Assessing the stability of both remdesivir and GS-441524 in plasma is crucial for understanding their disposition in vivo.

Instability of a compound in plasma can lead to rapid clearance and a short half-life, potentially impacting its therapeutic window.[6][7] For prodrugs like remdesivir, the rate of conversion to its metabolites in plasma is a critical parameter to measure. This document outlines a detailed protocol for an in vitro plasma stability assay and the subsequent bioanalytical quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of Remdesivir

Remdesivir is metabolized to its active triphosphate form intracellularly. In plasma, it is converted to the nucleoside metabolite GS-441524. The following diagram illustrates the metabolic conversion of remdesivir.

Remdesivir_Metabolism cluster_plasma Plasma cluster_cell Intracellular RDV Remdesivir (Prodrug) GS704277 GS-704277 (Intermediate Metabolite) RDV->GS704277 Esterases GS441524_MP GS-441524 Monophosphate (Intracellular) RDV->GS441524_MP Esterases/ Kinases GS441524 GS-441524 (Nucleoside Metabolite) GS704277->GS441524 Decarboxylation/ Deamination GS441524_MP->GS441524 Phosphatases Active_TP GS-443902 (Active Triphosphate) (Intracellular) GS441524_MP->Active_TP Kinases

Caption: Metabolic pathway of Remdesivir in plasma and intracellularly.

Experimental Protocols

In Vitro Plasma Stability Assay

This protocol describes a general method for assessing the stability of a test compound in plasma. It can be adapted for remdesivir and GS-441524.

Materials:

  • Test compounds (Remdesivir, GS-441524)

  • Control compound (e.g., a compound with known plasma instability)

  • Pooled human plasma (or plasma from other species of interest, e.g., mouse, rat) with anticoagulant (e.g., K2EDTA, Sodium Heparin)[8][9]

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)[9]

  • Acetonitrile (B52724) (ACN), HPLC grade[9]

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte like remdesivir-d5 (B8117595) or remdesivir-13C6)[10][11]

  • 96-well plates or microcentrifuge tubes

  • Incubator or water bath set to 37°C

  • Centrifuge

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds and control compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mM.

  • Incubation Mixture Preparation: Dilute the plasma with phosphate buffer if necessary (e.g., 80% plasma in buffer).[9] Pre-warm the plasma at 37°C.

  • Initiation of Reaction: Spike the test compound stock solution into the pre-warmed plasma to achieve a final concentration of 1 µM.[9][12] The final DMSO concentration should be low (e.g., <1%) to avoid affecting enzyme activity.[12]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.[6][7][13] The 0-minute sample should be taken immediately after adding the compound.

  • Reaction Quenching: Immediately terminate the enzymatic reaction by adding a quenching solution, typically 3-4 volumes of cold acetonitrile containing the internal standard, to the aliquot.[9][13] For example, add 150 µL of ACN with IS to the 50 µL plasma sample.

  • Protein Precipitation: Vortex the samples vigorously to ensure thorough mixing and precipitation of plasma proteins.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.[13][14]

  • Sample Collection: Carefully transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.

  • Data Analysis: Analyze the samples by LC-MS/MS. The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. The half-life (t1/2) can then be determined by plotting the natural logarithm of the percent remaining against time.

Bioanalytical Method using LC-MS/MS

This protocol provides a general framework for the quantification of remdesivir and GS-441524 in plasma samples generated from the stability assay. Specific parameters may need optimization.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Analytical Column: A reverse-phase C18 column (e.g., Phenomenex Kinetex C18, 50 mm × 2.1 mm, 2.6 µm) is commonly used.[9]

  • Mobile Phase A: 0.1% formic acid in water.[9]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[9]

  • Flow Rate: 0.5 mL/min.[9]

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, hold for a short period, and then return to the initial conditions for re-equilibration.[9]

  • Injection Volume: 5-10 µL.

  • Column Temperature: 35-40°C.[15]

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[11]

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each analyte and the internal standard. Example transitions are:

    • Remdesivir: m/z 603.3 → 402.3[9]

    • GS-441524: m/z 292.2 → 173.1[11]

    • Remdesivir-13C6 (IS): m/z 609.3 → 206.0[11]

  • Optimization: Ion source parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

Data Presentation

The stability of remdesivir and GS-441524 in plasma can be summarized in the following table format. The data presented here are illustrative and based on findings from the literature.

CompoundMatrixIncubation Time (hours)Percent RemainingHalf-life (t1/2)Reference
RemdesivirHuman Plasma1~50%~1 hour[4][16]
RemdesivirMouse Plasma1Significantly degraded< 1 hour[9]
GS-441524Human Plasma24High~27 hours[9][16]
GS-441524Mouse Plasma24HighStable[9]

Note: The stability can vary depending on the specific conditions of the assay, including the anticoagulant used and the source of the plasma.

Experimental Workflow Diagram

The following diagram outlines the workflow for the in vitro plasma stability assessment.

Plasma_Stability_Workflow cluster_prep Sample Preparation cluster_sampling Time-Point Sampling & Quenching cluster_processing Sample Processing cluster_analysis Analysis start Prepare Test Compound Stock Solution incubate Spike Compound into Pre-warmed Plasma (37°C) start->incubate sampling Collect Aliquots at 0, 5, 15, 30, 60, 120 min incubate->sampling quench Add Cold Acetonitrile with Internal Standard sampling->quench vortex Vortex to Precipitate Proteins quench->vortex centrifuge Centrifuge to Pellet Proteins vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Calculate % Remaining and Half-life (t1/2) lcms->data

Caption: Workflow for the in vitro plasma stability assay.

Conclusion

The methods described provide a robust framework for assessing the plasma stability of remdesivir and its primary nucleoside metabolite, GS-441524. The in vitro plasma stability assay, coupled with a sensitive and specific LC-MS/MS bioanalytical method, is essential for generating reliable data to support drug discovery and development efforts. The significant difference in plasma stability between remdesivir and GS-441524 highlights the importance of evaluating both the parent drug and its major metabolites.

References

Application Note: Solid-Phase Extraction Protocol for Remdesivir Monophosphate from Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust protocol for the solid-phase extraction (SPE) of remdesivir (B604916) monophosphate (RMP), a key metabolite of the antiviral prodrug remdesivir, from human plasma. Due to the polar and anionic nature of the phosphate (B84403) group, a mixed-mode anion exchange SPE strategy is employed to ensure high recovery and sample purity, making it suitable for downstream quantitative analysis by techniques such as LC-MS/MS. This protocol addresses the inherent instability of remdesivir and its metabolites in plasma by recommending immediate processing and acidification.

Introduction

Remdesivir (Veklury®) is a nucleotide analog prodrug that exhibits broad-spectrum antiviral activity.[1] Upon administration, it is metabolized within cells to its active triphosphate form, which acts as an inhibitor of viral RNA-dependent RNA polymerase.[1] The initial metabolic step involves the formation of remdesivir monophosphate (RMP), also known as GS-441524 monophosphate. Accurate quantification of RMP in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. However, the polarity imparted by the phosphate group and the complexity of the plasma matrix present significant analytical challenges.

Solid-phase extraction (SPE) offers a powerful technique for the selective isolation and concentration of analytes from complex biological fluids. This protocol leverages a mixed-mode SPE sorbent, which combines reversed-phase and anion exchange retention mechanisms, to effectively capture the amphiphilic and anionic RMP while minimizing matrix interferences.

Physicochemical Properties of Remdesivir and its Metabolites

A summary of the relevant physicochemical properties of remdesivir and its key metabolites is presented in Table 1. Understanding these properties is essential for developing an effective extraction strategy. Remdesivir itself is a relatively nonpolar prodrug, while its monophosphate metabolite is significantly more polar and carries a negative charge at physiological pH due to the phosphate group.

Table 1: Physicochemical Properties of Remdesivir and Key Metabolites

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)pKa (Predicted)
RemdesivirC₂₇H₃₅N₆O₈P602.62.53.8 (amine)
Remdesivir Monophosphate (RMP)C₁₂H₁₄N₅O₇P371.2-1.5~1.5, ~6.5 (phosphate)
GS-441524C₁₂H₁₃N₅O₄291.3-1.23.6 (amine)

Experimental Protocol

This protocol is designed for the extraction of remdesivir monophosphate from human plasma using mixed-mode solid-phase extraction cartridges.

Materials and Reagents
  • SPE Cartridges: Mixed-Mode Anion Exchange (e.g., Oasis MAX, Strata-X-A)

  • Human Plasma: K2-EDTA as anticoagulant

  • Internal Standard (IS): Stable isotope-labeled remdesivir monophosphate (if available) or a suitable analog.

  • Reagents:

Sample Pre-treatment

Due to the instability of remdesivir in plasma, it is crucial to process samples immediately after collection or to stabilize them.

  • Plasma Separation: Centrifuge whole blood at 1500 x g for 10 minutes at 4°C to separate plasma.

  • Acidification: Immediately acidify the plasma by adding 2% (v/v) formic acid. This improves the stability of remdesivir and its metabolites.

  • Internal Standard Spiking: Spike the acidified plasma with the internal standard solution.

  • Dilution: Dilute the plasma sample 1:1 (v/v) with 100 mM ammonium acetate buffer (pH 6.0).

Solid-Phase Extraction Workflow

The following diagram illustrates the step-by-step procedure for the solid-phase extraction of remdesivir monophosphate.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction start Start: Acidified Plasma Sample pretreatment Pre-treatment: - Spike with Internal Standard - Dilute 1:1 with Buffer start->pretreatment conditioning 1. Conditioning: - Methanol - Deionized Water pretreatment->conditioning equilibration 2. Equilibration: - 100 mM Ammonium Acetate (pH 6.0) conditioning->equilibration loading 3. Sample Loading: - Load Pre-treated Plasma equilibration->loading wash1 4. Wash 1: - 5% Methanol in Water loading->wash1 wash2 5. Wash 2: - 100% Methanol wash1->wash2 elution 6. Elution: - 5% Ammonium Hydroxide in Methanol wash2->elution drydown Evaporation: - Dry eluate under Nitrogen elution->drydown reconstitution Reconstitution: - Reconstitute in Mobile Phase drydown->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Workflow for the solid-phase extraction of remdesivir monophosphate from plasma.

Detailed SPE Steps
  • Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.

    • Pass 1 mL of deionized water through the cartridge.

  • Equilibration:

    • Pass 1 mL of 100 mM ammonium acetate (pH 6.0) through the cartridge.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned and equilibrated cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash 1: Pass 1 mL of 5% methanol in water to remove polar interferences.

    • Wash 2: Pass 1 mL of 100% methanol to remove non-polar interferences.

  • Elution:

    • Elute the retained remdesivir monophosphate with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the anionic phosphate group, releasing it from the sorbent.

Post-Extraction Processing
  • Evaporation:

    • Dry the eluate under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.

Data Presentation

The following table summarizes the expected performance parameters for this SPE protocol. These values are illustrative and should be validated in your laboratory.

Table 2: Expected Performance of the SPE Protocol

ParameterExpected Value
Recovery > 85%
Matrix Effect < 15%
Precision (%RSD) < 10%
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) Analyte and instrument dependent

Conclusion

This application note provides a comprehensive and detailed protocol for the solid-phase extraction of remdesivir monophosphate from human plasma. The use of a mixed-mode anion exchange sorbent ensures efficient recovery and removal of matrix components, which is critical for accurate and precise quantification by LC-MS/MS. This method is intended to serve as a valuable tool for researchers and scientists involved in the pharmacokinetic analysis of remdesivir and its metabolites. As with any analytical method, validation in the end-user's laboratory is essential to ensure performance meets the specific requirements of the study.

References

Unveiling the Mechanism of a Key COVID-19 Antiviral: A Deep Dive into the Cryo-EM Structural Analysis of Polymerase-Bound Remdesivir

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the global fight against COVID-19, the antiviral drug remdesivir (B604916) has played a crucial role. Understanding its precise mechanism of action is paramount for the development of more effective therapeutics. This application note details the protocols and findings from cryogenic electron microscopy (cryo-EM) structural analysis of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) bound to remdesivir monophosphate, providing researchers, scientists, and drug development professionals with a comprehensive guide to this critical research area.

Abstract

This document provides a detailed overview of the cryo-EM structural analysis of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) in complex with its template-primer RNA and the active form of remdesivir. It includes a summary of key quantitative data, detailed experimental protocols for replication, and visualizations of the underlying molecular mechanisms and workflows. The findings confirm that remdesivir acts as a delayed chain terminator of viral RNA synthesis, offering a structural basis for its antiviral activity.

Introduction

The SARS-CoV-2 virus, the causative agent of the COVID-19 pandemic, relies on its RNA-dependent RNA polymerase (RdRp) for the replication of its genome. This enzyme is a prime target for antiviral drugs. Remdesivir, a prodrug, is converted in the body to its active triphosphate form (RTP) and incorporated into the nascent viral RNA chain by the RdRp. Cryo-EM has been instrumental in visualizing this process at near-atomic resolution, revealing the structural basis for remdesivir's inhibitory action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from cryo-EM structural studies of the SARS-CoV-2 RdRp in complex with remdesivir.

StructureResolution (Å)PDB IDKey Findings
Apo SARS-CoV-2 RdRp complex2.8 - 2.96M71Structure of the viral polymerase (nsp12) with cofactors (nsp7 and nsp8) without any bound RNA or inhibitor.[1][2]
RdRp-RNA-remdesivir complex2.57BV2High-resolution structure showing remdesivir monophosphate covalently incorporated into the primer RNA strand, terminating chain elongation.[1][3]
Remdesivir-stalled RdRp complex3.97B3BReveals the incorporation of three copies of remdesivir monophosphate (RMP) and a partially incorporated fourth, demonstrating the mechanism of delayed chain termination.[4]
RdRp complex:dsRNA with remdesivir-RTP2.607AAPStructure used for virtual screening and docking simulations to identify potential antiviral compounds.[5][6]
Binding Affinity and EnergeticsValueMethodSignificance
Relative binding free energy (remdesivir vs. ATP)-2.80 ± 0.84 kcal/molMolecular dynamics and free energy perturbationIndicates that remdesivir binds more strongly to the RdRp than the natural substrate ATP, leading to effective competition.[7][8]
Improvement in Kd (remdesivir over ATP)~100-foldCalculation from binding free energySuggests remdesivir can effectively replace ATP to block the RdRp pre-insertion site.[7][8]

Experimental Protocols

The following protocols provide a detailed methodology for the cryo-EM structural analysis of the polymerase-bound remdesivir monophosphate.

Protein Expression and Purification of SARS-CoV-2 RdRp Complex
  • Construct Generation: The genes for SARS-CoV-2 nsp12, nsp7, and nsp8 are cloned into appropriate expression vectors (e.g., baculovirus expression vectors for insect cell expression or bacterial expression vectors).

  • Protein Expression:

    • Insect Cells (e.g., Sf9 or High Five™): Cells are co-infected with baculoviruses expressing nsp12, nsp7, and nsp8. Cells are harvested after a suitable incubation period (e.g., 48-72 hours).

    • E. coli (e.g., BL21(DE3)): Tag-free nsp12, nsp7, and nsp8 are expressed.[4]

  • Cell Lysis: Harvested cells are resuspended in a lysis buffer (containing appropriate salts, buffering agents, and protease inhibitors) and lysed using methods such as sonication or microfluidization.

  • Affinity Chromatography: The lysate is cleared by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA if using His-tagged proteins) to capture the RdRp complex.

  • Ion-Exchange Chromatography: The eluate from the affinity column is further purified using an ion-exchange chromatography column (e.g., Mono Q or Mono S) to separate the RdRp complex from contaminants.

  • Size-Exclusion Chromatography: The final purification step involves size-exclusion chromatography to obtain a homogenous sample of the nsp12-nsp7-nsp8 complex. The purity and integrity of the complex are assessed by SDS-PAGE.

In Vitro RNA Polymerase Activity Assay
  • Reaction Mixture: A reaction mixture is prepared containing the purified RdRp complex, a template-primer RNA duplex, and a mixture of all four ribonucleoside triphosphates (ATP, GTP, CTP, UTP), with one being radioactively labeled (e.g., [α-³²P]GTP).

  • Inhibition Assay: To test the inhibitory effect of remdesivir, the active triphosphate form (RTP) is added to the reaction mixture at varying concentrations.

  • Incubation: The reaction is incubated at a suitable temperature (e.g., 30°C) for a defined period.

  • Quenching and Analysis: The reaction is stopped by adding a quenching buffer (e.g., containing EDTA). The RNA products are then separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography. Complete inhibition of RNA polymerization is expected at sufficient RTP concentrations.[9]

Cryo-EM Sample Preparation and Data Acquisition
  • Complex Formation: The purified RdRp complex is incubated with a template-primer RNA duplex and remdesivir triphosphate (RTP) to allow for the incorporation of remdesivir into the RNA strand.

  • Grid Preparation: A small volume (e.g., 3-4 µL) of the complex solution is applied to a glow-discharged holey carbon grid (e.g., C-flat or Quantifoil).

  • Vitrification: The grid is blotted to remove excess liquid and rapidly plunged into liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot), instantly freezing the sample in a thin layer of amorphous ice.

  • Cryo-EM Data Collection: The vitrified grids are loaded into a Titan Krios or a similar high-end transmission electron microscope equipped with a direct electron detector. A large dataset of micrograph movies is collected automatically.

Cryo-EM Data Processing and Structure Determination
  • Movie Correction: The collected movie frames are aligned to correct for beam-induced motion.

  • CTF Estimation: The contrast transfer function (CTF) of each micrograph is estimated.

  • Particle Picking: Individual particle images (projections of the RdRp complex) are automatically picked from the micrographs.

  • 2D Classification: The picked particles are subjected to 2D classification to remove junk particles and to obtain initial 2D class averages.

  • Ab Initio 3D Reconstruction: An initial 3D model is generated from the 2D class averages.

  • 3D Classification and Refinement: The particles are then subjected to iterative rounds of 3D classification and refinement to improve the resolution of the final 3D density map.

  • Model Building and Refinement: An atomic model of the RdRp-RNA-remdesivir complex is built into the high-resolution cryo-EM density map and refined using software such as Coot and Phenix.

Visualizations

The following diagrams illustrate the key processes involved in the mechanism of action of remdesivir and the experimental workflow.

Remdesivir_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Remdesivir_prodrug Remdesivir (Prodrug) Metabolism Host Cell Kinases Remdesivir_prodrug->Metabolism Enters RTP Remdesivir Triphosphate (RTP) (Active Form) Metabolism->RTP Metabolizes to Incorporation Incorporation RTP->Incorporation RdRp SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp) RdRp->Incorporation Viral_RNA Viral RNA Template Viral_RNA->RdRp Nascent_RNA Nascent RNA Strand Termination Delayed Chain Termination Nascent_RNA->Termination Translocation stalls after +3 nucleotides Incorporation->Nascent_RNA RMP incorporated

Caption: Mechanism of action of remdesivir.

CryoEM_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition & Processing cluster_structure Structure Determination Protein_Expression 1. Protein Expression & Purification (nsp12, nsp7, nsp8) Complex_Formation 2. Complex Formation (RdRp + RNA + RTP) Protein_Expression->Complex_Formation Grid_Prep 3. Grid Preparation & Vitrification Complex_Formation->Grid_Prep Data_Collection 4. Cryo-EM Data Collection Grid_Prep->Data_Collection Movie_Processing 5. Movie Correction & CTF Estimation Data_Collection->Movie_Processing Particle_Picking 6. Particle Picking Movie_Processing->Particle_Picking Classification 7. 2D & 3D Classification Particle_Picking->Classification Refinement 8. 3D Refinement Classification->Refinement Model_Building 9. Model Building & Refinement Refinement->Model_Building Structural_Analysis 10. Structural Analysis Model_Building->Structural_Analysis

Caption: Experimental workflow for cryo-EM analysis.

Conclusion

The cryo-EM structural analysis of the SARS-CoV-2 RdRp in complex with remdesivir has provided invaluable insights into the molecular basis of its antiviral activity. The high-resolution structures reveal that remdesivir, after being incorporated into the nascent viral RNA, causes a delayed termination of RNA synthesis. This detailed structural and mechanistic understanding, facilitated by the protocols outlined in this note, serves as a robust foundation for the rational design of next-generation antiviral inhibitors targeting the viral polymerase.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Remdesivir Nucleoside Monophosphate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of remdesivir (B604916) nucleoside monophosphate. Our goal is to help you improve reaction yields and overcome common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of remdesivir nucleoside monophosphate, offering potential causes and solutions.

Issue ID Problem Potential Causes Suggested Solutions
TN-001 Low overall yield of remdesivir synthesis. The original Gilead synthesis has a reported overall yield of around 43-48% for the final phosphoramidation and deprotection steps.[1][2] Harsh reaction conditions can lead to the formation of degradation impurities.[2][3]Adopt a modified three-step synthesis starting from GS-441524 using N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) as a protecting group. This approach has been shown to achieve an overall yield of up to 85%.[1][2][3] This method involves protection, phosphoramidation, and a mild deprotection step, which avoids the generation of degradation impurities.[1][2][3]
TN-002 Formation of undesired P-chiral isomers during phosphorylation. The phosphorylation step can result in a mixture of diastereomers at the phosphorus center, requiring challenging chiral HPLC separation.[4]Employing a stereoselective synthesis approach can significantly improve the desired diastereomeric ratio. One method involves the use of a chiral imidazole (B134444) derivative as a catalyst for the coupling of phosphoramidoyl chloride with the protected nucleoside.[1][2] Another approach is the t-BuMgCl-mediated coupling of the unprotected nucleoside with an enantiopure phosphorylating agent, which has been shown to yield the product as a single diastereoisomer.[5]
TN-003 Degradation of intermediates during the synthesis. The protected nucleoside intermediate (compound 9 in the DMF-DMA route) can be unstable.[1][2] The 2',3'-dihydroxyl protecting groups can be sensitive to harsh conditions.[2]To minimize degradation, the unstable intermediate can be used directly in the next step without purification after a simple workup.[1][2] The use of mild deprotection conditions, such as acetic acid in isopropanol, is crucial to prevent the formation of impurities.[1][2]
TN-004 Slow deprotection of the DMAM group. The presence of magnesium ions (Mg2+) from the phosphorylation step can slow down the deprotection of the N,N-dimethylaminomethylene (DMAM) group.[1][2]After quenching the phosphorylation reaction with saturated aqueous NH4Cl, perform an ethyl acetate (B1210297) extraction to remove Mg2+ before proceeding with the acetic acid-mediated deprotection.[1][2]
TN-005 Side reactions during phosphorylation. The hydroxyl groups of the nucleoside can react with the phosphorylating agent at undesired positions if not properly protected.The use of a suitable protecting group for the 2',3'-dihydroxyls is key. The DMF-DMA protecting group has been shown to be effective.[2][3]

Frequently Asked Questions (FAQs)

Synthesis Strategy & Optimization

Q1: What is the most efficient reported method for synthesizing remdesivir with a high yield?

A1: A three-step synthesis starting from GS-441524 using N,N-dimethylformamide dimethyl acetal (DMF-DMA) as a protecting agent has demonstrated a high overall yield of up to 85% on a gram scale.[1][2][3] This method is advantageous due to its mild reaction conditions, high stereoselectivity in the phosphorylation step, and the ability to be performed successively without intermediate purification.[1][2][3]

Q2: How can I improve the stereoselectivity of the phosphorylation step?

A2: High stereoselectivity can be achieved by using tert-butylmagnesium chloride (t-BuMgCl) to mediate the coupling of the protected nucleoside with the chiral phosphoramidate (B1195095) reagent.[1][5] This approach has been reported to yield the desired diastereomer with high selectivity.[1]

Q3: Are there any one-pot synthesis methods available to improve efficiency?

A3: Yes, a one-pot method has been reported with a 70% yield.[1][2] One-pot syntheses can improve efficiency by reducing the number of workup and purification steps.

Reagents and Conditions

Q4: What is the recommended solvent for the deprotection step in the DMF-DMA synthesis route?

A4: Isopropanol is a recommended solvent for the deprotection reaction with acetic acid.[1][2] It has a lower reactivity compared to ethanol, which can reduce the risk of ester-transfer side reactions.[1][2]

Q5: What are the optimal conditions for the initial protection step using DMF-DMA?

A5: The protection of GS-441524 with DMF-DMA (4.0 equivalents) can be effectively carried out in pyridine (B92270) at 25 °C for 18 hours, yielding the protected intermediate quantitatively.[1] The reaction progress should be monitored by the consumption of the starting material using thin-layer chromatography (TLC).[1]

Purification and Analysis

Q6: What analytical techniques are recommended for monitoring the reaction progress and purity of remdesivir?

A6: High-Performance Liquid Chromatography (HPLC) is a reliable method for monitoring reaction progress, quantifying the final product, and assessing purity.[1][3][6] Thin-layer chromatography (TLC) is also useful for monitoring the consumption of starting materials.[1] For chiral separation of remdesivir and its starting materials, a CHIRALPAK® IA-3 column can be used.[6]

Q7: What are the common impurities that can be expected in the synthesis of remdesivir?

A7: The synthesis of remdesivir can generate various impurities, including diastereomers, degradation products from harsh reaction conditions, and unreacted starting materials.[2][7] The synthesis process involves multiple chiral centers, and around 35 to 40 potential impurities and metabolites have been identified.[7]

Experimental Protocols

High-Yield Three-Step Synthesis of Remdesivir from GS-441524

This protocol is based on the highly efficient synthesis method utilizing DMF-DMA as a protecting agent.[1][2][3]

Step 1: Protection of GS-441524

  • To a solution of GS-441524 (1 equivalent) in pyridine, add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 4.0 equivalents).

  • Stir the reaction mixture at 25 °C for 18 hours.

  • Monitor the reaction by TLC for the complete consumption of the starting material.

  • The resulting crude protected nucleoside (compound 9) is unstable and should be used directly in the next step after a simple workup.

Step 2: Phosphoramidation

  • To the crude protected nucleoside from Step 1, add the chiral phosphoramidate reagent (1.2 equivalents).

  • Add tert-butylmagnesium chloride (t-BuMgCl, 1.5 equivalents) to the mixture.

  • Stir the reaction until the crude protected nucleoside is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate to remove magnesium salts.

  • Concentrate the organic layer to obtain the crude protected remdesivir (compound 12).

Step 3: Deprotection

  • Dissolve the crude protected remdesivir from Step 2 in isopropanol.

  • Add acetic acid (AcOH, 20 equivalents).

  • Heat the mixture to 50 °C and stir for 18 hours.

  • After the reaction is complete, purify the product by chromatography to obtain remdesivir.

Data Presentation

Table 1: Comparison of Different Remdesivir Synthesis Methods

Method Starting Material Key Reagents/Conditions Overall Yield Reference
Gilead Synthesis2,3,5-tri-O-benzyl-d-ribonolactonePhosphoramidation and deprotection~43-48%[1][2]
Zhang's GroupAcetonide-protected nucleosideChiral imidazole derivative catalyzed coupling73%[1][2]
Hung's GroupNot specifiedOne-pot method70%[1][2]
Optimized DMF-DMA MethodGS-441524DMF-DMA, t-BuMgCl, AcOH85%[1][2][3]

Visualizations

Remdesivir_Synthesis_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Phosphoramidation cluster_step3 Step 3: Deprotection GS441524 GS-441524 Protected_Nucleoside DMAM-Protected Nucleoside GS441524->Protected_Nucleoside DMF-DMA, Pyridine Protected_Remdesivir Protected Remdesivir Protected_Nucleoside->Protected_Remdesivir Phosphoramidate Chiral Phosphoramidate Phosphoramidate->Protected_Remdesivir t-BuMgCl Remdesivir Remdesivir Protected_Remdesivir->Remdesivir AcOH, Isopropanol

Caption: High-yield three-step synthesis workflow for remdesivir.

Troubleshooting_Logic cluster_problem Problem Identification cluster_solution Potential Solutions Low_Yield Low Overall Yield? DMF_DMA_Route Adopt DMF-DMA route Low_Yield->DMF_DMA_Route Yes Side_Reactions Side Reactions? Stereoselective_Coupling Use stereoselective coupling Side_Reactions->Stereoselective_Coupling Yes Mild_Conditions Use mild deprotection Side_Reactions->Mild_Conditions Yes Slow_Deprotection Slow Deprotection? Remove_Mg Remove Mg2+ before deprotection Slow_Deprotection->Remove_Mg Yes

Caption: Troubleshooting decision tree for remdesivir synthesis.

References

Overcoming challenges in the bioanalysis of remdesivir monophosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of remdesivir (B604916) monophosphate (RMP). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the bioanalysis of remdesivir monophosphate?

A1: The bioanalysis of remdesivir's active metabolites, including the nucleotide monophosphate (RMP), presents several challenges.[1] Key difficulties include:

  • Analyte Instability: RMP is prone to degradation in biological matrices.[2][3]

  • Poor Chromatographic Retention: The polar nature of RMP can lead to inadequate retention on traditional reversed-phase columns.

  • Matrix Effects: Components in biological samples can interfere with the ionization of RMP, leading to signal suppression or enhancement in mass spectrometry-based assays.[4][5]

  • Low Intracellular Concentrations: As an intermediate in the activation pathway of remdesivir, RMP may be present at low concentrations, requiring highly sensitive analytical methods.

  • Complex Sample Preparation: Efficiently extracting the polar RMP from complex biological matrices while ensuring its stability can be intricate.[1]

Q2: How can I improve the stability of remdesivir monophosphate in my plasma samples?

A2: Sample stability is critical for accurate quantification. To mitigate the degradation of remdesivir and its metabolites, including RMP, in plasma, consider the following:

  • Acidification: Treatment of plasma samples with diluted formic acid has been shown to overcome instability issues.[2][6]

  • Use of Anticoagulants: Higher stability of remdesivir and its metabolites has been observed in NaF-plasma.[7]

  • Temperature Control: Minimize the exposure of plasma samples to room temperature. For long-term storage, keep samples at -70°C or -80°C.[2][4] One study established long-term storage stability in formic acid-treated plasma for 392 days at -70°C for remdesivir.[2]

  • Addition of Stabilizers: The addition of 5,5′-dithiobis-(2nitrobenzoic acid) and PhosSTOP EASYpack has been shown to improve stability in the matrix.[1]

Q3: I am observing significant matrix effects in my LC-MS/MS analysis. What can I do to minimize them?

A3: Matrix effects, which cause ion suppression or enhancement, are a common issue in LC-MS/MS bioanalysis.[5] Here are some strategies to address this:

  • Effective Sample Preparation: Employ a robust sample preparation method to remove interfering matrix components. Protein precipitation is a common first step.[6][7] Further cleanup using techniques like phospholipid removal plates can be beneficial.[4]

  • Chromatographic Separation: Optimize your chromatographic method to separate RMP from co-eluting matrix components. Utilizing a suitable column, such as an anion exchange column, can improve retention and separation.[1][8]

  • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for matrix effects.[4][5] For remdesivir, a deuterium-labeled analog (remdesivir-d5 or remdesivir-2H5) has been successfully used.[4][9]

  • Quantitative Assessment: Quantify the extent of the matrix effect by comparing the response of the analyte in a post-extraction spiked blank matrix to its response in a neat solution.[4][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor peak shape or low retention of RMP Inadequate retention on a standard C18 column due to the high polarity of the monophosphate group.- Utilize an anion-exchange column (e.g., BioBasic AX) for better retention of the negatively charged phosphate (B84403) group.[1][8]- Employ hydrophilic interaction liquid chromatography (HILIC).- Use ion-pairing agents in the mobile phase, though this can lead to mass spectrometry source contamination.
Inconsistent and low recovery - Strong protein binding of RMP.- Inefficient extraction from the biological matrix.- To dissociate tight protein binding, add a 2% formic acid aqueous solution during the extraction process.[1]- Optimize the protein precipitation procedure. A simple method involves using methanol (B129727) containing an internal standard.[6][7]
High background noise or interfering peaks - Contamination from the biological matrix (e.g., phospholipids).- Carryover from previous injections.- Implement a more rigorous sample cleanup, such as solid-phase extraction (SPE) or the use of phospholipid removal plates.[4]- Optimize the LC gradient and wash steps to minimize carryover. A separate injection for each analyte with different ESI modes and organic gradients can also help.[2]
Analyte degradation during sample processing - Enzymatic degradation in the biological matrix.- Instability at room temperature.- Keep samples on ice or at 4°C throughout the extraction process.- Add enzyme inhibitors or stabilizers to the collection tubes or during sample preparation.[1]- Acidify plasma samples with formic acid immediately after collection.[2][6]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated bioanalytical methods for remdesivir and its metabolites.

Table 1: LC-MS/MS Method Performance for Remdesivir and its Metabolites

AnalyteMatrixLLOQ (ng/mL)Accuracy (%)Precision (%RSD)Reference
RemdesivirHuman Plasma0.5<5.2 (within-run), <9.8 (between-run)<5.2 (within-run), <9.8 (between-run)[4]
RemdesivirHuman Plasma4±11.5<6.6[2]
GS-441524Human Plasma2±11.5<6.6[2]
GS-704277Human Plasma2±11.5<6.6[2]
RemdesivirHuman Plasma189.6 - 110.2<14.7[7]
GS-441524Human Plasma589.6 - 110.2<14.7[7]
RMPMouse Tissues20 nM93.6 - 103<11.9[1]
RTPMouse Tissues10 nM94.5 - 107<11.4[1]

Table 2: Extraction Efficiency and Matrix Effects

AnalyteMatrixExtraction MethodExtraction Efficiency (%)Matrix Effect (%)Reference
RemdesivirHuman PlasmaProtein Precipitation with Phospholipid Removal77123 (Ion Enhancement)[4]

Experimental Protocols

1. Protocol for LC-MS/MS Quantification of Remdesivir Monophosphate in Tissue

This protocol is adapted from a method for quantifying RMP and RTP in mouse tissues.[1]

  • Sample Homogenization:

    • Homogenize tissue samples in a solution containing 5,5′-dithiobis-(2nitrobenzoic acid) and PhosSTOP EASYpack to improve stability.

    • Use a 2% formic acid aqueous solution to dissociate tight protein binding.

  • Protein Precipitation:

    • Add cold methanol (containing the internal standard) to the tissue homogenate.

    • Vortex and centrifuge to precipitate proteins.

  • Chromatographic Separation:

    • Column: BioBasic AX anion exchange column.

    • Mobile Phase: Use a gradient elution suitable for anion exchange chromatography.

    • Instrumentation: High-performance liquid chromatography system coupled with a tandem mass spectrometer.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Use multiple reaction monitoring (MRM) to detect the specific transitions for RMP and its internal standard.

2. Protocol for LC-MS/MS Quantification of Remdesivir in Human Plasma

This protocol is based on a validated method for remdesivir quantification in human plasma.[4]

  • Sample Preparation (Protein Precipitation and Phospholipid Removal):

    • To 50 µL of plasma, add an internal standard (e.g., remdesivir-d5).

    • Add acetonitrile (B52724) to precipitate proteins.

    • Vortex and centrifuge.

    • Pass the supernatant through a phospholipid removal plate.

  • Chromatographic Separation:

    • Column: Phenomenex® Synergi™ HPLC Fusion-RP (100 × 2 mm, 4 μm).[4]

    • Mobile Phase: Employ a gradient elution with appropriate aqueous and organic phases (e.g., water with formic acid and acetonitrile).

  • Mass Spectrometry Detection:

    • Ionization Mode: ESI+.

    • Detection: Monitor the specific MRM transitions for remdesivir and its internal standard.

Visualizations

Intracellular Activation of Remdesivir

Remdesivir is a prodrug that must be converted intracellularly to its active triphosphate form. This diagram illustrates the metabolic pathway, highlighting the role of remdesivir monophosphate (RMP) as a key intermediate.

Remdesivir_Activation cluster_extracellular Extracellular cluster_intracellular Intracellular Remdesivir_prodrug Remdesivir (Prodrug) Remdesivir_prodrug_in Remdesivir Remdesivir_prodrug->Remdesivir_prodrug_in Cellular Uptake Alanine_metabolite Alanine Metabolite (GS-704277) Remdesivir_prodrug_in->Alanine_metabolite Esterases RMP Remdesivir Monophosphate (RMP) Alanine_metabolite->RMP Phosphoramidases RDP Remdesivir Diphosphate (RDP) RMP->RDP Kinases RTP Remdesivir Triphosphate (RTP - Active Form) RDP->RTP Kinases

Caption: Metabolic activation pathway of remdesivir.

General Workflow for Bioanalysis of RMP

This diagram outlines a typical experimental workflow for the quantification of remdesivir monophosphate in a biological matrix using LC-MS/MS.

Bioanalysis_Workflow SampleCollection 1. Sample Collection (e.g., Plasma, Tissue) Stabilization 2. Sample Stabilization (e.g., Acidification, Inhibitors) SampleCollection->Stabilization Extraction 3. Extraction & Cleanup (Protein Precipitation, SPE) Stabilization->Extraction LC_Separation 4. LC Separation (Anion Exchange or RP) Extraction->LC_Separation MS_Detection 5. MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection DataAnalysis 6. Data Analysis (Quantification) MS_Detection->DataAnalysis

Caption: A typical bioanalytical workflow for RMP.

References

Technical Support Center: Optimization of LC-MS/MS for Remdesivir Monophosphate (RMP) Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of remdesivir (B604916) monophosphate (RMP). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized instrument parameters to ensure accurate and robust quantification of RMP in biological matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and specific issues that may be encountered during the LC-MS/MS analysis of remdesivir and its metabolites.

Q1: Why am I observing poor peak shape and low sensitivity for remdesivir monophosphate (RMP)?

A1: Poor peak shape and low sensitivity for RMP are common issues stemming from its polar nature and potential for analyte degradation.

  • Analyte Instability: RMP is susceptible to degradation in biological matrices. To mitigate this, acidification of plasma samples with formic acid immediately after collection is crucial.[1][2] One study suggests that diluted formic acid treatment can overcome instability issues.[1]

  • Suboptimal Chromatography: The polarity of RMP can lead to poor retention on traditional reversed-phase columns. Consider using a specialized column, such as a BioBasic AX anion exchange column, which has been shown to improve chromatographic retention for RMP.[3]

  • Matrix Effects: Biological matrices can cause ion suppression or enhancement, leading to inaccurate quantification. Proper sample clean-up is critical. Protein precipitation is a commonly used technique.[4] If matrix effects persist, consider solid-phase extraction (SPE) for a more thorough clean-up.

Q2: I am seeing significant signal variability and poor reproducibility. What are the likely causes?

A2: Signal variability and poor reproducibility can arise from several factors, including inconsistent sample handling and matrix effects.

  • Inconsistent Sample Preparation: Ensure that sample collection, processing, and extraction steps are performed consistently across all samples. This includes precise timing for steps like acidification and consistent vortexing and centrifugation parameters.

  • Freeze-Thaw Instability: While remdesivir itself has shown stability through multiple freeze-thaw cycles, the stability of its phosphorylated metabolites like RMP can be more sensitive.[5] It is advisable to minimize freeze-thaw cycles. One study subjected samples to four freeze/thaw cycles from -80°C to room temperature to evaluate stability.[5]

  • Internal Standard Issues: Ensure the internal standard (IS) is appropriate and added at a consistent concentration to all samples and standards. A stable isotope-labeled internal standard is recommended to compensate for matrix effects and variations in instrument response.

Q3: My results show a high background or interfering peaks. How can I resolve this?

A3: High background and interfering peaks are often due to insufficient sample cleanup or carryover.

  • Inadequate Sample Cleanup: As mentioned, protein precipitation is a common first step. If interferences persist, a more rigorous sample preparation method like solid-phase extraction (SPE) may be necessary to remove interfering components from the matrix.

  • Carryover: To minimize carryover, especially when analyzing multiple analytes with different polarities, a separate injection for each analyte with different organic gradients can be beneficial.[1][2] A thorough needle wash with a strong organic solvent between injections is also recommended.

Q4: How can I improve the recovery of RMP from my samples?

A4: Low recovery of RMP can be attributed to its tight protein binding. To improve recovery, dissociation of RMP from proteins is necessary. The addition of 2% formic acid to the aqueous solution has been shown to effectively dissociate tight protein binding and increase recovery.[3]

Experimental Protocols

Below are detailed methodologies for the LC-MS/MS analysis of remdesivir monophosphate, synthesized from validated methods in the literature.

Sample Preparation: Protein Precipitation
  • Sample Collection and Stabilization: Collect blood samples in K2EDTA tubes. To prevent degradation, immediately acidify the plasma by adding a diluted formic acid solution.[1][2]

  • Internal Standard Addition: Spike plasma samples with the internal standard working solution.

  • Protein Precipitation: Add three volumes of ice-cold acetonitrile (B52724) to one volume of the plasma sample.

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, followed by centrifugation at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in the mobile phase starting condition.[2]

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: Waters Acquity UPLC HSS T3 column (2.1 × 50 mm, 1.8 μm) or a Phenomenex® Synergi™ HPLC Fusion-RP (100 × 2 mm, 4 μm) column can be used.[1][2][5] For enhanced retention of RMP, a BioBasic AX anion exchange column is recommended.[3]

    • Mobile Phase: A typical mobile phase consists of two solvents:

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: Employ a gradient elution to achieve optimal separation. The specific gradient will need to be optimized based on the column and instrument used.

    • Flow Rate: A flow rate of 0.4 mL/min is a common starting point.[4]

  • Mass Spectrometry Detection:

    • Ionization Mode: Use positive electrospray ionization (ESI+).[3]

    • Acquisition Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Specific mass transitions for remdesivir and its metabolites should be optimized. While specific transitions for RMP are not explicitly detailed in the provided search results, the general approach involves selecting the precursor ion ([M+H]+) and a characteristic product ion.

Optimized LC-MS/MS Parameters

The following tables summarize optimized parameters for the analysis of remdesivir and its metabolites, which can be adapted for RMP detection.

Table 1: Liquid Chromatography Parameters

ParameterRecommended ConditionReference
Column Waters Acquity UPLC HSS T3 (2.1 × 50 mm, 1.8 μm)[1][2]
Phenomenex® Synergi™ HPLC Fusion-RP (100 × 2 mm, 4 μm)[5]
BioBasic AX Anion Exchange[3]
Mobile Phase A 0.1% Formic Acid in Water[4]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[4]
Flow Rate 0.4 mL/min[4]
Column Temperature 35 °C[4]

Table 2: Mass Spectrometry Parameters

ParameterRecommended ConditionReference
Ionization Mode Electrospray Ionization (ESI), Positive[3]
Acquisition Mode Multiple Reaction Monitoring (MRM)[4]
Precursor Ion (m/z) To be determined for RMP
Product Ion (m/z) To be determined for RMP
Collision Energy (eV) To be optimized for RMP

Visualized Workflows and Logic

Experimental Workflow

The following diagram illustrates the general experimental workflow for the LC-MS/MS analysis of remdesivir monophosphate.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Sample Collection (K2EDTA Plasma) Acidification Immediate Acidification (Formic Acid) SampleCollection->Acidification IS_Spiking Internal Standard Spiking Acidification->IS_Spiking ProteinPrecipitation Protein Precipitation (Acetonitrile) IS_Spiking->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: Experimental workflow for RMP analysis.

Troubleshooting Logic

This diagram provides a logical approach to troubleshooting common issues during RMP analysis.

troubleshooting_logic Start Problem Observed PoorPeakShape Poor Peak Shape / Low Sensitivity? Start->PoorPeakShape Variability High Signal Variability? Start->Variability Interference High Background / Interference? Start->Interference Sol_Instability Action: Acidify sample immediately after collection. PoorPeakShape->Sol_Instability Yes Sol_Chromatography Action: Use anion exchange column. PoorPeakShape->Sol_Chromatography Yes Sol_Matrix Action: Improve sample cleanup (e.g., SPE). PoorPeakShape->Sol_Matrix Yes Variability->Sol_Matrix Yes Sol_SampleHandling Action: Ensure consistent sample preparation. Variability->Sol_SampleHandling Yes Sol_FreezeThaw Action: Minimize freeze-thaw cycles. Variability->Sol_FreezeThaw Yes Interference->Sol_Matrix Yes Sol_Carryover Action: Use dedicated injections and thorough wash. Interference->Sol_Carryover Yes

Caption: Troubleshooting decision tree for RMP analysis.

References

Technical Support Center: Enhancing the In Vitro Stability of Remdesivir Nucleoside Monophosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with remdesivir (B604916) nucleoside monophosphate (GS-441524 monophosphate). This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to help you enhance the stability of this critical compound in your in vitro experiments.

Understanding the Stability of Remdesivir and its Metabolites

Remdesivir is a prodrug that undergoes intracellular metabolism to form its active triphosphate. The initial metabolic step involves conversion to the nucleoside monophosphate. While the parent drug, remdesivir, is known to be unstable in plasma, its nucleoside metabolite, GS-441524, exhibits greater stability.[1][2] Understanding the stability profile of the nucleoside monophosphate is crucial for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of remdesivir nucleoside monophosphate in my in vitro assay?

A1: The stability of nucleotide monophosphates, including that of remdesivir, is primarily influenced by:

  • pH: The phosphomonoester bond is susceptible to hydrolysis, and the rate of this degradation is pH-dependent.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.

  • Enzymatic Degradation: Nucleases and phosphatases present in cell lysates or other biological matrices can rapidly degrade the monophosphate.

  • Divalent Cations: Metal ions can catalyze the hydrolysis of phosphate (B84403) esters.

Q2: What is the recommended pH range for working with this compound?

A2: While specific data for this compound is limited, generally, maintaining a pH between 6.0 and 7.5 is recommended for nucleotide stability in aqueous solutions. Extreme pH values (highly acidic or alkaline) will significantly increase the rate of hydrolysis of the phosphomonoester bond.[3]

Q3: How should I store my stock solutions of this compound?

A3: For long-term storage, it is recommended to store stock solutions at -80°C. For short-term storage, -20°C is acceptable. To minimize degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.

Q4: Can I use standard buffers like PBS for my experiments with this compound?

A4: While PBS can be used, be mindful that it contains phosphate ions, which could potentially influence enzymatic reactions involving the nucleoside monophosphate. Depending on your specific assay, using a non-phosphate buffer like HEPES or Tris-HCl at an appropriate pH might be preferable. The choice of buffer can impact the stability of proteins and other components in your assay.

Q5: Are there any additives I can include in my buffers to improve the stability of this compound?

A5: Yes, several additives can help enhance stability:

  • Nuclease Inhibitors: A cocktail of nuclease inhibitors is highly recommended, especially when working with cell lysates or other biological samples that may contain endogenous nucleases.

  • Phosphatase Inhibitors: To prevent dephosphorylation, consider adding a broad-spectrum phosphatase inhibitor cocktail.

  • Chelating Agents: Including a chelating agent like EDTA can help by sequestering divalent cations that may catalyze phosphate ester hydrolysis. However, be cautious as some enzymes require these cations for their activity.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in enzymatic assays.
Possible Cause Troubleshooting Steps
Degradation of this compound stock solution. - Prepare fresh stock solutions from powder. - Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Verify the storage conditions and duration.
Degradation during the experiment. - Perform experiments on ice whenever possible. - Minimize the incubation time at higher temperatures. - Add nuclease and phosphatase inhibitors to your reaction buffer.
Incompatible buffer conditions. - Optimize the pH of your reaction buffer (ideally between 6.0 and 7.5). - Test alternative buffer systems (e.g., HEPES instead of phosphate-based buffers).
Presence of contaminating enzymes in biological samples. - Use purified enzyme systems where possible. - If using cell lysates, prepare them fresh and always include protease, nuclease, and phosphatase inhibitors.
Issue 2: High variability between experimental replicates.
Possible Cause Troubleshooting Steps
Inconsistent handling and thawing of the compound. - Ensure all aliquots are thawed consistently (e.g., on ice). - Vortex solutions gently before use to ensure homogeneity.
Pipetting errors. - Use calibrated pipettes and visually inspect tips to ensure accurate volume transfer. - Prepare a master mix for your reactions to minimize pipetting variations.
Edge effects in plate-based assays. - Avoid using the outer wells of the plate, or fill them with a blank solution. - Ensure proper sealing of the plate to prevent evaporation.

Data Presentation

While specific quantitative data on the in vitro stability of this compound is not extensively available in the public domain, the following table summarizes the known stability characteristics of remdesivir and its nucleoside metabolite, GS-441524, which can provide some context.

Table 1: Summary of In Vitro Stability of Remdesivir and GS-441524

CompoundMatrixConditionHalf-life (t½)Reference
RemdesivirHuman Liver Microsomes37°C~1 min[1]
RemdesivirFeline Plasma37°C0.38 min[2]
RemdesivirFeline Whole Blood37°C0.39 min[2]
GS-441524Human Plasma37°CExcellent Stability[1]
GS-441524Feline Microsomes37°C100% remaining after 60 min[2]

Experimental Protocols

Protocol 1: General Procedure for Handling and Preparing this compound Stock Solutions
  • Weighing: Allow the powdered compound to equilibrate to room temperature before opening the vial to prevent condensation. Weigh the desired amount in a clean, dry environment.

  • Solubilization: Based on the manufacturer's instructions or literature, dissolve the powder in an appropriate solvent (e.g., DMSO or water). Ensure complete dissolution by gentle vortexing.

  • Aliquoting: Immediately after solubilization, divide the stock solution into smaller, single-use aliquots in low-protein-binding tubes. This minimizes waste and prevents degradation from multiple freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage. For daily use, a working stock can be kept at -20°C for a limited time.

  • Thawing: When needed, thaw an aliquot on ice. Once thawed, keep the solution on ice throughout the experimental setup.

Protocol 2: Stability Assessment of this compound in a Buffer System
  • Preparation: Prepare the desired buffer solution (e.g., 50 mM HEPES, pH 7.4) with and without potential stabilizing agents (e.g., nuclease inhibitors, EDTA).

  • Spiking: Spike the buffer with a known concentration of this compound.

  • Incubation: Incubate the samples at the desired temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the sample and immediately stop any potential degradation by adding a quenching solution (e.g., cold acetonitrile) or by freezing at -80°C.

  • Analysis: Analyze the concentration of the remaining this compound at each time point using a validated analytical method, such as HPLC-MS/MS.

  • Data Analysis: Plot the concentration of the compound versus time to determine the degradation kinetics and calculate the half-life.

Mandatory Visualizations

Remdesivir_Metabolism Remdesivir Remdesivir (Prodrug) Metabolite Alanine Metabolite Remdesivir->Metabolite Esterases RMP Remdesivir Nucleoside Monophosphate (RMP) Metabolite->RMP Phosphoramidase RDP Remdesivir Nucleoside Diphosphate (RDP) RMP->RDP Kinases GS441524 GS-441524 (Nucleoside) RMP->GS441524 Phosphatases (Degradation) RTP Remdesivir Nucleoside Triphosphate (RTP) (Active Form) RDP->RTP Kinases

Caption: Intracellular metabolic activation pathway of remdesivir.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep_Buffer Prepare Buffer (with/without stabilizers) Spike_RMP Spike with RMP Prep_Buffer->Spike_RMP Incubate Incubate at Controlled Temperature Spike_RMP->Incubate Time_Points Collect Aliquots at Time Points Incubate->Time_Points Quench Quench Reaction Time_Points->Quench HPLC Analyze by HPLC-MS/MS Quench->HPLC Data_Analysis Calculate Half-life HPLC->Data_Analysis

Caption: Workflow for assessing in vitro stability of RMP.

Troubleshooting_Logic Start Inconsistent/Low Activity Check_Stock Check Stock Solution (Age, Storage, Freeze-Thaw) Start->Check_Stock Check_Conditions Review Assay Conditions (pH, Temp, Buffer) Start->Check_Conditions Check_Enzymes Consider Contaminating Enzymes (Nucleases, etc.) Start->Check_Enzymes Solution1 Prepare Fresh Stock Check_Stock->Solution1 Solution2 Optimize Buffer/Temp Check_Conditions->Solution2 Solution3 Add Inhibitors Check_Enzymes->Solution3

Caption: Troubleshooting logic for RMP in vitro assays.

References

Strategies to reduce impurities in remdesivir nucleoside monophosphate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of remdesivir (B604916) nucleoside monophosphate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of remdesivir nucleoside monophosphate, offering potential causes and solutions in a question-and-answer format.

Question 1: I am observing a significant amount of unreacted GS-441524 starting material in my reaction mixture. How can I improve the conversion to remdesivir?

Possible Causes:

  • Inefficient Protection of GS-441524: The hydroxyl groups of the ribose moiety in GS-441524 may not be adequately protected, leading to side reactions or incomplete reaction at the desired 5'-hydroxyl position.

  • Suboptimal Coupling Reaction Conditions: The phosphoramidation reaction conditions, including the choice of coupling agent, base, and temperature, may not be optimized for efficient conversion.

  • Instability of Reagents: The phosphoramidate (B1195095) reagent may be unstable, leading to lower reactivity.

Suggested Solutions:

  • Efficient Protection Strategy: Employing N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) as a protecting agent for the 2',3'-hydroxyl groups of GS-441524 can lead to a highly efficient synthesis. This method avoids the generation of certain degradation impurities and can be performed successively without the need for intermediate purification.[1][2][3]

  • Optimization of the Phosphoramidation Step:

    • Choice of Coupling Agent: Utilize a pentafluorophenyl phosphoramidate derivative, which has been shown to be effective in the preparation of remdesivir.[1]

    • Deprotonating Agent: The use of tert-butylmagnesium chloride (t-BuMgCl) as a deprotonating agent has been demonstrated to significantly improve stereoselectivity and reaction speed.[1][2][3]

  • Reaction Monitoring: Closely monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the complete consumption of the starting material before proceeding with the work-up.

Question 2: My final product contains a high percentage of the undesired (RP)-diastereomer. How can I improve the stereoselectivity of the reaction to favor the desired (SP)-isomer?

Possible Causes:

  • Lack of Stereocontrol in the Phosphoramidation Step: The coupling of the phosphoramidate to the nucleoside can result in a mixture of diastereomers at the phosphorus center if not properly controlled.

  • Racemization: The chiral center at the phosphorus atom may be susceptible to racemization under the reaction or work-up conditions.

Suggested Solutions:

  • Stereoselective Synthesis Strategy:

    • Chiral Catalyst: The use of a chiral bicyclic imidazole (B134444) catalyst in the coupling of a P-racemic phosphoryl chloride with the protected nucleoside has been shown to achieve excellent stereoselectivity (up to 22:1 SP:RP).[4]

    • Optimized Coupling Conditions: The combination of an acetonide-protected nucleoside with a specific p-nitrophenolate prodrug precursor can afford a single SP isomer after resolution through solvent crystallization. The subsequent coupling with the protected nucleoside in the presence of MgCl2 proceeds with an SN2-type inversion, yielding the desired SP isomer of remdesivir.[5]

  • Use of tert-Butylmagnesium Chloride (t-BuMgCl): As mentioned previously, employing t-BuMgCl as the deprotonating agent in the phosphorylation reaction can dramatically improve the diastereomeric ratio.[1][2][3]

Question 3: I am observing a significant peak in my HPLC analysis that corresponds to a degradation product, particularly the monophosphate impurity resulting from hydrolysis. How can I minimize its formation?

Possible Causes:

  • Harsh Deprotection Conditions: The use of strong acidic conditions (e.g., concentrated HCl) for the removal of protecting groups like acetonide can lead to the hydrolysis of the phosphoramidate moiety.[1][4]

  • Presence of Water: Trace amounts of water in the reaction mixture or during work-up can contribute to the hydrolysis of the phosphoramidate.

Suggested Solutions:

  • Mild Deprotection Conditions:

    • Acetic Acid in Alcohol: When using a DMAM protecting group (from DMF-DMA), deprotection can be achieved under mild conditions using acetic acid in ethanol (B145695) or isopropanol (B130326) at around 50°C. This method has been shown to avoid the generation of the hydrolyzed impurity.[1][2][3]

  • Anhydrous Reaction Conditions: Ensure that all solvents and reagents are thoroughly dried before use to minimize the presence of water. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Careful pH Control during Work-up: During the work-up procedure, carefully adjust the pH to avoid strongly acidic or basic conditions that could promote hydrolysis.

Experimental Protocols

Protocol 1: Highly Efficient and Stereoselective Synthesis of Remdesivir using DMF-DMA Protection and t-BuMgCl Coupling [1][2][3]

This protocol describes a three-step synthesis of remdesivir from GS-441524 with high yield and stereoselectivity.

  • Protection of GS-441524:

    • Dissolve GS-441524 (1 equivalent) in pyridine.

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (4.0 equivalents).

    • Stir the reaction at 25°C for 18 hours.

    • Monitor the consumption of the starting material by TLC. The protected intermediate is used directly in the next step without purification.

  • Phosphoramidation:

    • To the crude solution of the protected GS-441524, add the pentafluorophenyl phosphoramidate reagent (1.2 equivalents).

    • Cool the reaction mixture to the desired temperature (e.g., -20°C).

    • Add tert-butylmagnesium chloride (t-BuMgCl) (1.5 equivalents) dropwise.

    • Stir the reaction for approximately 2 hours, monitoring by TLC.

    • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Deprotection:

    • Extract the reaction mixture with ethyl acetate (B1210297) to remove magnesium salts.

    • Concentrate the organic phase under reduced pressure.

    • Dissolve the residue in isopropanol and add acetic acid (20 equivalents).

    • Heat the mixture to 50°C and stir for 18 hours.

    • After completion, concentrate the mixture and purify the crude product by chromatography.

Data Presentation

Table 1: Comparison of Different Synthetic Strategies for Remdesivir

StrategyKey Reagents/ConditionsDiastereomeric Ratio (SP:RP)Overall YieldReference
Gilead First Generationn-BuLi, Chiral HPLC separation1:1 before separationLow[4][5]
Gilead Second Generationi-PrMgCl·LiCl, MgCl2, Acetonide protectionExclusive SP isomerImproved[5]
Chiral Imidazole CatalysisChiral bicyclic imidazole catalyst22:173%[1][4]
DMF-DMA ProtectionDMF-DMA, t-BuMgClup to 99.9:0.185%[1][2][3]

Mandatory Visualization

G Troubleshooting Workflow for Impurities in Remdesivir Synthesis cluster_start cluster_problem Problem Identification cluster_solution Potential Solutions cluster_verification start Start: Impurity Detected in Remdesivir Synthesis unreacted_sm High Level of Unreacted GS-441524 start->unreacted_sm Identify Impurity Type high_rp High Level of Undesired (Rp)-Diastereomer start->high_rp degradation_prod Presence of Degradation Products (e.g., Hydrolysis) start->degradation_prod optimize_protection Optimize Protection of GS-441524 (e.g., use DMF-DMA) unreacted_sm->optimize_protection Troubleshoot optimize_coupling Optimize Phosphoramidation (e.g., use t-BuMgCl) unreacted_sm->optimize_coupling high_rp->optimize_coupling Troubleshoot chiral_catalysis Employ Stereoselective Synthesis (e.g., Chiral Imidazole Catalyst) high_rp->chiral_catalysis mild_deprotection Use Mild Deprotection Conditions (e.g., Acetic Acid in Alcohol) degradation_prod->mild_deprotection Troubleshoot analyze_product Analyze Product Purity and Stereochemistry (HPLC) optimize_protection->analyze_product Implement Solution optimize_coupling->analyze_product chiral_catalysis->analyze_product mild_deprotection->analyze_product

Caption: Troubleshooting workflow for identifying and resolving common impurity issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in remdesivir synthesis?

A1: The most common impurities include:

  • Process-related impurities: These include unreacted starting materials like GS-441524, intermediates from the phosphoramidate synthesis, and by-products from coupling and stereoselective steps.

  • Degradation impurities: These can form due to hydrolysis of the phosphoramidate group, oxidation of the adenine (B156593) base or sugar moiety, or isomerization.

  • Stereoisomers: The undesired (RP)-diastereomer at the phosphorus center is a common impurity that needs to be controlled.

Q2: What analytical techniques are most suitable for monitoring impurities in remdesivir synthesis?

A2: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for both qualitative and quantitative analysis of remdesivir and its impurities.[6] Reverse-phase HPLC (RP-HPLC) with a C18 column is commonly employed. For separating chiral isomers, specialized chiral HPLC columns, such as CHIRALPAK® IA-3, are effective.[6] Advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification and characterization of unknown impurities.

Q3: Are there any specific safety precautions to consider when working with the reagents for remdesivir synthesis?

A3: Yes, the synthesis of remdesivir involves the use of hazardous reagents. For example, trimethylsilyl (B98337) cyanide (TMSCN) is highly toxic. It is crucial to handle such chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q4: How can I purify the final remdesivir product to remove residual impurities?

A4: Column chromatography is a common method for purifying the final remdesivir product. The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system will depend on the specific impurities present. For removing diastereomers that are difficult to separate by standard chromatography, preparative chiral HPLC is often necessary.[4] Crystallization can also be an effective final purification step to obtain a highly pure product.

Q5: Where can I obtain reference standards for known remdesivir impurities?

A5: Several chemical suppliers specialize in pharmaceutical reference standards and offer a range of remdesivir impurities. It is important to obtain certified reference materials to ensure the accuracy of your analytical methods for impurity profiling.

References

Technical Support Center: Chromatographic Separation of Remdesivir and its Monophosphate Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of remdesivir (B604916) and its monophosphate metabolite (RMP).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC and UHPLC analysis of remdesivir and its monophosphate.

Problem Possible Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) Interaction with active sites on the column (silanols).Use a column with end-capping or a hybrid particle technology (e.g., BEH C18) to minimize silanol (B1196071) interactions.[1] Consider adding a small amount of a competing base, like triethylamine, to the mobile phase to block active sites.[2] Passivating the LC system with a solution like medronic acid can help reduce interactions with metal components, especially for phosphorylated compounds.[3]
Inappropriate mobile phase pH.Adjust the mobile phase pH. For remdesivir, a slightly acidic pH (e.g., pH 4 with phosphoric acid or ammonium (B1175870) acetate (B1210297) buffer) can improve peak shape.[4][5]
Column overload.Reduce the sample concentration or injection volume.
Inadequate Resolution Between Remdesivir and its Monophosphate Suboptimal mobile phase composition.Optimize the gradient elution profile. A shallow gradient can improve the separation of closely eluting compounds. Experiment with different organic modifiers (acetonitrile vs. methanol) as they offer different selectivities.
Incorrect column chemistry.For phosphorylated metabolites like RMP and RTP, an anion-exchange column (e.g., BioBasic AX) can provide better retention and separation than traditional reversed-phase columns.[4][6][7]
High flow rate.Reduce the flow rate to increase the interaction time with the stationary phase, which can improve resolution, although it will increase the run time.[8]
Poor Retention of Monophosphate Metabolite High polarity of the monophosphate.Use a more aqueous mobile phase at the beginning of the gradient. Consider using an anion-exchange column, which is specifically designed to retain negatively charged molecules like phosphates.[4][6]
Long Run Times Inefficient gradient profile.A rapid gradient can be employed to quickly elute strongly retained compounds after the analytes of interest have eluted. For a fast separation of remdesivir and its main metabolite GS-441524, a quick UHPLC separation can be achieved in as little as 3 minutes using a YMC-Triart C18 column.[9]
Low Sensitivity or Poor Signal Suboptimal detector settings.For UV detection, ensure the wavelength is set to the absorbance maximum of the analytes (around 240-250 nm).[4] For mass spectrometry, optimize the ionization source parameters and select appropriate MRM transitions.[10]
Matrix effects in biological samples.Employ effective sample preparation techniques such as protein precipitation followed by solid-phase extraction (SPE) to remove interfering matrix components.
Analyte Instability Degradation in the sample matrix.For bioanalysis of remdesivir metabolites, consider adding stabilizers like 5,5'-dithiobis-(2-nitrobenzoic acid) and PhosSTOP EASYpack to the matrix to prevent degradation.[4][6]

Frequently Asked Questions (FAQs)

Q1: What are the typical columns used for the separation of remdesivir and its monophosphate?

A1: For reversed-phase chromatography, C18 columns are commonly used.[4][5][9] Specifically, columns with high surface area and good lot-to-lot reproducibility, such as the YMC-Triart C18, are suitable.[9] For challenging separations involving the highly polar monophosphate and triphosphate metabolites, anion-exchange columns like the BioBasic AX have been shown to be effective.[4][6][7]

Q2: What mobile phases are recommended for this separation?

A2: A common mobile phase composition for reversed-phase separation is a gradient of acetonitrile (B52724) and an aqueous buffer. The aqueous component is often acidified with formic acid or phosphoric acid to a pH of around 4.[4] Ammonium acetate buffer has also been used successfully.[5] For anion-exchange chromatography, a salt gradient is typically used to elute the analytes.

Q3: How can I improve the retention of the highly polar monophosphate metabolite on a reversed-phase column?

A3: To improve retention of polar analytes like the monophosphate metabolite on a C18 column, you can start with a highly aqueous mobile phase in your gradient. However, for robust retention and separation of phosphorylated species, switching to an anion-exchange column is a more effective strategy.[4][6]

Q4: What are the key considerations for sample preparation when analyzing remdesivir and its metabolites in biological matrices?

A4: For biological samples like plasma, a simple protein precipitation with cold acetonitrile is often the first step.[3] To improve recovery and dissociate tight protein binding, the addition of 2% formic acid aqueous solution has been found to be beneficial.[4][6] For the analysis of the phosphorylated metabolites, it is crucial to consider their stability in the matrix. The addition of phosphatase inhibitors can prevent enzymatic degradation.[4][6]

Q5: What detection methods are most suitable for the analysis of remdesivir and its monophosphate?

A5: Both UV and mass spectrometry (MS) are commonly used. UV detection is typically performed around 240-250 nm.[4] For higher sensitivity and selectivity, especially in complex biological matrices, tandem mass spectrometry (LC-MS/MS) is the preferred method.[4][6][10] Fluorescence detection has also been reported for the analysis of the related metabolite GS-441524.[11]

Experimental Protocols

Protocol 1: Reversed-Phase UHPLC-MS/MS for Remdesivir and GS-441524

This protocol is based on a rapid separation method suitable for high-throughput analysis.

  • Column: YMC-Triart C18 (1.9 µm, 2.1 x 50 mm) or equivalent.[9]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.0 min: 5-95% B

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95-5% B

    • 2.6-3.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Detection: Mass Spectrometry (ESI+).

    • Remdesivir MRM: m/z 603.4 → 402.3[10]

    • GS-441524 MRM: m/z 292.3 → 202.1[10]

Protocol 2: Anion-Exchange HPLC-MS/MS for Remdesivir Monophosphate (RMP) and Triphosphate (RTP)

This protocol is optimized for the challenging separation of the phosphorylated metabolites.[4][6]

  • Column: BioBasic AX (5 µm, 50 x 2.1 mm) or equivalent.

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: 100 mM ammonium acetate in water.

  • Gradient: A stepwise or linear gradient optimized to separate RMP and RTP.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Detection: Mass Spectrometry (ESI+).

    • Optimize MRM transitions for RMP and RTP based on your instrument.

Quantitative Data Summary

Analyte Method Column LLOQ Precision (%RSD) Accuracy (%) Reference
RemdesivirHPLC-MS/MSThermo AQUASIL C1810 ng/mL< 2.790.0-106.7[10]
GS-441524HPLC-MS/MSThermo AQUASIL C18100 ng/mL< 2.790.0-106.7[10]
RMPLC-MS/MSBioBasic AX20 nM< 11.993.6-103[4][6]
RTPLC-MS/MSBioBasic AX10 nM< 11.494.5-107[4][6]

Visualizations

Troubleshooting_Workflow Start Start: Chromatographic Issue (e.g., Poor Peak Shape, Low Resolution) CheckPeakShape Assess Peak Shape Start->CheckPeakShape CheckResolution Assess Resolution Start->CheckResolution Tailing Tailing Peak? CheckPeakShape->Tailing Fronting Fronting Peak? CheckPeakShape->Fronting OptimizeMobilePhase Adjust Mobile Phase - pH - Organic Modifier Tailing->OptimizeMobilePhase Yes ChangeColumn Consider Alternative Column - Different Chemistry (e.g., Anion Exchange) - End-capped Column Tailing->ChangeColumn Yes SystemPassivation Passivate LC System Tailing->SystemPassivation Yes, for phosphates CheckOverload Check for Overload - Reduce Sample Concentration Fronting->CheckOverload Yes PoorResolution Inadequate Separation? CheckResolution->PoorResolution PoorResolution->ChangeColumn Yes AdjustGradient Optimize Gradient Profile - Shallower Gradient PoorResolution->AdjustGradient Yes ReduceFlowRate Decrease Flow Rate PoorResolution->ReduceFlowRate Yes End End: Improved Separation OptimizeMobilePhase->End ChangeColumn->End AdjustGradient->End ReduceFlowRate->End CheckOverload->End SystemPassivation->End

Caption: Troubleshooting workflow for common chromatographic issues.

Method_Development_Strategy DefineAnalytes Define Analytes: Remdesivir & Monophosphate SelectColumn Column Selection DefineAnalytes->SelectColumn ReversedPhase Reversed-Phase (C18) SelectColumn->ReversedPhase For Remdesivir & GS-441524 AnionExchange Anion-Exchange (AX) SelectColumn->AnionExchange For Monophosphate SelectMobilePhase Mobile Phase Selection ReversedPhase->SelectMobilePhase AnionExchange->SelectMobilePhase RP_MobilePhase Acidified Water/Acetonitrile Gradient SelectMobilePhase->RP_MobilePhase AX_MobilePhase Aqueous Buffer Gradient (e.g., Ammonium Acetate) SelectMobilePhase->AX_MobilePhase OptimizeGradient Gradient Optimization RP_MobilePhase->OptimizeGradient AX_MobilePhase->OptimizeGradient OptimizeDetector Detector Optimization (UV Wavelength / MS Parameters) OptimizeGradient->OptimizeDetector ValidateMethod Method Validation (Linearity, Precision, Accuracy) OptimizeDetector->ValidateMethod

References

Addressing low recovery of remdesivir monophosphate in sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the recovery of remdesivir (B604916) monophosphate (RMP) during sample preparation.

Troubleshooting Guide

Low recovery of remdesivir monophosphate (RMP) is a significant challenge in its bioanalysis. This guide addresses common issues and provides targeted solutions to improve analytical outcomes. The primary causes of low RMP recovery are its instability in biological matrices and tight protein binding.

Question: Why am I observing low and inconsistent recovery of remdesivir monophosphate (RMP) in my plasma/tissue samples?

Answer: Low and variable recovery of RMP is often attributed to two primary factors:

  • Analyte Instability: RMP is susceptible to degradation in biological matrices. This instability can be exacerbated by sample processing conditions.

  • Protein Binding: RMP can bind tightly to proteins in the sample matrix, preventing its efficient extraction.

To address these issues, a multi-step approach to sample preparation is recommended, focusing on enhancing matrix stability and dissociating the analyte from proteins.

Question: How can I improve the stability of RMP in my samples during preparation?

Answer: To enhance the stability of RMP in your biological matrix, consider the following additions to your sample preparation workflow:

  • Use of Stabilizers: The addition of 5,5'-dithiobis-(2-nitrobenzoic acid) and a phosphatase inhibitor cocktail, such as PhosSTOP™ EASYpack, has been shown to improve the stability of RMP in the matrix.[1]

  • Acidification: Acidification of the plasma sample with formic acid can also improve the stability of remdesivir and its metabolites.[2][3]

Question: What methods can be used to increase the recovery of RMP by addressing protein binding?

Answer: To overcome low recovery due to protein binding, it is crucial to dissociate the RMP from matrix proteins. A highly effective method is the use of a 2% formic acid aqueous solution during the sample extraction process.[1] This helps to denature proteins and release the bound RMP for more efficient extraction.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in the bioanalysis of remdesivir monophosphate (RMP)?

A1: The bioanalysis of RMP and its active triphosphate form (RTP) is described as "very challenging".[1] The primary difficulties arise from the inherent instability of these phosphorylated metabolites in biological samples and their propensity for strong protein binding, both of which contribute to low recovery during sample preparation.[1]

Q2: What analytical techniques are most suitable for the quantification of RMP?

A2: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a robust and sensitive method for the quantification of RMP.[1][4] The use of a BioBasic AX column with an optimized anion exchange retention has been successfully applied for the separation of RMP and RTP.[1][4]

Q3: Can you provide a summary of an optimized method for RMP and RTP quantification?

A3: A stepwise optimized method has been developed that addresses the key challenges of RMP and RTP bioanalysis.[1] This method involves:

  • Chromatographic Separation: Utilizing a BioBasic AX anion exchange column.[1]

  • Matrix Stability Enhancement: Incorporating 5,5'-dithiobis-(2-nitrobenzoic acid) and PhosSTOP EASYpack into the sample preparation.[1]

  • Improved Recovery: Using a 2% formic acid aqueous solution to dissociate tight protein binding.[1]

This optimized approach has been shown to yield sensitive and robust quantification of both RMP and RTP in mouse tissues.[1]

Quantitative Data Summary

The following table summarizes the validation parameters of an optimized HPLC-MS/MS method for the quantification of RMP and RTP in mouse tissues.[1]

AnalyteLower Limit of Quantification (LLOQ)Accuracy (%)Precision (RSD %)
Remdesivir Monophosphate (RMP) 20 nM93.6 - 103< 11.9
Remdesivir Triphosphate (RTP) 10 nM94.5 - 107< 11.4

Experimental Protocols

Optimized Sample Preparation Protocol for RMP and RTP from Tissue

This protocol is based on the stepwise optimization method described by Hu et al.[1]

  • Tissue Homogenization:

    • Homogenize tissue samples in a suitable buffer.

  • Matrix Stabilization:

    • To the tissue homogenate, add 5,5'-dithiobis-(2-nitrobenzoic acid) to the desired final concentration.

    • Add PhosSTOP™ EASYpack phosphatase inhibitor cocktail according to the manufacturer's instructions.

  • Protein Precipitation and Dissociation:

    • Perform protein precipitation using a cold organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Incorporate a 2% formic acid aqueous solution into the precipitation step to dissociate protein-bound RMP and RTP.

  • Extraction:

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Collect the supernatant containing the analytes.

  • Analysis:

    • Analyze the extracted sample using a validated HPLC-MS/MS method with an anion exchange column.[1]

Visualizations

Remdesivir_Metabolic_Pathway Remdesivir Remdesivir (Prodrug) GS_704277 Alanine Metabolite (GS-704277) Remdesivir->GS_704277 Hydrolysis RMP Remdesivir Monophosphate (RMP) GS_704277->RMP Conversion RDP Remdesivir Diphosphate (RDP) RMP->RDP Phosphorylation RTP Active Remdesivir Triphosphate (RTP) RDP->RTP Phosphorylation

Caption: Metabolic activation pathway of Remdesivir.

Troubleshooting_Workflow Start Start: Low RMP Recovery Check_Stability Issue: Analyte Instability? Start->Check_Stability Add_Stabilizers Solution: Add 5,5'-dithiobis-(2-nitrobenzoic acid) + PhosSTOP EASYpack Check_Stability->Add_Stabilizers Yes Check_Protein_Binding Issue: Protein Binding? Check_Stability->Check_Protein_Binding No Acidify_Sample Solution: Acidify sample with Formic Acid Add_Stabilizers->Acidify_Sample Acidify_Sample->Check_Protein_Binding Add_Formic_Acid Solution: Use 2% Formic Acid for protein dissociation Check_Protein_Binding->Add_Formic_Acid Yes Re_evaluate Re-evaluate Recovery Check_Protein_Binding->Re_evaluate No Add_Formic_Acid->Re_evaluate

Caption: Troubleshooting workflow for low RMP recovery.

References

Technical Support Center: Optimization of Enzymatic Assays for Remdesivir Conversion to Monophosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working on the enzymatic conversion of remdesivir (B604916) to its active monophosphate form.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, presented in a question-and-answer format to guide you through the troubleshooting process.

Issue 1: Low or No Conversion of Remdesivir to its Monophosphate

  • Question: My assay shows minimal or no formation of the remdesivir monophosphate. What are the potential causes?

  • Answer: Several factors could be contributing to low or no conversion. Consider the following possibilities:

    • Enzyme Activity: The enzymes responsible for the conversion may be inactive or have low activity.

      • Carboxylesterase 1 (CES1) and Cathepsin A (CatA): These enzymes are crucial for the initial hydrolysis of remdesivir to an alanine (B10760859) intermediate.[1][2][3]

      • Histidine Triad (B1167595) Nucleotide-Binding Protein 1 (HINT1): HINT1 is responsible for the subsequent hydrolysis of the alanine intermediate to the monophosphate form.[1][2][3]

      • Troubleshooting Steps:

        • Verify the source and purity of your recombinant enzymes.

        • Confirm the storage conditions and age of the enzymes, as improper storage can lead to loss of activity.

        • Perform an activity assay for each enzyme using a known substrate to confirm their functionality.

    • Assay Conditions: The reaction conditions may not be optimal for enzymatic activity.

      • pH: The pH of the reaction buffer is critical. For instance, Cathepsin A activity can be assessed at both pH 6.5 (to minimize acid hydrolysis of remdesivir) and pH 5.5 (to mimic its native lysosomal environment).[4]

      • Temperature: Ensure the incubation temperature is optimal for the enzymes being used. Most human enzymes function optimally around 37°C.

      • Cofactors: Confirm if any necessary cofactors are present in the reaction buffer.

      • Troubleshooting Steps:

        • Prepare fresh assay buffers and verify the pH.

        • Optimize the pH and temperature for your specific assay conditions.

        • Consult the literature for any specific cofactor requirements for CES1, CatA, and HINT1.

    • Presence of Inhibitors: Your sample or reagents may contain inhibitors of the converting enzymes.

      • Troubleshooting Steps:

        • Run a control reaction with a known amount of remdesivir and enzymes in a clean buffer system to rule out matrix effects from your sample.

        • If you are using cell lysates, consider the presence of endogenous inhibitors.

        • Be aware of known inhibitors for the enzymes in your assay. For example, telaprevir (B1684684) can inhibit CatA, affecting remdesivir activation.[4]

Issue 2: High Variability Between Replicates

  • Question: I am observing significant variability in the rate of remdesivir conversion between my experimental replicates. What could be the cause?

  • Answer: High variability can stem from several sources. Systematically check the following:

    • Pipetting Errors: Inaccurate or inconsistent pipetting of enzymes, substrate, or other reagents is a common source of variability.

      • Troubleshooting Steps:

        • Ensure your pipettes are calibrated.

        • Use appropriate pipette volumes for the amounts being dispensed.

        • Prepare a master mix of reagents to be added to all wells to minimize pipetting variations.

    • Incomplete Mixing: Failure to properly mix the reaction components can lead to inconsistent results.

      • Troubleshooting Steps:

        • Gently vortex or pipette mix the contents of each reaction vessel after adding all components.

        • Ensure a homogenous reaction mixture before starting the incubation.

    • Temperature Gradients: Inconsistent temperature across your reaction plate or tubes can affect enzyme kinetics.

      • Troubleshooting Steps:

        • Use a calibrated incubator or water bath.

        • Ensure all reaction tubes or wells are uniformly exposed to the heat source.

    • Assay Timing: Inconsistent start and stop times for the enzymatic reaction can introduce variability.

      • Troubleshooting Steps:

        • Use a multichannel pipette to start or stop reactions simultaneously.

        • If handling samples individually, maintain a consistent timing sequence.

Issue 3: Premature Hydrolysis of Remdesivir

  • Question: I am detecting the nucleoside metabolite (GS-441524) in my assay, suggesting premature hydrolysis. How can I minimize this?

  • Answer: Premature hydrolysis of the prodrug moiety can limit the formation of the desired monophosphate.[5]

    • Plasma/Serum Instability: If your assay involves biological matrices like plasma or serum, be aware that remdesivir can be unstable.

      • Troubleshooting Steps:

        • Minimize the incubation time in plasma or serum.

        • Consider using specific inhibitors of plasma esterases if they are not the focus of your study.

    • Chemical Instability: The phosphoramidate (B1195095) linkage in remdesivir can be susceptible to chemical hydrolysis under certain conditions.

      • Troubleshooting Steps:

        • Maintain optimal pH conditions as determined in your assay optimization.

        • Avoid harsh chemical conditions during sample preparation and analysis.

Frequently Asked Questions (FAQs)

  • What is the metabolic pathway for the conversion of remdesivir to its monophosphate form? Remdesivir is a prodrug that requires intracellular activation. The process begins with the hydrolysis of remdesivir by carboxylesterase 1 (CES1) and cathepsin A (CatA) to form an alanine intermediate. This intermediate is then further hydrolyzed by the histidine triad nucleotide-binding protein 1 (HINT1) to yield the remdesivir monophosphate.[1][2][3] This monophosphate is subsequently phosphorylated to the active triphosphate form by cellular kinases.[1][3]

  • Why is it important to study the enzymatic conversion of remdesivir to its monophosphate? The conversion to the monophosphate is a critical and potentially rate-limiting step in the activation of remdesivir.[6] Understanding and optimizing this enzymatic process is crucial for in vitro studies of the drug's efficacy, for identifying potential drug-drug interactions, and for designing more effective next-generation prodrugs.[5]

  • What cell types are relevant for studying remdesivir metabolism? Given that remdesivir is used to treat respiratory viral infections, human lung cells are highly relevant.[1][2] Studies have shown that the key activating enzymes (CES1, CatA, and HINT1) are highly expressed in human lung tissue.[1][2] Primary human bronchial epithelial cells (NHBE) and human lung epithelial cell lines like A549 expressing hACE2 are commonly used models.[4]

  • How can I quantify the conversion of remdesivir to its monophosphate? Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying remdesivir and its metabolites, including the monophosphate form.[4][7] This technique allows for the simultaneous measurement of the parent drug and its conversion products.

Quantitative Data Summary

ParameterEnzymeValue/ConditionReference
Key Enzymes Carboxylesterase 1 (CES1)Involved in the initial hydrolysis of remdesivir.[1][2][3]
Cathepsin A (CatA)Involved in the initial hydrolysis of remdesivir.[1][2][3]
Histidine Triad Nucleotide-Binding Protein 1 (HINT1)Hydrolyzes the alanine intermediate to the monophosphate.[1][2][3]
Assay pH Cathepsin A (CatA)Can be assayed at pH 6.5 or pH 5.5.[4]
Inhibitor TelaprevirCauses dose-dependent inhibition of GS-443902 formation, indicating CatA inhibition.[4]

Experimental Protocols

Protocol: In Vitro Enzymatic Assay for Remdesivir Conversion

This protocol provides a general framework for an in vitro assay to measure the conversion of remdesivir to its monophosphate form using recombinant enzymes.

1. Reagents and Materials:

  • Remdesivir

  • Recombinant human CES1, CatA, and HINT1

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, with any necessary cofactors)

  • Quenching Solution (e.g., Acetonitrile with an internal standard)

  • 96-well microplate

  • Incubator

  • LC-MS/MS system

2. Assay Procedure:

  • Prepare a stock solution of remdesivir in a suitable solvent (e.g., DMSO).

  • Prepare working solutions of remdesivir and the recombinant enzymes in the assay buffer.

  • In a 96-well microplate, add the assay buffer.

  • Add the remdesivir working solution to each well to initiate the reaction. The final concentration should be optimized based on the enzyme kinetics.

  • Add the enzyme mixture (CES1, CatA, and HINT1) to each well. For control wells, add buffer without the enzymes.

  • Incubate the plate at 37°C for a specified period (e.g., 30, 60, 120 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the reaction by adding the quenching solution to each well.

  • Centrifuge the plate to pellet any precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Develop an LC-MS/MS method to separate and quantify remdesivir and its monophosphate metabolite.

  • Prepare a standard curve for both analytes to enable accurate quantification.

  • Analyze the samples and determine the concentration of the remdesivir monophosphate formed.

4. Data Analysis:

  • Calculate the rate of monophosphate formation.

  • Compare the results from different experimental conditions to assess the impact of variables on the enzymatic conversion.

Visualizations

Remdesivir_Activation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular RDV_ext Remdesivir RDV Remdesivir RDV_ext->RDV Cellular Uptake MetX Alanine Intermediate RDV->MetX CES1 / CatA RMP Remdesivir Monophosphate MetX->RMP HINT1 RDP Remdesivir Diphosphate RMP->RDP Kinases RTP Remdesivir Triphosphate (Active) RDP->RTP Kinases Experimental_Workflow prep Prepare Reagents (Remdesivir, Enzymes, Buffer) reaction_setup Set up Reaction in Microplate prep->reaction_setup incubation Incubate at 37°C reaction_setup->incubation quenching Quench Reaction incubation->quenching centrifugation Centrifuge to Pellet Protein quenching->centrifugation analysis LC-MS/MS Analysis centrifugation->analysis data_processing Data Processing and Quantification analysis->data_processing

References

Preventing non-specific binding of remdesivir monophosphate in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common issue of non-specific binding of remdesivir (B604916) monophosphate (RMP) in various assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and how can it affect my remdesivir monophosphate (RMP) assay?

A1: Non-specific binding is the adherence of a substance, in this case, RMP, to surfaces or molecules other than its intended target. This can include plasticware, membranes, and proteins in the sample matrix.[1] This phenomenon can lead to high background signals, reduced assay sensitivity, and inaccurate quantification of RMP.

Q2: Why might remdesivir monophosphate be particularly prone to non-specific binding?

A2: As a nucleotide analog, RMP possesses a phosphate (B84403) group that can engage in electrostatic interactions. Furthermore, studies on the bioanalysis of RMP have indicated that it can exhibit tight binding to proteins, which is a form of non-specific interaction that can interfere with accurate measurement in biological samples.

Q3: What are the general strategies to minimize non-specific binding of RMP?

A3: Key strategies include:

  • Optimizing Blocking: Using appropriate blocking agents to saturate non-specific binding sites on assay surfaces.

  • Adjusting Buffer Composition: Modifying the pH and salt concentration of your buffers can help minimize electrostatic interactions.

  • Using Surfactants: Incorporating non-ionic detergents can reduce hydrophobic interactions.

  • Sample Preparation: Proper sample cleanup and dilution can mitigate matrix effects, a primary source of non-specific binding in complex samples like plasma.[2][3]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with remdesivir monophosphate.

Problem Potential Cause Recommended Solution
High background signal in ELISA/immunoassays Insufficient blockingIncrease the concentration or incubation time of your blocking agent (e.g., BSA or casein). Consider using a different blocking agent.[4]
Suboptimal antibody/reagent concentrationTitrate your primary and secondary antibodies to find the optimal concentration that maximizes the signal-to-noise ratio.
Inadequate washingIncrease the number and duration of wash steps. Adding a surfactant like Tween-20 to the wash buffer can also be effective.[4]
Poor reproducibility in quantitative assays (e.g., LC-MS/MS) Matrix effects from the biological sampleOptimize your sample preparation method. This may include protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction to remove interfering substances.[2][3]
Non-specific binding to labwarePre-treat plasticware with a blocking solution or use low-binding microplates and tubes.
Low signal or loss of RMP during sample processing Adsorption of RMP to surfacesInclude a carrier protein like BSA in your buffers to reduce the loss of RMP to container walls.[1]
Instability of RMPEnsure proper sample handling and storage conditions. For instance, remdesivir in plasma can be unstable at room temperature.[5]

Data Presentation: Optimizing Assay Conditions

The following tables provide recommended starting concentrations and ranges for common reagents used to minimize non-specific binding. The optimal conditions for your specific assay with remdesivir monophosphate should be determined empirically.

Table 1: Recommended Concentrations of Blocking Agents and Surfactants

Reagent Typical Starting Concentration Recommended Range Notes
Bovine Serum Albumin (BSA) 1% (w/v)0.5 - 5% (w/v)High-purity, fatty acid-free BSA is recommended to avoid interference.[6]
Casein (from milk) 1% (w/v)0.5 - 5% (w/v)Can be an effective alternative to BSA.
Tween-20 0.05% (v/v)0.01 - 0.1% (v/v)A non-ionic detergent used in wash buffers and blocking solutions to reduce hydrophobic interactions.[7]
Triton X-100 0.1% (v/v)0.05 - 0.5% (v/v)Another common non-ionic detergent.

Table 2: General Guidelines for Buffer Optimization

Parameter Typical Starting Point Recommended Range Considerations
pH 7.46.0 - 8.0The optimal pH depends on the isoelectric point of the interacting molecules and the stability of RMP.[8]
Salt Concentration (NaCl or KCl) 150 mM50 - 500 mMHigher salt concentrations can reduce electrostatic non-specific binding, but may also disrupt specific interactions.[8]

Experimental Protocols

Protocol 1: General ELISA for Detection of a Haptenized RMP

This protocol outlines a competitive ELISA format.

  • Coating: Coat a high-binding 96-well plate with an RMP-protein conjugate (e.g., RMP-BSA) overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Competition: Add your standards and samples containing RMP, followed immediately by a specific anti-RMP antibody. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step (step 2).

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG). Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step (step 2).

  • Substrate Addition: Add the enzyme substrate (e.g., TMB) and incubate until sufficient color develops.

  • Stopping the Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Reading: Read the absorbance at the appropriate wavelength.

Protocol 2: Sample Preparation for LC-MS/MS Analysis of RMP in Plasma

This protocol is a general guideline for protein precipitation.

  • Sample Thawing: Thaw plasma samples on ice to minimize degradation.

  • Aliquoting: Aliquot 50 µL of plasma into a clean microcentrifuge tube.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (B52724) containing an internal standard.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a mobile phase-compatible solvent to concentrate the analyte.

  • Injection: Inject the prepared sample into the LC-MS/MS system.

Visualizations

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay cluster_detection Detection p1 Coat Plate with RMP-Conjugate p2 Wash p1->p2 p3 Block Non-specific Sites p2->p3 a1 Add Standards/ Samples & Antibody p3->a1 a2 Wash a1->a2 a3 Add Secondary Antibody a2->a3 a4 Wash a3->a4 d1 Add Substrate a4->d1 d2 Stop Reaction d1->d2 d3 Read Absorbance d2->d3

Caption: Workflow for a competitive ELISA to detect remdesivir monophosphate.

LCMS_SamplePrep start Plasma Sample prep Protein Precipitation (e.g., with Acetonitrile) start->prep Add precipitating agent spin Centrifugation prep->spin Vortex transfer Collect Supernatant spin->transfer analysis LC-MS/MS Analysis transfer->analysis Inject

Caption: A simplified workflow for plasma sample preparation for LC-MS/MS analysis.

Troubleshooting_Logic start High Non-Specific Binding Observed in Assay q1 Is the issue high background in an immunoassay? start->q1 q2 Is the issue poor reproducibility in LC-MS/MS? start->q2 a1 Optimize Blocking - Increase BSA/Casein conc. - Change blocking agent q1->a1 Yes a2 Optimize Washing - Increase wash steps/duration - Add Tween-20 to wash buffer q1->a2 Yes a3 Titrate Reagents - Optimize antibody conc. q1->a3 Yes b1 Address Matrix Effects - Improve sample cleanup (SPE) - Dilute sample q2->b1 Yes b2 Prevent Adsorption - Use low-binding labware - Add carrier protein (BSA) q2->b2 Yes a1->q2 If issue persists b1->q1 If issue persists

Caption: A logical flowchart for troubleshooting non-specific binding issues.

References

Technical Support Center: Refinement of Protocols for Intracellular Remdesivir Monophosphate Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the extraction of intracellular remdesivir (B604916) monophosphate (RMP). It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate the refinement of laboratory procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and analysis of intracellular RMP.

Problem Potential Cause Recommended Solution Citation
Low Recovery of RMP Incomplete cell lysis.Ensure the chosen lysis method is appropriate for your cell type. Verify lysis efficiency by microscopy or by measuring total protein or DNA/RNA release. Consider combining mechanical (e.g., sonication, bead beating) and chemical (e.g., detergents, organic solvents) lysis methods.[1][2]
RMP degradation.Maintain cold temperatures (on ice or at 4°C) throughout the extraction process. Minimize the time between cell harvesting and extraction. Consider the use of enzyme inhibitors during lysis.[2][3]
Inefficient extraction solvent.The polarity of the extraction solvent is critical. A commonly used solvent is a cold methanol-water mixture (e.g., 80:20). The choice of solvent may need to be optimized for specific cell lines.[3][4]
Analyte loss during solvent evaporation.If a solvent evaporation step is used, ensure it is not too harsh. Use a gentle stream of nitrogen and avoid overheating.[5]
Co-precipitation with proteins.In protein precipitation methods, ensure thorough vortexing after adding the precipitation solvent to create a fine suspension and release any trapped metabolites.[5]
High Variability Between Replicates Inconsistent cell numbers.Accurately count cells before harvesting to ensure equal starting material for each replicate.[3]
Inconsistent quenching or lysis.Standardize the timing and procedure for quenching and lysis for all samples to ensure uniformity.[3]
Incomplete removal of extracellular medium.Wash the cell pellet thoroughly with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular components before extraction.[3]
Analyte Instability Enzymatic degradation.Rapidly quench metabolic activity immediately after harvesting cells. This can be achieved by using ice-cold solvents or snap-freezing in liquid nitrogen.[3]
Chemical degradation.Remdesivir and its metabolites can be unstable. Acidifying the sample with formic acid has been shown to improve stability in plasma and may be beneficial for intracellular extracts. Store extracts at -80°C until analysis.[6][7][8]
Poor Chromatographic Peak Shape Matrix effects.The co-elution of other cellular components can interfere with the analyte signal. Optimize the chromatographic method to improve separation. Consider a sample clean-up step like solid-phase extraction (SPE).
Analyte chelation.Phosphorylated compounds can interact with metal components in the LC system. Passivating the system with a chelating agent can help mitigate this issue.
Contamination or Artifact Peaks Contaminants from reagents or plasticware.Use high-purity, MS-grade solvents and reagents. Use polypropylene (B1209903) tubes and pipette tips certified to be free of leachables.[3]
Carryover from previous samples.Run blank injections between samples to wash the column and source. Optimize the LC gradient and wash steps.[3]

Frequently Asked Questions (FAQs)

1. What is the most critical first step in obtaining accurate intracellular RMP measurements?

Rapidly stopping all enzymatic activity, a process known as quenching, is the most critical first step. Ineffective or slow quenching can lead to significant changes in metabolite levels, which would not accurately reflect the metabolic state of the cells at the time of harvesting.[3]

2. What are the recommended methods for quenching metabolism in cell cultures?

The most effective methods involve the rapid exposure of cells to a cold solvent. A widely used quenching solution is a cold methanol-water mixture (e.g., 80:20) chilled to as low as -70°C.[3] Another method is rapid filtration followed by immersion in 100% cold methanol (B129727) (-80°C).[3] For adherent cells, a common practice is to quickly aspirate the culture medium and add the ice-cold quenching solution directly to the culture dish.[3]

3. How can I verify that my cell lysis procedure is complete?

You can use several methods to assess lysis efficiency:

  • Microscopic Examination: Directly observe a small aliquot of the cell suspension under a microscope to check for the absence of intact cells.[1]

  • Protein Quantification: Perform a protein assay (e.g., Bradford or BCA) on the supernatant after centrifuging the lysate. A high protein concentration indicates the release of intracellular contents.[1]

  • DNA/RNA Release: Measure the amount of DNA or RNA in the lysate supernatant using spectrophotometry.[1]

4. What are the advantages and disadvantages of different cell lysis methods?

Method Principle Advantages Disadvantages Citation
Sonication High-frequency sound waves create cavitation, disrupting cells.Efficient, good for small volumes.Can generate heat, potentially damaging metabolites.[1]
Bead Beating Agitation with small beads physically grinds open cells.Highly effective for tough-to-lyse cells.Can generate significant heat, requiring cooling.[1]
Freeze-Thaw Cycles Repeated freezing and thawing form disruptive ice crystals.Simple and does not require special equipment.Can be time-consuming and may not be sufficient for all cell types.[9]
Solvent Extraction Cold organic solvents (e.g., methanol, acetonitrile) disrupt membranes and simultaneously quench metabolism.Efficiently quenches enzymatic activity and extracts metabolites in one step.May not be sufficient for complete lysis of tough cells without mechanical aid.[1]

5. How should I store my intracellular extracts?

For long-term stability, it is recommended to store the extracts at -80°C until you are ready for analysis.

Data Presentation

Table 1: Comparison of Intracellular Metabolite Extraction Methods

Extraction Protocol Sample Types Tested General Findings on Efficiency and Repeatability Reference
100% MethanolPseudomonas aeruginosaYielded the lowest metabolite concentrations, likely due to insufficient cell lysis.[10]
50% MethanolPseudomonas aeruginosaDetermined to be the optimal method for profiling the intracellular metabolome, yielding high metabolite recovery and reproducibility.[10]
80% MethanolHuman Dermal Fibroblasts (HDFa), Dental Pulp Stem Cells (DPSCs)Showed similar quality to 50% methanol and acetonitrile (B52724) extractions.[4]
80% EthanolHDFa, DPSCsShowed higher extraction efficiency for most identified and quantified metabolites.[4]
75% Ethanol/MTBELiver tissue, Bone marrow, HL60 cells, HEK cellsPerformed best in terms of the total number of detectable metabolites across different sample types.[11]
100% IsopropanolLiver tissue, HL60 cells, Bone marrowYielded a high number of detectable metabolites.[11]
Methanol-ChloroformHDFa, DPSCsShowed higher extraction efficiency for most identified and quantified metabolites.[4]

Note: The optimal extraction method can be cell-type dependent. The information in this table should be used as a guide for methodological development.

Experimental Protocols

Protocol 1: Intracellular Metabolite Extraction using Cold Methanol

This protocol is a general procedure for the extraction of intracellular metabolites from adherent or suspension cells.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 80% Methanol (LC-MS grade) in water, pre-chilled to -80°C

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of 4°C and high speeds

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium. Wash the cells twice with ice-cold PBS.

    • Suspension Cells: Centrifuge the cell suspension to pellet the cells. Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Quenching and Lysis:

    • Add a sufficient volume of ice-cold 80% methanol to the cells.

    • For adherent cells, use a cell scraper to scrape the cells into the methanol solution.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Extraction:

    • Vortex the lysate vigorously for 1 minute.

    • Incubate on ice for 15 minutes to allow for complete extraction.

  • Protein Precipitation:

    • Centrifuge the lysate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Collection:

    • Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled microcentrifuge tube.

  • Storage:

    • Store the extract at -80°C until LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Remdesivir Monophosphate

This is a representative LC-MS/MS method for the quantification of RMP. Method parameters will need to be optimized for your specific instrumentation.

  • Liquid Chromatography:

    • Column: A reverse-phase C18 or a HILIC column may be suitable.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A gradient elution from low to high organic phase will likely be required to separate RMP from other cellular components.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), likely in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is typically used for quantification. The specific precursor and product ion transitions for RMP will need to be determined.

Mandatory Visualization

Remdesivir_Metabolic_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Remdesivir Remdesivir (Prodrug) Remdesivir_intra Remdesivir Remdesivir->Remdesivir_intra Cellular Uptake GS_704277 Alanine Metabolite (GS-704277) Remdesivir_intra->GS_704277 Esterases (Cathepsin A, CES1) RMP Remdesivir Monophosphate (RMP) GS_704277->RMP Phosphoramidase (HINT1) RDP Remdesivir Diphosphate (RDP) RMP->RDP Cellular Kinases GS_441524_MP GS-441524 Monophosphate RMP->GS_441524_MP Deamination (minor) RTP Remdesivir Triphosphate (Active Form, RTP) RDP->RTP Cellular Kinases GS_441524 GS-441524 (Nucleoside Analog) GS_441524_MP->GS_441524 Dephosphorylation GS_441524->GS_441524_MP Re-phosphorylation (less efficient)

Caption: Intracellular metabolic activation pathway of remdesivir.

Extraction_Workflow Start Cell Culture (Adherent or Suspension) Harvesting Harvest Cells (e.g., Scrape, Centrifuge) Start->Harvesting Washing Wash with Ice-Cold PBS Harvesting->Washing Quenching Quench Metabolism (e.g., Cold Methanol) Washing->Quenching Lysis Cell Lysis (e.g., Sonication, Vortexing) Quenching->Lysis Centrifugation Centrifuge to Pellet Debris Lysis->Centrifugation Supernatant Collect Supernatant (Contains Metabolites) Centrifugation->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: General experimental workflow for intracellular metabolite extraction.

References

Technical Support Center: Enhanced Sensitivity Detection of Remdesivir Monophosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of detection for low levels of remdesivir (B604916) monophosphate (RMP).

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low levels of remdesivir monophosphate (RMP)?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and selective method for the quantification of RMP in various biological matrices.[1][2][3] This technique offers high specificity by monitoring unique precursor-to-product ion transitions, minimizing interference from matrix components.

Q2: Why is sample stability a critical issue in RMP analysis, and how can it be addressed?

A2: Remdesivir and its metabolites, including RMP, can be unstable in biological matrices like plasma, potentially leading to inaccurate quantification.[2][4] To mitigate degradation, it is crucial to process samples promptly and store them at low temperatures (e.g., -70°C).[4] A key strategy to enhance stability is the immediate treatment of plasma samples with diluted formic acid, which has been shown to prevent hydrolysis.[4]

Q3: What are the typical limit of detection (LOD) and limit of quantification (LOQ) values for RMP using LC-MS/MS?

A3: The LOD and LOQ for RMP can vary depending on the specific LC-MS/MS method, instrumentation, and matrix. However, highly sensitive methods have achieved LOQs in the low nanomolar (nM) range. For instance, one method reported an LOQ of 20 nM for RMP in mouse tissues.[3] Another study in rat plasma reported an LOQ of 2.2 ng/mL for remdesivir, with an LOD of 0.2 ng/mL.[5]

Q4: How does the metabolic activation of remdesivir proceed?

A4: Remdesivir is a prodrug that enters host cells and is metabolized to its active form, remdesivir triphosphate (RTP).[6][7][8][9][10] This process begins with the conversion of remdesivir to its alanine (B10760859) metabolite (GS-704277) and then to the nucleoside analog GS-441524. GS-441524 is then phosphorylated to remdesivir monophosphate (RMP), followed by further phosphorylation to the diphosphate (B83284) (RDP) and finally the active triphosphate (RTP).[10][11][12][13]

Troubleshooting Guides

This section provides solutions to common issues encountered during the LC-MS/MS analysis of remdesivir monophosphate.

Issue Potential Cause(s) Troubleshooting Steps
Low Signal Intensity / Poor Sensitivity 1. Suboptimal Ionization: Incorrect electrospray ionization (ESI) mode or parameters. 2. Matrix Effects: Ion suppression from co-eluting matrix components. 3. Analyte Degradation: Instability of RMP in the sample or during processing. 4. Inefficient Extraction: Poor recovery of RMP from the sample matrix.1. Optimize MS Parameters: Ensure the mass spectrometer is tuned for RMP. Experiment with both positive and negative ESI modes, though positive mode is commonly reported. Optimize cone voltage and collision energy. 2. Improve Chromatographic Separation: Use a suitable column (e.g., anion exchange or a C18 column with an appropriate ion-pairing agent) to separate RMP from interfering matrix components. Adjust the mobile phase gradient to enhance separation. 3. Ensure Sample Stability: Process samples immediately after collection. Add formic acid to plasma samples to a final concentration of 1-2% to stabilize RMP.[4] Keep samples on ice or at 4°C during preparation and store at -70°C or lower for long-term storage.[4] 4. Optimize Sample Preparation: Evaluate different extraction techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to maximize recovery.
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too much sample onto the column. 2. Secondary Interactions: Unwanted interactions between RMP and the stationary phase. 3. Inappropriate Mobile Phase: pH or organic content of the mobile phase is not optimal. 4. Column Degradation: The analytical column has lost its performance.1. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. 2. Modify Mobile Phase: For reversed-phase chromatography, the addition of a small amount of an ion-pairing agent or an acid (e.g., formic acid) can improve peak shape. For anion exchange chromatography, optimize the salt concentration and pH of the mobile phase. 3. Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the pKa of RMP to maintain a consistent ionization state. 4. Replace Column: If other troubleshooting steps fail, the column may need to be replaced.
High Background Noise 1. Contaminated Mobile Phase or Solvents: Impurities in the solvents can lead to high background. 2. Dirty Ion Source: Contamination in the mass spectrometer's ion source. 3. Leak in the LC System: A leak can introduce air and contaminants.1. Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases. 2. Clean the Ion Source: Follow the manufacturer's instructions to clean the ion source components. 3. Check for Leaks: Inspect all fittings and connections in the LC system for any signs of leaks.
Retention Time Shift 1. Changes in Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase. 2. Fluctuations in Column Temperature: Inconsistent column oven temperature. 3. Column Equilibration Issues: Insufficient time for the column to equilibrate between injections.1. Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of the mobile phase. 2. Verify Column Temperature: Check that the column oven is maintaining the set temperature. 3. Increase Equilibration Time: Extend the equilibration time in the LC method to ensure the column is ready for the next injection.

Quantitative Data Summary

The following table summarizes the limit of detection (LOD) and limit of quantification (LOQ) for remdesivir and its monophosphate metabolite from various studies.

AnalyteMatrixMethodLODLOQReference
RemdesivirHuman PlasmaLC-MS/MS-0.5 ng/mL[1][14]
RemdesivirHuman PlasmaLC-MS/MS0.5 µg/L1 µg/L[15]
GS-441524 (Nucleoside)Human PlasmaLC-MS/MS2 µg/L5 µg/L[15]
RemdesivirRat PlasmaLC-MS/MS0.2 ng/mL2.2 ng/mL[5]
Remdesivir Monophosphate (RMP)Mouse TissuesLC-MS/MS-20 nM[3]
Remdesivir Triphosphate (RTP)Mouse TissuesLC-MS/MS-10 nM[3]
Remdesivir (RDV)Mouse BloodLC-MS/MS-0.5 ng/mL[16]
Alanine Metabolite (RM-442)Mouse BloodLC-MS/MS-5 ng/mL[16]
C-nucleoside (RN)Mouse BloodLC-MS/MS-5 ng/mL[16]

Experimental Protocols

LC-MS/MS Method for Remdesivir and its Metabolites in Human Plasma

This protocol is based on the method described by Xiao et al. (2021).[4]

  • Sample Preparation (with Formic Acid Treatment for Stability):

    • To 100 µL of human plasma, add 20 µL of 2% formic acid in water.

    • Vortex briefly to mix.

    • Perform protein precipitation by adding 400 µL of acetonitrile (B52724) containing the internal standard.

    • Vortex for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

    • Transfer the supernatant to a new plate and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Liquid Chromatography:

    • Column: Acquity UPLC HSS T3 (2.1 x 50 mm, 1.8 µm).[4]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analytes.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for each analyte and the internal standard.

LC-MS/MS Method for Remdesivir Monophosphate (RMP) and Triphosphate (RTP) in Tissues

This protocol is adapted from the method described by Hu et al. (2021).[3]

  • Sample Preparation:

    • Homogenize tissue samples in a suitable buffer.

    • Perform protein precipitation with a cold organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Centrifuge to pellet the protein debris.

    • Transfer the supernatant for analysis.

  • Liquid Chromatography:

    • Column: BioBasic AX, anion exchange column.[3]

    • Mobile Phase A: Ammonium (B1175870) acetate (B1210297) buffer in water.

    • Mobile Phase B: Higher concentration of ammonium acetate buffer in water.

    • Gradient: A gradient from low to high concentration of Mobile Phase B to elute the phosphorylated metabolites.

  • Mass Spectrometry:

    • Ionization: ESI, positive mode.

    • Detection: MRM of specific transitions for RMP and RTP.

Visualizations

Remdesivir_Metabolic_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Remdesivir Remdesivir (Prodrug) Remdesivir_in Remdesivir Remdesivir->Remdesivir_in Cellular Uptake Alanine_Metabolite Alanine Metabolite (GS-704277) Remdesivir_in->Alanine_Metabolite Esterases GS441524 Nucleoside Analog (GS-441524) Alanine_Metabolite->GS441524 Phosphoramidase RMP Remdesivir Monophosphate (RMP) GS441524->RMP Phosphorylation RDP Remdesivir Diphosphate (RDP) RMP->RDP Phosphorylation RTP Remdesivir Triphosphate (RTP - Active Form) RDP->RTP Phosphorylation Inhibition Inhibition of Viral RNA-dependent RNA Polymerase RTP->Inhibition

Caption: Metabolic activation pathway of remdesivir.

RMP_Detection_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection 1. Biological Sample Collection (e.g., Plasma, Tissue) Stabilization 2. Sample Stabilization (e.g., Formic Acid Treatment) Sample_Collection->Stabilization Extraction 3. Analyte Extraction (e.g., Protein Precipitation) Stabilization->Extraction Reconstitution 4. Reconstitution in Mobile Phase Extraction->Reconstitution LC_Separation 5. Chromatographic Separation (e.g., Anion Exchange or C18) Reconstitution->LC_Separation Ionization 6. Electrospray Ionization (ESI) LC_Separation->Ionization Mass_Analysis 7. Mass Analysis (Tandem MS) Ionization->Mass_Analysis Data_Acquisition 8. Data Acquisition Mass_Analysis->Data_Acquisition Quantification 9. Quantification and Data Review Data_Acquisition->Quantification

Caption: Experimental workflow for RMP detection.

References

Troubleshooting poor peak shape in HPLC analysis of remdesivir monophosphate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals encountering poor peak shape during the HPLC analysis of remdesivir (B604916) monophosphate (RMP).

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak shape issues with phosphorylated compounds like remdesivir monophosphate?

A1: The phosphate (B84403) group in remdesivir monophosphate can interact with the stationary phase, particularly with active silanol (B1196071) groups on silica-based columns, leading to peak tailing.[1] Additionally, the ionic nature of the molecule makes the analysis sensitive to the mobile phase pH and ionic strength.[2]

Q2: Can the sample solvent affect my peak shape?

A2: Yes, a mismatch between the sample solvent and the mobile phase is a common cause of peak distortion.[2][3] If the sample solvent is significantly stronger (more organic in reversed-phase) than the mobile phase, it can cause the analyte to move through the column too quickly at the injection point, leading to broad or split peaks. Injecting a sample in a solvent with a different pH than the mobile phase can also cause peak fronting or tailing by altering the ionization state of the analyte.[3]

Q3: How does remdesivir's stability impact HPLC analysis?

A3: Remdesivir and its phosphate metabolites can be susceptible to degradation under certain conditions, such as high temperatures or alkaline pH.[4][5][6] Degradation of the analyte can lead to the appearance of additional peaks, shoulders, or a general distortion of the main analyte peak.[6] It is crucial to use freshly prepared solutions and control sample storage conditions.

Troubleshooting Guide for Poor Peak Shape

Q4: My remdesivir monophosphate peak is tailing. What are the potential causes and solutions?

A4: Peak tailing is a common issue when analyzing polar, ionizable compounds like RMP.

  • Cause 1: Secondary Interactions: The negatively charged phosphate group can interact with positively charged sites on the column packing material, such as residual silanols.[1]

  • Solution 1a: Use a modern, high-purity, end-capped C18 column to minimize available silanol groups.

  • Solution 1b: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask the active silanol sites.[7]

  • Solution 1c: Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For RMP, a lower pH (e.g., pH 4) can suppress the ionization of silanol groups.[4][8]

  • Cause 2: Column Contamination: Accumulation of sample matrix components or precipitated buffer salts on the column inlet frit can disrupt the sample path.[9]

  • Solution 2: Backflush the column (disconnected from the detector) according to the manufacturer's instructions. If the problem persists, replace the column inlet frit or the entire column.[9]

Q5: I am observing peak fronting for remdesivir monophosphate. What should I investigate?

A5: Peak fronting is less common than tailing but can indicate specific problems.

  • Cause 1: Sample Overload: Injecting too much sample mass or volume can saturate the column inlet.[10][11] This is a very common cause of peak fronting.[11]

  • Solution 1: Reduce the injection volume or dilute the sample.[11][12]

  • Cause 2: Incompatible Sample Solvent: Dissolving the sample in a solvent that is stronger than the mobile phase can cause the front of the analyte band to travel faster than the rear.[3]

  • Solution 2: Prepare the sample in the initial mobile phase or a weaker solvent whenever possible.

  • Cause 3: Column Degradation: A void or channel may have formed at the column inlet due to physical shock or dissolution of the packing material under harsh pH conditions.[10][13]

  • Solution 3: Replace the column. To prevent recurrence, avoid sudden pressure changes and operate within the column's recommended pH and temperature range.[1]

Q6: My peak is broad and poorly defined. How can I improve its efficiency?

A6: Broad peaks can result from both on-column and extra-column effects.

  • Cause 1: Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.

  • Solution 1: Use tubing with a narrow internal diameter (e.g., ≤0.005 inches) and keep the length as short as possible.

  • Cause 2: Poor Mass Transfer: The mobile phase flow rate may be too high for efficient partitioning of the analyte between the mobile and stationary phases.

  • Solution 2: Reduce the flow rate. This often leads to sharper, more efficient peaks, though it will increase the run time.[12]

  • Cause 3: Temperature Mismatch: Temperature gradients across the column can lead to peak broadening.

  • Solution 3: Use a column oven to maintain a stable and uniform temperature throughout the analysis.

Troubleshooting Workflow

G start Poor Peak Shape Observed tailing Peak Tailing (Asymmetry > 1.2) start->tailing fronting Peak Fronting (Asymmetry < 0.8) start->fronting broad Broad Peak (Low Efficiency) start->broad tail_cause1 Secondary Interactions (Silanol Groups) tailing->tail_cause1 tail_cause2 Column Contamination tailing->tail_cause2 front_cause1 Sample Overload (Mass or Volume) fronting->front_cause1 front_cause2 Incompatible Solvent fronting->front_cause2 front_cause3 Column Void fronting->front_cause3 broad_cause1 Extra-Column Volume broad->broad_cause1 broad_cause2 High Flow Rate broad->broad_cause2 sol_ph Adjust Mobile Phase pH (e.g., pH 4) tail_cause1->sol_ph sol_tea Add Mobile Phase Modifier (e.g., 0.1% TEA) tail_cause1->sol_tea sol_col Use End-Capped Column tail_cause1->sol_col sol_flush Backflush / Replace Frit tail_cause2->sol_flush sol_inject Reduce Injection Volume or Dilute Sample front_cause1->sol_inject sol_solvent Match Sample Solvent to Mobile Phase front_cause2->sol_solvent sol_replace_col Replace Column front_cause3->sol_replace_col sol_tubing Optimize Tubing (Short, Narrow ID) broad_cause1->sol_tubing sol_flow Reduce Flow Rate broad_cause2->sol_flow

Caption: Troubleshooting workflow for poor HPLC peak shape.

Reference HPLC Parameters for Remdesivir Analysis

The table below summarizes typical starting conditions for reversed-phase HPLC analysis of remdesivir, which can be adapted for its monophosphate metabolite.

ParameterTypical ConditionsReference
Column C18, 250 mm x 4.6 mm, 5 µm[4][14]
Mobile Phase Acetonitrile (B52724) and Water/Buffer[7][15]
Example A Acetonitrile : Water (pH 4 with Phosphoric Acid) (55:45 v/v)[4]
Example B Acetonitrile : Water with 0.1% Triethylamine (60:40 v/v)[7]
Example C Methanol : Water (60:40 v/v)[15]
Flow Rate 1.0 mL/min[4][7][15]
Detection (UV) 240 - 247 nm[14][15]
Column Temp. Ambient or controlled (e.g., 40 °C)[14][15]

Key Experimental Protocols

1. Mobile Phase Preparation (Based on Acetonitrile/Water with pH Adjustment)

This protocol is adapted from methods developed for remdesivir stability testing.[4][8]

  • Prepare Aqueous Phase: Dispense the required volume of HPLC-grade water into a clean glass reservoir.

  • Adjust pH: While stirring, add orthophosphoric acid dropwise until the pH of the aqueous phase reaches 4.0.

  • Mix Mobile Phase: In a separate, larger reservoir, combine the pH-adjusted water with HPLC-grade acetonitrile in the desired ratio (e.g., 45:55 v/v).

  • Degas: Degas the final mobile phase mixture for at least 15 minutes using an ultrasonic bath or an inline degasser to prevent air bubbles in the system.[7]

  • Filter (Optional but Recommended): Filter the mobile phase through a 0.45 µm membrane filter to remove any particulates that could clog the system.[7]

2. System Suitability Check

Before analyzing samples, perform a system suitability test to ensure the chromatographic system is performing adequately.

  • Prepare Standard Solution: Prepare a standard solution of remdesivir monophosphate at a known concentration (e.g., 40 µg/mL).[7]

  • Equilibrate System: Pump the mobile phase through the entire HPLC system, including the column, for at least 30 minutes or until a stable baseline is achieved.

  • Perform Replicate Injections: Inject the standard solution five or six consecutive times.

  • Evaluate Parameters: Calculate the following parameters from the replicate injections:

    • Tailing Factor (Asymmetry): Should ideally be between 0.8 and 1.5.

    • Relative Standard Deviation (%RSD) of Peak Area: Should be less than 2.0%.

    • Relative Standard Deviation (%RSD) of Retention Time: Should be less than 1.0%.

    • Theoretical Plates (N): Should meet the minimum requirement set during method validation (typically >2000).

  • Assessment: If all parameters are within the acceptable limits, the system is ready for sample analysis. If not, troubleshoot the system using the guide above before proceeding.

References

Managing the chemical instability of remdesivir during in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the chemical instability of remdesivir (B604916) during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is remdesivir and why is its stability a concern in in vitro studies?

A1: Remdesivir (GS-5734™) is a phosphoramidate (B1195095) prodrug of an adenosine (B11128) nucleotide analog. It is designed to deliver its active metabolite, GS-441524 monophosphate, into cells, which is then converted to the active triphosphate form (GS-443902) that inhibits viral RNA-dependent RNA polymerase.[1] As an ester prodrug, remdesivir is susceptible to hydrolysis, particularly under non-optimal pH and temperature conditions, which can lead to its degradation and impact the accuracy and reproducibility of in vitro experimental results.[2]

Q2: What are the main degradation pathways of remdesivir?

A2: Remdesivir is primarily degraded through hydrolysis. Forced degradation studies have shown it is susceptible to acidic, basic, and neutral hydrolysis, as well as oxidative stress.[3] It is particularly unstable under basic conditions.[2] Nine distinct degradation products have been identified under these stress conditions. Remdesivir has been found to be relatively stable under thermal and photolytic stress.[3]

Q3: How should I prepare and store remdesivir stock solutions?

A3: For in vitro studies, a 1 mg/mL stock solution of remdesivir can be prepared in methanol (B129727) or DMSO.[4][5] These stock solutions should be stored at -20°C or -80°C in amber glass vials to protect from light. It is recommended to prepare fresh dilutions for each experiment from the stock solution. Reconstituted solutions in aqueous buffers are less stable and should be used immediately.

Q4: What is the stability of remdesivir in cell culture media?

Q5: What are the known metabolites and degradation products of remdesivir?

A5: Remdesivir is metabolized in cells to its active triphosphate form (GS-443902) through a series of intermediates, including the alanine (B10760859) metabolite (GS-704277) and the nucleoside monophosphate. The parent nucleoside, GS-441524, is a major metabolite found in plasma.[3] Forced degradation studies have identified nine degradation products (DP1-DP9) resulting from hydrolysis and oxidation.[3]

Q6: Do the degradation products of remdesivir have any biological activity?

A6: The primary nucleoside metabolite, GS-441524, has shown antiviral activity against SARS-CoV-2 in vitro.[8] However, there is limited specific data on the biological or cytotoxic effects of the other identified degradation products from forced degradation studies. It is crucial to minimize degradation to ensure that the observed effects in an experiment are attributable to remdesivir and its intended metabolites.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected antiviral activity Remdesivir Degradation: The compound may have degraded in the stock solution or in the experimental setup (e.g., in cell culture media at 37°C).1. Fresh Preparations: Prepare fresh dilutions of remdesivir from a frozen stock for each experiment. 2. Minimize Incubation Time: If possible, reduce the pre-incubation time of remdesivir in the culture medium before adding it to the cells. 3. pH Control: Ensure the pH of your cell culture medium is stable and within the optimal range for your cells (typically pH 7.2-7.4). 4. Control Experiments: Include a positive control with a known stable antiviral to ensure the assay system is working correctly.
Viral Resistance: The virus may have developed resistance to remdesivir, especially in long-term culture experiments.1. Sequence Viral Genome: Sequence the RNA-dependent RNA polymerase (RdRp) gene of the virus to check for mutations associated with remdesivir resistance. 2. Use Fresh Virus Stock: Use a low-passage, validated virus stock for your experiments.
High variability between replicate wells or experiments Inconsistent Remdesivir Concentration: Uneven degradation of remdesivir across different wells or between experiments.1. Standardize Handling: Ensure consistent timing and handling procedures for all samples. 2. Temperature Control: Maintain a consistent temperature for all experimental steps. Avoid repeated freeze-thaw cycles of the stock solution.
Cell Health and Density: Variations in cell health or seeding density can affect drug uptake and metabolism.1. Monitor Cell Viability: Regularly check the viability of your cell cultures. 2. Consistent Seeding: Use a precise method for cell counting and seeding to ensure uniform cell density across all wells.
Unexpected cytotoxicity observed Formation of Cytotoxic Degradation Products: Some degradation products may have cytotoxic effects.1. Cytotoxicity Controls: Run parallel cytotoxicity assays (e.g., MTT, MTS) with remdesivir alone to determine its cytotoxic concentration (CC50) under your experimental conditions. 2. Purity Check: If possible, analyze the purity of your remdesivir stock solution using HPLC to check for the presence of degradation products.
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve remdesivir can be toxic to cells.1. Limit Solvent Concentration: Keep the final concentration of the solvent in the cell culture medium as low as possible (ideally ≤ 0.5%). 2. Vehicle Control: Always include a vehicle control (cells treated with the same concentration of solvent without the drug) in your experiments.

Quantitative Data Summary

Table 1: Stability of Remdesivir in Different Conditions

Condition Parameter Value Reference
Human Plasma (ex vivo, 37°C)Half-life (t½)~69 minutes[6][7]
Acidic Hydrolysis (0.1 N HCl, 40-50°C, 1h)DegradationSignificant
Basic Hydrolysis (0.1 N NaOH, 25°C, 0.5h)DegradationExtensive
Oxidative Stress (4.5% H₂O₂, 40-50°C, 1h)DegradationSignificant
Thermal StressStabilityStable[3]
Photolytic StressStabilityStable[3]

Table 2: Storage Recommendations for Remdesivir Solutions

Solution Type Storage Temperature Maximum Storage Duration Reference
Lyophilized PowderRoom Temperature (<30°C)Per manufacturer's expiration date[5]
Reconstituted Solution (in Sterile Water)Room Temperature (20-25°C)4 hours[5]
Refrigerated (2-8°C)24 hours[5]
Diluted Solution (in 0.9% Saline)Room Temperature (20-25°C)4 hours[5]
Refrigerated (2-8°C)24 hours[5]

Experimental Protocols

Protocol 1: Preparation of Remdesivir Stock Solution
  • Materials:

    • Remdesivir lyophilized powder

    • Dimethyl sulfoxide (B87167) (DMSO) or Methanol, sterile, cell culture grade

    • Sterile, amber microcentrifuge tubes or glass vials

  • Procedure:

    • Allow the remdesivir vial to reach room temperature.

    • Under sterile conditions (e.g., in a biological safety cabinet), add the appropriate volume of DMSO or methanol to the vial to achieve a stock concentration of 1 mg/mL.

    • Gently vortex or sonicate until the powder is completely dissolved.

    • Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
  • Materials:

    • Vero E6 cells (or other susceptible cell line)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Virus stock (e.g., SARS-CoV-2)

    • Remdesivir stock solution

    • Agarose (B213101) or methylcellulose (B11928114) overlay medium

    • Crystal violet staining solution

  • Procedure:

    • Seed Vero E6 cells in 6-well plates and grow to confluency.

    • Prepare serial dilutions of remdesivir in serum-free medium.

    • Remove the growth medium from the cells and wash with PBS.

    • Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 PFU/well) for 1 hour at 37°C.

    • Remove the viral inoculum and wash the cells with PBS.

    • Add the remdesivir dilutions to the respective wells. Include a no-drug control.

    • Overlay the cells with a medium containing agarose or methylcellulose to restrict viral spread to adjacent cells.

    • Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until plaques are visible.

    • Fix the cells with 10% formalin and stain with crystal violet.

    • Count the number of plaques in each well and calculate the 50% effective concentration (EC₅₀).

Protocol 3: Cytotoxicity Assay (MTT Assay)
  • Materials:

    • Vero E6 cells (or other relevant cell line)

    • Complete cell culture medium

    • Remdesivir stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

    • Prepare serial dilutions of remdesivir in complete cell culture medium.

    • Remove the old medium and add the remdesivir dilutions to the wells. Include a no-drug control and a vehicle control.

    • Incubate the plate for the same duration as your antiviral assay (e.g., 48-72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the 50% cytotoxic concentration (CC₅₀).

Visualizations

Remdesivir_Metabolic_Activation cluster_cell Intracellular Space cluster_extracellular Extracellular Space Remdesivir Remdesivir (Prodrug) GS704277 GS-704277 (Alanine Metabolite) Remdesivir->GS704277 CES1, CatA Monophosphate GS-441524 Monophosphate GS704277->Monophosphate HINT1 Active_TP GS-443902 (Active Triphosphate) Monophosphate->Active_TP Kinases GS441524 GS-441524 (Nucleoside) Monophosphate->GS441524 Phosphatase Extracellular Space Extracellular Space Remdesivir_ext Remdesivir Remdesivir_ext->Remdesivir Uptake

Caption: Metabolic activation pathway of remdesivir.

Experimental_Workflow_Antiviral_Assay start Start seed_cells Seed Vero E6 cells in 6-well plates start->seed_cells incubate1 Incubate to confluency seed_cells->incubate1 infect_cells Infect cells with virus (1 hour) incubate1->infect_cells prepare_drug Prepare serial dilutions of Remdesivir add_drug Add Remdesivir dilutions prepare_drug->add_drug infect_cells->add_drug overlay Add semi-solid overlay add_drug->overlay incubate2 Incubate for 2-3 days overlay->incubate2 fix_stain Fix and stain plaques incubate2->fix_stain analyze Count plaques and calculate EC50 fix_stain->analyze end End analyze->end

Caption: Workflow for an in vitro plaque reduction assay.

Troubleshooting_Logic issue Inconsistent/Low Antiviral Activity check_degradation Is Remdesivir degrading? issue->check_degradation Possibility 1 check_resistance Is the virus resistant? issue->check_resistance Possibility 2 check_assay Is the assay setup optimal? issue->check_assay Possibility 3 solution_degradation Use fresh solutions, minimize incubation time, control pH check_degradation->solution_degradation Yes solution_resistance Sequence virus, use low-passage stock check_resistance->solution_resistance Yes solution_assay Check cell health/density, validate controls check_assay->solution_assay No

Caption: Troubleshooting logic for inconsistent results.

References

Validation & Comparative

Comparative Antiviral Activity: Remdesivir vs. Remdesivir Nucleoside Monophosphate (GS-441524)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the relative potency and mechanisms of two key antiviral compounds.

This guide provides a detailed comparison of the antiviral activity of remdesivir (B604916) (RDV) and its parent nucleoside, GS-441524. Remdesivir, a prodrug, is rapidly metabolized in vivo to GS-441524, which is then further phosphorylated to the active triphosphate form. This active metabolite acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses, including coronaviruses. Understanding the distinct and comparative antiviral profiles of both the prodrug and its primary metabolite is crucial for the development of effective therapeutic strategies.

Executive Summary

Both remdesivir and GS-441524 demonstrate broad-spectrum antiviral activity against a range of coronaviruses. In vitro studies have established the half-maximal effective concentrations (EC50) for both compounds against viruses such as SARS-CoV-2, MERS-CoV, and Feline Infectious Peritonitis Virus (FIPV). While remdesivir often exhibits greater potency in cell-based assays, this is attributed to its enhanced cellular penetration as a prodrug. However, pharmacokinetic data reveals that GS-441524 is the predominant metabolite circulating in plasma, suggesting its direct antiviral activity is of significant therapeutic relevance. In vivo studies, particularly in the context of Feline Infectious Peritonitis (FIP), have demonstrated the clinical efficacy of GS-441524.

Data Presentation: In Vitro Antiviral Activity

The following tables summarize the quantitative data on the in vitro antiviral activity of remdesivir and GS-441524 against various coronaviruses.

VirusCell LineCompoundEC50 (µM)Reference
SARS-CoV-2 Vero E6Remdesivir7.43[1]
GS-4415241.86[1]
A549-ACE2-TMPRSS2Remdesivir0.01 - 0.12[2]
GS-4415240.47 - 3.6[2]
MERS-CoV HAERemdesivir0.074[3]
GS-4415240.9[3]
FIPV (Serotype I) FCWF-4Remdesivir~1[4]
GS-441524~1[4]
FIPV (Serotype II) CRFKRemdesivir~1[4]
GS-441524~1[4]

Experimental Protocols

In Vitro Antiviral Activity Assays

1. Plaque Reduction Assay (PRA):

  • Objective: To determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).

  • Cell Lines: Vero E6, A549-hACE2-TMPRSS2.

  • Virus Strains: SARS-CoV-2 variants (e.g., WA1, Delta, Omicron).

  • Methodology:

    • Seed susceptible cells in 6-well or 12-well plates and grow to confluency.

    • Prepare serial dilutions of remdesivir and GS-441524 in infection medium.

    • Infect cell monolayers with a specific multiplicity of infection (MOI) of the virus for 1 hour at 37°C.

    • Remove the viral inoculum and add an overlay medium containing the different concentrations of the antiviral compounds. The overlay medium typically contains agarose (B213101) to restrict viral spread to adjacent cells.

    • Incubate the plates for 48-72 hours at 37°C to allow for plaque formation.

    • Fix the cells with 4% formaldehyde (B43269) and stain with crystal violet to visualize the plaques.

    • Count the number of plaques in each well and calculate the EC50 value by non-linear regression analysis of the dose-response curves.[5][6]

2. Nucleoprotein Enzyme-Linked Immunosorbent Assay (ELISA):

  • Objective: To quantify viral antigen production as a measure of viral replication and determine the EC50 of antiviral compounds.

  • Cell Line: A549-ACE2-TMPRSS2.

  • Virus Strains: SARS-CoV-2 variants.

  • Methodology:

    • Seed cells in 96-well plates.

    • Infect cells with SARS-CoV-2 at a specific MOI in the presence of serial dilutions of remdesivir or GS-441524.

    • Incubate for 48-72 hours at 37°C.

    • Fix the cells and perform an ELISA using an antibody specific for the viral nucleoprotein.

    • Quantify the amount of nucleoprotein by measuring the absorbance at a specific wavelength.

    • Calculate the EC50 value from the dose-response curve.[5]

3. Colorimetric Bioassay for FIPV:

  • Objective: To determine the EC50 of antiviral compounds against FIPV.

  • Cell Lines: Feline embryonic fibroblast (FCWF-4) cells for FIPV serotype I and Crandell-Rees feline kidney (CRFK) cells for FIPV serotype II.

  • Virus Strains: FIPV serotype I (e.g., Black I) and serotype II (e.g., WSU-79-1146).

  • Methodology:

    • Seed cells in 96-well plates.

    • Add serial dilutions of the antiviral compounds to the wells.

    • Infect the cells with FIPV.

    • Incubate the plates and then assess cell viability using a colorimetric assay (e.g., MTS or MTT assay), which measures the metabolic activity of living cells.

    • The reduction in cytopathic effect (CPE) is proportional to the antiviral activity. The EC50 is calculated based on the concentration that preserves 50% of cell viability.[4]

In Vivo Efficacy Study in Cats with Feline Infectious Peritonitis (FIP)
  • Objective: To evaluate the clinical efficacy of orally administered remdesivir and GS-441524 in cats with naturally occurring effusive FIP.

  • Animal Model: Client-owned cats with a diagnosis of effusive FIP.

  • Treatment Groups:

    • Group 1: Oral GS-441524 (12.5-15 mg/kg once daily).

    • Group 2: Oral remdesivir (25-30 mg/kg once daily).

  • Study Design: Randomized, double-blinded, non-inferiority clinical trial.

  • Duration: 12 weeks of treatment with a follow-up at week 16.

  • Outcome Measures:

    • Survival rate at week 16.

    • Clinical remission, defined by resolution of clinical signs and normalization of key blood parameters.

    • Monitoring of adverse events.

  • Results: A study demonstrated that orally administered remdesivir was non-inferior to GS-441524 for the treatment of effusive FIP in cats, with survival rates of 77% and 55%, respectively (p=0.2).[7] When excluding cats that died within the first 48 hours, survival rates were 77% for remdesivir and 83% for GS-441524.[7]

Mechanism of Action and Metabolic Pathway

Remdesivir is a phosphoramidate (B1195095) prodrug of a nucleoside analog. Its design facilitates entry into host cells. Once inside, it undergoes a series of metabolic conversions to its active triphosphate form, GS-443902. This active metabolite then competes with the natural adenosine (B11128) triphosphate (ATP) for incorporation into the nascent viral RNA chain by the RdRp. The incorporation of GS-443902 leads to delayed chain termination, thereby halting viral replication. GS-441524, the parent nucleoside of remdesivir, is the major circulating metabolite in plasma and also undergoes intracellular phosphorylation to the active triphosphate form.[8][9]

Remdesivir Metabolic Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_replication Viral Replication Inhibition Remdesivir Remdesivir Remdesivir_in Remdesivir Remdesivir->Remdesivir_in Cellular Uptake Alanine_Metabolite Alanine Metabolite (GS-704277) Remdesivir_in->Alanine_Metabolite Esterases GS441524_MP GS-441524 Monophosphate Alanine_Metabolite->GS441524_MP Phosphoramidase GS441524_DP GS-441524 Diphosphate GS441524_MP->GS441524_DP Kinases GS441524_N GS-441524 (Nucleoside) GS441524_MP->GS441524_N Phosphatase GS441524_TP Active Triphosphate (GS-443902) GS441524_DP->GS441524_TP Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS441524_TP->RdRp Competition with ATP Viral_RNA Nascent Viral RNA RdRp->Viral_RNA Incorporation Chain_Termination Delayed Chain Termination Viral_RNA->Chain_Termination ATP ATP ATP->RdRp

Caption: Metabolic activation of remdesivir to its active triphosphate form and subsequent inhibition of viral RNA synthesis.

Experimental Workflow: In Vitro Antiviral Assay

The following diagram illustrates a typical workflow for determining the in vitro antiviral efficacy of remdesivir and GS-441524.

Antiviral Assay Workflow Start Start Cell_Culture 1. Seed Susceptible Cells (e.g., Vero E6) Start->Cell_Culture Compound_Prep 2. Prepare Serial Dilutions of Remdesivir & GS-441524 Cell_Culture->Compound_Prep Infection 3. Infect Cells with Virus (e.g., SARS-CoV-2) Compound_Prep->Infection Treatment 4. Add Antiviral Compounds to Infected Cells Infection->Treatment Incubation 5. Incubate for 48-72 hours Treatment->Incubation Quantification 6. Quantify Viral Replication Incubation->Quantification PRA Plaque Reduction Assay Quantification->PRA ELISA ELISA (Viral Antigen) Quantification->ELISA qRT_PCR qRT-PCR (Viral RNA) Quantification->qRT_PCR Data_Analysis 7. Analyze Data and Calculate EC50 PRA->Data_Analysis ELISA->Data_Analysis qRT_PCR->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for conducting in vitro antiviral efficacy studies.

Logical Relationship: Prodrug to Active Metabolite

This diagram illustrates the logical relationship between the administration of the prodrug remdesivir and the ultimate antiviral effect exerted by its active triphosphate metabolite.

Prodrug to Active Metabolite Remdesivir_Admin Remdesivir (Prodrug) Administration Metabolism Intracellular Metabolism Remdesivir_Admin->Metabolism GS441524_Formation Formation of GS-441524 (Parent Nucleoside) Metabolism->GS441524_Formation Phosphorylation Phosphorylation Cascade GS441524_Formation->Phosphorylation Active_Metabolite Active Triphosphate (GS-443902) Phosphorylation->Active_Metabolite Antiviral_Effect Inhibition of Viral RdRp & Replication Active_Metabolite->Antiviral_Effect

Caption: The sequential process from remdesivir administration to its antiviral action.

References

Cross-validation of analytical methods for remdesivir nucleoside monophosphate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for Remdesivir (B604916) Nucleoside Monophosphate

The accurate quantification of remdesivir and its metabolites, particularly the active nucleoside monophosphate (RMP), is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. A variety of analytical methods have been developed and validated for this purpose. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) with UV detection, UV-Vis Spectrophotometry, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the analysis of remdesivir and its nucleoside monophosphate, with supporting data from published studies.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance characteristics of three widely used analytical methods for remdesivir and its nucleoside monophosphate. This allows for a direct comparison of their sensitivity, accuracy, and precision.

ParameterHPLC-UV for Remdesivir[1][2]UV-Vis Spectrophotometry for Remdesivir[1][2]LC-MS/MS for Remdesivir Nucleoside Monophosphate (RMP)[3]
Linearity Range 10 - 60 µg/mL10 - 60 µg/mLNot explicitly stated, but LLOQ is 20 nM
Correlation Coefficient (r²) > 0.999> 0.999Not explicitly stated
Accuracy (% Recovery) ~100%~100%93.6% - 103%
Precision (%RSD) < 0.5%< 0.5%< 11.9%
Limit of Detection (LOD) 3 µg/mL[2]2.4 µg/mL[2]Not explicitly stated
Lower Limit of Quantification (LLOQ) Not explicitly statedNot explicitly stated20 nM

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical methods. Below are the protocols for the key experiments cited in this guide.

HPLC-UV Method for Remdesivir[1]
  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 column.

  • Mobile Phase: A mixture of 20 mM KH2PO4 solution and acetonitrile (B52724) in a 50:50 (v/v) ratio.

  • Flow Rate: 1.2 mL/min.

  • Detection: UV detection at a wavelength of 247 nm.

  • Sample Preparation: Samples are diluted with the mobile phase to fall within the linear range.

UV-Vis Spectrophotometry for Remdesivir[1]
  • Instrumentation: UV-Vis Spectrophotometer.

  • Solvent: Deionized water.

  • Analytical Wavelength: 247 nm, selected from a full spectrum scan between 200 and 800 nm.

  • Sample Preparation: Samples are dissolved in deionized water and diluted to the appropriate concentration.

LC-MS/MS Method for this compound (RMP)[3]
  • Instrumentation: High-Performance Liquid Chromatography coupled with a tandem mass spectrometer.

  • Column: BioBasic AX column (anion exchange).

  • Ionization Mode: Electrospray Ionization (ESI).

  • Key Optimization Steps: The method involved optimizing chromatographic retention on the anion exchange column and enhancing matrix stability to achieve the desired sensitivity and precision.[3]

Mandatory Visualization

The following diagrams illustrate the workflow of the analytical methods and their logical relationships.

Analytical_Method_Cross_Validation_Workflow cluster_planning 1. Planning & Design cluster_execution 2. Experimental Execution cluster_analysis 3. Data Analysis & Comparison cluster_conclusion 4. Conclusion & Reporting Define_Objective Define Objective (e.g., Compare Accuracy, Precision) Select_Methods Select Analytical Methods (e.g., HPLC, LC-MS/MS) Define_Objective->Select_Methods Set_Criteria Set Acceptance Criteria Select_Methods->Set_Criteria Prepare_Samples Prepare Standard & QC Samples Set_Criteria->Prepare_Samples Analyze_Method1 Analyze Samples with Method 1 Prepare_Samples->Analyze_Method1 Analyze_Method2 Analyze Samples with Method 2 Prepare_Samples->Analyze_Method2 Collect_Data1 Collect Data from Method 1 Analyze_Method1->Collect_Data1 Collect_Data2 Collect Data from Method 2 Analyze_Method2->Collect_Data2 Compare_Results Statistically Compare Results (e.g., t-test, F-test) Collect_Data1->Compare_Results Collect_Data2->Compare_Results Evaluate_Performance Evaluate Performance Against Criteria Compare_Results->Evaluate_Performance Conclusion Draw Conclusions on Method Comparability Evaluate_Performance->Conclusion Report Generate Cross-Validation Report Conclusion->Report

Caption: Workflow for Cross-Validation of Analytical Methods.

Remdesivir_Metabolism_Pathway Remdesivir Remdesivir (Prodrug) Metabolite_GS704277 Alanine Metabolite (GS-704277) Remdesivir->Metabolite_GS704277 Hydrolysis RMP Remdesivir Nucleoside Monophosphate (RMP) Metabolite_GS704277->RMP Phosphorylation RDP Remdesivir Nucleoside Diphosphate (RDP) RMP->RDP Phosphorylation RTP Remdesivir Nucleoside Triphosphate (RTP) (Active Form) RDP->RTP Phosphorylation Inhibition Inhibition of Viral RNA Polymerase RTP->Inhibition

Caption: Metabolic Activation Pathway of Remdesivir.

References

Remdesivir vs. Its Monophosphate: A Comparative Guide to Intracellular Accumulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the intracellular accumulation of remdesivir (B604916) and its subsequent metabolic products, focusing on the formation of its crucial monophosphate metabolite. Remdesivir, a nucleotide prodrug, is designed for efficient intracellular delivery and conversion to its active form. Understanding the dynamics of its intracellular metabolism is critical for evaluating its therapeutic efficacy. This document summarizes key experimental data, outlines methodologies, and visualizes the metabolic and experimental processes.

Intracellular Metabolic Pathway of Remdesivir

Remdesivir is a phosphoramidate (B1195095) prodrug of an adenosine (B11128) analog.[1] Its design facilitates entry into host cells, where it undergoes a series of metabolic steps to form the pharmacologically active nucleoside triphosphate (NTP), GS-443902.[2][3][4] This active form acts as a potent inhibitor of viral RNA-dependent RNA polymerase.[3][5]

The intracellular activation begins with the cleavage of remdesivir by cellular esterases, such as carboxylesterase 1 (CES1) and cathepsin A (CatA), to produce an intermediate alanine (B10760859) metabolite, GS-704277.[2][6][7] Subsequently, the phosphoramidate bond is cleaved by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), releasing the monophosphate (MP) form, GS-441524-MP.[3][6] This monophosphate is then further phosphorylated by cellular kinases to the diphosphate (B83284) (DP) and finally to the active triphosphate (TP) metabolite, GS-443902.[2][8] A key advantage of remdesivir's prodrug strategy is that it bypasses the initial, often rate-limiting, phosphorylation step that the parent nucleoside (GS-441524) would require.[9][10]

Remdesivir_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space RDV_ext Remdesivir RDV_int Remdesivir RDV_ext->RDV_int Cellular Uptake Met_Ala Alanine Metabolite (GS-704277) RDV_int->Met_Ala CES1, CatA MP Monophosphate (GS-441524-MP) Met_Ala->MP HINT1 DP Diphosphate (GS-441524-DP) MP->DP Kinases TP Active Triphosphate (GS-443902) DP->TP Kinases

Caption: Intracellular metabolic activation of remdesivir.

Quantitative Comparison of Intracellular Metabolite Formation

Experimental data from a study comparing the intracellular metabolism of remdesivir to its parent nucleoside, GS-441524, in various cell lines demonstrates the superior efficiency of the prodrug form in generating the active triphosphate metabolite. The following table summarizes the intracellular concentrations of the monophosphate (MP), diphosphate (DP), and triphosphate (TP) metabolites after a 4-hour incubation with 10 µM of either remdesivir or GS-441524.[10]

Cell LineCompoundMonophosphate (pmol/106 cells)Diphosphate (pmol/106 cells)Triphosphate (pmol/106 cells)
Calu-3 Remdesivir10.221.1221.7
GS-4415241.11.210.4
Caco-2 Remdesivir1.34.345.4
GS-4415240.20.31.6
Huh-7 Remdesivir12.0126.31159.9
GS-4415240.20.89.6
HAE Remdesivir16.216.7158.3
GS-4415240.80.62.9

Data sourced from a comparative study on the anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside.[10]

The data clearly indicates that incubation with remdesivir leads to significantly higher intracellular concentrations of the monophosphate, diphosphate, and, most importantly, the active triphosphate metabolite across multiple human cell lines compared to incubation with the parent nucleoside GS-441524.[10] This supports the rationale behind the prodrug design, which effectively enhances the intracellular formation of the active antiviral agent.

Experimental Protocols

Quantification of Intracellular Remdesivir Metabolites

The following is a summary of the methodology used to quantify the intracellular concentrations of remdesivir metabolites as described in the comparative study.[10]

  • Cell Culture and Treatment: Various cell lines (e.g., Calu-3, Caco-2, Huh-7, HAE) are cultured to an appropriate confluence in multi-well plates. The cells are then incubated with a 10 µM solution of either remdesivir or GS-441524 for 4 hours at 37°C.

  • Cell Harvesting and Lysis: After incubation, the culture medium is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound. The intracellular contents are then extracted by adding a cold 70% methanol (B129727) solution and incubating at -20°C.

  • Sample Preparation: The cell extracts are collected, and the debris is pelleted by centrifugation. The resulting supernatant, containing the intracellular metabolites, is dried under vacuum.

  • LC-MS/MS Analysis: The dried samples are reconstituted in a suitable buffer and analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[11][12][13] This technique allows for the sensitive and specific quantification of the monophosphate, diphosphate, and triphosphate forms of the nucleoside analog. Standard curves prepared with known concentrations of the metabolites are used to determine the absolute quantities in the cell extracts.

  • Data Normalization: The quantified metabolite levels are normalized to the number of cells per well to report the final concentration in pmol per million cells.

Experimental_Workflow cluster_workflow Experimental Workflow A 1. Cell Seeding and Culture B 2. Incubation with Compound (Remdesivir or GS-441524) A->B C 3. Washing with Cold PBS B->C D 4. Cell Lysis and Metabolite Extraction (e.g., with cold 70% Methanol) C->D E 5. Supernatant Collection and Drying D->E F 6. Sample Reconstitution E->F G 7. LC-MS/MS Analysis F->G H 8. Data Quantification and Normalization G->H

Caption: Workflow for quantifying intracellular drug metabolites.

Conclusion

References

In Vitro Efficacy Showdown: Remdesivir's Prodrug Advantage vs. GS-441524's Direct Approach

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the in vitro antiviral activity of remdesivir (B604916), a nucleotide prodrug, and its parent nucleoside, GS-441524, reveals a nuanced picture of their efficacy against coronaviruses. While both compounds ultimately target the viral RNA-dependent RNA polymerase, their performance varies significantly depending on the cellular environment, highlighting the critical role of metabolic activation in drug potency.

Remdesivir (RDV), a monophosphate prodrug, is designed to enhance cell permeability and intracellular delivery of its active metabolite.[1][2] Once inside the cell, it undergoes a multi-step enzymatic conversion to form the pharmacologically active nucleoside triphosphate, GS-443902.[1][2] In contrast, GS-441524 is the direct nucleoside precursor that must be phosphorylated by host cell kinases to reach its active triphosphate form.[3] This fundamental difference in their activation pathways underpins the observed variations in their in vitro antiviral activity across different cell types.

Quantitative Comparison of Antiviral Activity

The in vitro efficacy of remdesivir and GS-441524 has been evaluated against various coronaviruses, most notably SARS-CoV-2 and Feline Infectious Peritonitis Virus (FIPV). The half-maximal effective concentration (EC50), which represents the concentration of a drug that inhibits 50% of viral activity, is a key metric in these comparisons.

The data consistently demonstrates that the relative potency of remdesivir and GS-441524 is cell-type dependent.[1][4] In human lung epithelial cell lines such as Calu-3 and Caco-2, as well as in primary human airway epithelial (HAE) cells, remdesivir consistently exhibits greater potency than GS-441524.[4][5] This is attributed to its superior intracellular metabolism in these cells, leading to higher levels of the active triphosphate form, GS-443902.[4][5] Conversely, in Vero E6 cells, which are derived from African green monkey kidney and are deficient in interferon signaling, GS-441524 has shown comparable or even slightly greater potency than remdesivir.[3][4][6]

Regarding cytotoxicity, multiple studies have indicated that neither remdesivir nor GS-441524 show significant toxicity in the cell lines tested at concentrations relevant to their antiviral activity.[5]

Below is a summary of the quantitative data from various in vitro studies:

CompoundVirusCell LineEC50 (µM)Reference
Remdesivir SARS-CoV-2Vero E67.43[6]
Vero E61.35[3]
Calu-3< 0.1[4]
Caco-2< 0.1[4]
HCoV-OC43Huh-70.01[5]
GS-441524 SARS-CoV-2Vero E61.86[6]
Vero E60.70[3]
Calu-30.3[4]
Caco-20.5[4]
HCoV-OC43Huh-74.1[5]
FIPVCRFK~1[7]

Experimental Protocols

The evaluation of the in vitro antiviral efficacy of remdesivir and GS-441524 typically involves the following key steps:

1. Cell Culture and Virus Propagation:

  • Cell Lines: Commonly used cell lines include Vero E6 (African green monkey kidney), Calu-3 (human lung adenocarcinoma), Caco-2 (human colorectal adenocarcinoma), and primary Human Airway Epithelial (HAE) cells.[4][5] For Feline Infectious Peritonitis Virus (FIPV) studies, Crandell Rees Feline Kidney (CRFK) cells are utilized.[7]

  • Virus Strains: Studies on SARS-CoV-2 have used various clinical isolates. For other coronaviruses, strains like HCoV-OC43 and different FIPV serotypes are employed.[5][8]

2. Antiviral Activity Assays:

  • Cytopathic Effect (CPE) Inhibition Assay: This assay visually assesses the ability of the compounds to protect cells from the virus-induced cell death.[6] Cells are seeded in microplates, infected with the virus, and treated with serial dilutions of the compounds. After incubation, the extent of CPE is observed microscopically.

  • Viral RNA Quantification by qRT-PCR: This method quantifies the amount of viral RNA in the cell culture supernatant or within the cells.[3] Cells are infected and treated as in the CPE assay. After a specific incubation period, RNA is extracted and viral copy numbers are determined using quantitative reverse transcription-polymerase chain reaction.

  • Plaque Reduction Assay: This assay measures the reduction in the formation of viral plaques (localized areas of cell death) in the presence of the antiviral compound.

3. Cytotoxicity Assays:

  • To determine the concentration at which the compounds become toxic to the cells (50% cytotoxic concentration or CC50), assays such as the MTS assay are performed in parallel with the antiviral assays.[5] This allows for the calculation of the Selectivity Index (SI = CC50/EC50), which is a measure of the drug's therapeutic window.

Visualizing the Pathways

To better understand the processes involved, the following diagrams illustrate the metabolic activation pathway of these compounds and a typical experimental workflow for their in vitro evaluation.

MetabolicActivation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space RDV_prodrug Remdesivir (Prodrug) RDV_intra Remdesivir RDV_prodrug->RDV_intra Cellular Uptake GS441524_ext GS-441524 GS441524_intra GS-441524 GS441524_ext->GS441524_intra Cellular Uptake Alanine_metabolite Alanine Metabolite RDV_intra->Alanine_metabolite Carboxylesterase 1 Cathepsin A RDV_MP Remdesivir Monophosphate (RDV-MP) Alanine_metabolite->RDV_MP HINT1 RDV_MP->GS441524_intra Dephosphorylation (Side Pathway) GS441524_MP GS-441524-MP RDV_MP->GS441524_MP Phosphorylation GS441524_intra->GS441524_MP Host Kinases GS441524_DP GS-441524-DP GS441524_MP->GS441524_DP Host Kinases Active_TP Active Triphosphate (GS-443902) GS441524_DP->Active_TP Host Kinases RdRp Viral RdRp Active_TP->RdRp Inhibition of Viral RNA Synthesis

Caption: Metabolic activation of remdesivir and GS-441524.

ExperimentalWorkflow A 1. Cell Seeding (e.g., Vero E6, Calu-3) B 2. Virus Infection (e.g., SARS-CoV-2) A->B H Cytotoxicity Assay (e.g., MTS) A->H Parallel Experiment C 3. Compound Treatment (Serial Dilutions of RDV or GS-441524) B->C D 4. Incubation (e.g., 48-72 hours) C->D E 5. Endpoint Analysis D->E F CPE Assay (Microscopic Observation) E->F Qualitative G qRT-PCR (Viral RNA Quantification) E->G Quantitative I 6. Data Analysis (EC50, CC50, SI Calculation) F->I G->I H->I

Caption: General workflow for in vitro antiviral efficacy testing.

References

A Head-to-Head Battle in the Petri Dish: Remdesivir vs. Its Parent Nucleoside in Antiviral Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the phosphoramidate (B1195095) prodrug remdesivir (B604916) and its parent nucleoside, GS-441524, reveals significant differences in antiviral potency and cellular metabolism across various cell lines. This guide synthesizes key experimental data to provide researchers with a clear understanding of their respective in vitro performance.

Remdesivir, a cornerstone in the therapeutic arsenal (B13267) against viral diseases including COVID-19, is a prodrug designed for efficient intracellular delivery and conversion to its active triphosphate form. Its parent nucleoside, GS-441524, represents a more direct precursor but faces challenges in cellular uptake and the initial, often rate-limiting, phosphorylation step. This comparison guide delves into the cell culture performance of both compounds, offering a side-by-side analysis of their antiviral activity and cytotoxicity, supported by detailed experimental protocols and metabolic pathway visualizations.

Performance Data: A Quantitative Comparison

The antiviral activity (EC₅₀) and cytotoxicity (CC₅₀) of remdesivir and GS-441524 have been evaluated in multiple cell lines relevant to coronavirus research. The data, summarized below, highlights the superior potency of remdesivir in most human cell lines, a direct consequence of its prodrug design which efficiently bypasses the initial phosphorylation step required by GS-441524.[1]

Cell LineVirusCompoundEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Calu-3 (Human Lung)SARS-CoV-2Remdesivir0.028>10>357
GS-4415240.5>10>20
Caco-2 (Human Colon)SARS-CoV-2Remdesivir0.018>10>556
GS-4415241.3>10>7.7
Huh-7 (Human Liver)HCoV-OC43Remdesivir0.010.880
GS-4415244.1>10>2.4
Vero E6 (Monkey Kidney)SARS-CoV-2Remdesivir0.06>100>1667
GS-4415240.14 - 1.13>100>88.5 - >714

EC₅₀ (50% effective concentration) is the drug concentration required to inhibit viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the drug concentration that reduces cell viability by 50%. The Selectivity Index (SI) is a measure of the drug's therapeutic window.

Experimental Methodologies

The following protocols provide a framework for the in vitro evaluation of antiviral compounds like remdesivir and its monophosphate.

Antiviral Activity Assay (qRT-PCR Method)
  • Cell Seeding: Plate host cells (e.g., Calu-3, Caco-2) in 96-well plates at an appropriate density and incubate overnight to allow for cell adherence.

  • Compound Preparation: Prepare serial dilutions of remdesivir and GS-441524 in culture medium.

  • Infection and Treatment: Remove the overnight culture medium from the cells. Add the diluted compounds to the wells. Subsequently, infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.[2]

  • RNA Extraction: After incubation, harvest the cell culture supernatant and extract viral RNA using a suitable viral RNA isolation kit.[2]

  • qRT-PCR: Quantify the viral RNA using real-time quantitative reverse transcription PCR (qRT-PCR) targeting a specific viral gene.

  • Data Analysis: Calculate the EC₅₀ values by plotting the percentage of viral inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.[3]

Cytotoxicity Assay (MTS Method)
  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in an exponential growth phase at the end of the experiment.

  • Compound Treatment: Add serial dilutions of remdesivir and GS-441524 to the wells. Include a "cells only" control (no compound) and a "no cells" blank.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) under standard cell culture conditions.[1]

  • MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well according to the manufacturer's instructions. This reagent is converted to a colored formazan (B1609692) product by metabolically active cells.

  • Incubation and Measurement: Incubate for 1-4 hours. Measure the absorbance of the formazan product at 490 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Determine the CC₅₀ value by plotting percent viability against the log of the compound concentration.

Visualizing the Pathways

To better understand the comparison, the following diagrams illustrate the metabolic activation of remdesivir and a typical experimental workflow for its evaluation.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_virus Viral Replication Machinery RDV Remdesivir (Prodrug) MetX Alanine Metabolite (MetX) RDV->MetX CES1 / CatA NMP Remdesivir Monophosphate (NMP) MetX->NMP HINT1 NDP Remdesivir Diphosphate (NDP) NMP->NDP Kinases GS441524 GS-441524 (Parent Nucleoside) NMP->GS441524 Dephosphorylation NTP Active Remdesivir Triphosphate (GS-443902) NDP->NTP Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) NTP->RdRp Inhibition of Viral RNA Synthesis GS441524->NMP Kinase (Rate-limiting step)

Caption: Intracellular activation pathway of remdesivir.

G cluster_setup Experiment Setup cluster_infection Infection & Treatment cluster_analysis Data Analysis cluster_antiviral Antiviral Assay cluster_cytotoxicity Cytotoxicity Assay A 1. Seed Host Cells in 96-well Plates B 2. Prepare Serial Dilutions of Remdesivir & GS-441524 C 3. Add Drug Dilutions to Cells D 4. Infect Cells with Virus (e.g., SARS-CoV-2) C->D E 5. Incubate for 48-72h D->E F1 6a. Harvest Supernatant & Extract Viral RNA E->F1 F2 6b. Add MTS Reagent to Parallel Plate E->F2 G1 7a. Quantify Viral Load (qRT-PCR) F1->G1 H1 8a. Calculate EC₅₀ G1->H1 G2 7b. Measure Absorbance (Cell Viability) F2->G2 H2 8b. Calculate CC₅₀ G2->H2

Caption: Workflow for in vitro comparison of antiviral compounds.

Concluding Remarks

The in vitro data strongly supports the rationale behind remdesivir's prodrug design. By facilitating the formation of the crucial monophosphate intermediate, remdesivir consistently demonstrates greater potency against coronaviruses in relevant human cell lines compared to its parent nucleoside, GS-441524.[1][4] The parent nucleoside's activity is hampered by the inefficiency of the initial phosphorylation step, a hurdle that remdesivir's chemical structure is specifically designed to overcome.[1] For researchers in drug development, this head-to-head comparison underscores the power of prodrug strategies in optimizing the intracellular delivery and activation of nucleoside analogs for antiviral therapy.

References

Remdesivir and Its Nucleoside Metabolite GS-441524: A Comparative Stability Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of an antiviral agent and its metabolites is critical for formulation development, pharmacokinetic studies, and ensuring therapeutic efficacy. This guide provides a comparative stability analysis of the prodrug remdesivir (B604916) and its primary circulating nucleoside metabolite, GS-441524.

Remdesivir, an adenosine (B11128) nucleotide analog prodrug, undergoes intracellular metabolism to form the pharmacologically active nucleoside triphosphate. A key and the most abundant metabolite in plasma is the nucleoside analog GS-441524.[1] This analysis focuses on the chemical stability of remdesivir in comparison to GS-441524 under various stress conditions, providing a summary of their degradation pathways and the analytical methods employed for their assessment. It is important to note that while remdesivir's direct metabolite is a monophosphate, the available stability data predominantly focuses on the subsequent, more stable nucleoside, GS-441524.

Comparative Stability Profile

Forced degradation studies, conducted under conditions recommended by the International Council for Harmonisation (ICH), reveal significant differences in the stability of remdesivir and GS-441524. Remdesivir, being an ester prodrug, is notably less stable, particularly under basic and thermal stress, compared to its nucleoside metabolite GS-441524, which is described as a highly stable powder.[2]

A summary of the stability of remdesivir under various stress conditions is presented below. While direct comparative quantitative data for GS-441524 under identical forced degradation conditions is limited in the public domain, qualitative reports consistently indicate its superior stability.[3]

Table 1: Summary of Forced Degradation Studies of Remdesivir

Stress ConditionReagent/DetailsObservation for RemdesivirReference
Acidic Hydrolysis 1N HCl, 80°C, 4 hoursSignificant degradation, formation of multiple degradation products (DP1-DP5).[4][5]
Alkaline Hydrolysis 0.01N NaOH, 80°C, 4 hoursExtensive degradation, formation of multiple degradation products (DP5-DP8).[2][4][5]
Neutral Hydrolysis Water, 80°CDegradation observed, formation of degradation product (DP5).[5]
Oxidative Degradation 3-6% H₂O₂, Room TempDegradation observed, formation of degradation product (DP9).[5]
Thermal Degradation Dry heat, 80°CFound to be stable in some studies, while others report extensive degradation.[2][5]
Photolytic Degradation UV lightGenerally found to be stable.[5]

Metabolic Activation and Degradation Pathways

Remdesivir is designed as a prodrug to efficiently deliver its active moiety into cells. Once inside the cell, it undergoes a series of enzymatic conversions to its active triphosphate form.

G Remdesivir Remdesivir (Prodrug) Metabolite_Intermediate Alanine Metabolite (GS-704277) Remdesivir->Metabolite_Intermediate Carboxylesterase 1 Cathepsin A Monophosphate Monophosphate Metabolite (GS-441524-MP) Metabolite_Intermediate->Monophosphate HINT1 Diphosphate Diphosphate Metabolite Monophosphate->Diphosphate Kinases GS441524 GS-441524 (Nucleoside) Monophosphate->GS441524 Dephosphorylation Triphosphate Active Triphosphate (GS-443902) Diphosphate->Triphosphate Kinases

Diagram 1: Metabolic Activation Pathway of Remdesivir.

The degradation of remdesivir under stress conditions leads to the formation of several degradation products. The lability of the ester and phosphoramidate (B1195095) bonds in the remdesivir molecule makes it susceptible to hydrolysis.

Experimental Protocols

The stability of remdesivir and the quantification of its metabolites are primarily assessed using stability-indicating high-performance liquid chromatography (HPLC) methods, often coupled with mass spectrometry (MS).

Forced Degradation Study Protocol

This protocol is a generalized procedure based on ICH guidelines for inducing degradation of the drug substance.

  • Preparation of Stock Solution: A stock solution of remdesivir (e.g., 1 mg/mL) is prepared in a suitable solvent such as methanol (B129727) or a mixture of methanol and water.[6][7]

  • Acidic Degradation: The stock solution is treated with an equal volume of 1N HCl and refluxed at 80°C for a specified period (e.g., 4 hours). The solution is then neutralized with 1N NaOH.[4]

  • Alkaline Degradation: The stock solution is treated with an equal volume of 0.01N NaOH and refluxed at 80°C for a specified period (e.g., 4 hours). The solution is then neutralized with 0.01N HCl.[4]

  • Neutral Hydrolysis: The stock solution is mixed with an equal volume of water and refluxed at 80°C for a specified period.

  • Oxidative Degradation: The stock solution is treated with 3-6% H₂O₂ and kept at room temperature for a specified period.

  • Thermal Degradation: The solid drug substance is kept in a hot air oven at a specified temperature (e.g., 80°C).

  • Photolytic Degradation: The drug substance is exposed to UV light (e.g., 254 nm) for a specified duration.

  • Sample Analysis: All stressed samples are diluted to a suitable concentration and analyzed by a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

A typical stability-indicating HPLC method for remdesivir and its degradation products is as follows:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[2][6]

  • Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate (B84403) or water acidified with phosphoric acid to pH 4) in an isocratic or gradient elution mode. A common ratio is 55:45 (v/v) acetonitrile:aqueous phase.[6][8]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: Diode array detector (DAD) at 240 nm and/or a fluorescence detector with excitation at 245 nm and emission at 390 nm.[2][6]

  • Injection Volume: 20 µL.[6]

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Stock Prepare Remdesivir Stock Solution Stress Apply Stress Conditions (Acid, Base, Heat, etc.) Stock->Stress Dilute Neutralize and Dilute Stressed Samples Stress->Dilute Inject Inject Sample into HPLC System Dilute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Dual Detection (DAD and Fluorescence) Separate->Detect Quantify Quantify Remdesivir and Degradation Products Detect->Quantify Assess Assess Stability and Identify Degradants Quantify->Assess

References

Comparative Analysis of Remdesivir Monophosphate Interaction with Viral RNA Polymerase Variants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the interaction between remdesivir (B604916) monophosphate and various viral RNA-dependent RNA polymerase (RdRp) enzymes. Remdesivir, a nucleotide analog prodrug, is a potent antiviral agent that targets the viral RdRp, a crucial enzyme for the replication of many RNA viruses.[1][2][3] Understanding its differential efficacy and mechanism of action against RdRp variants is critical for the development of broad-spectrum antivirals and for anticipating potential resistance mechanisms.

Mechanism of Action

Remdesivir is administered as a prodrug that, once inside the host cell, is metabolized into its active triphosphate form (RDV-TP).[1][4] This active form mimics the natural adenosine (B11128) triphosphate (ATP) nucleotide.[5][6] The viral RdRp can then incorporate RDV-TP into the nascent RNA strand during replication.[7] The primary mechanisms of inhibition are:

  • Competitive Inhibition: RDV-TP competes with the natural ATP substrate for incorporation by the viral RdRp.[7][8] For several coronaviruses, the incorporation of RDV-TP is more efficient than that of ATP, giving it a competitive advantage.[1][7]

  • Delayed Chain Termination: Following the incorporation of remdesivir monophosphate (RDV-MP) into the growing RNA chain, RNA synthesis does not immediately stop. Instead, the polymerase continues to add a few more nucleotides before synthesis is halted.[1][7][9] This delayed termination is thought to be caused by a steric clash between the 1'-cyano group of the incorporated RDV-MP and the RdRp enzyme, which impedes further translocation along the RNA template.[9]

  • Template-Dependent Inhibition: When the RNA strand containing the embedded RDV-MP is used as a template for subsequent RNA synthesis, the polymerase has difficulty incorporating the complementary uridine (B1682114) triphosphate (UTP) opposite the RDV-MP, leading to further inhibition of replication.[9][10][11]

This multi-faceted mechanism contributes to remdesivir's broad-spectrum activity against a range of RNA viruses.[10][12]

Remdesivir_Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication Cycle Remdesivir_Prodrug Remdesivir (Prodrug) Metabolism Metabolism Remdesivir_Prodrug->Metabolism Enzymatic conversion RDV_TP Remdesivir Triphosphate (RDV-TP) (Active Form) Metabolism->RDV_TP Incorporation Incorporation of RDV-MP RDV_TP->Incorporation Competes with ATP Viral_RdRp Viral RNA Polymerase (RdRp) Viral_RdRp->Incorporation RNA_Template Viral RNA Template RNA_Template->Incorporation Nascent_RNA Nascent RNA Strand Delayed_Termination Delayed Chain Termination (Steric Clash) Nascent_RNA->Delayed_Termination Incorporation->Nascent_RNA RDV-MP incorporated Template_Inhibition Template-Dependent Inhibition Delayed_Termination->Template_Inhibition Inhibits further replication

Caption: Mechanism of action for remdesivir.

Comparative Efficacy of Remdesivir Against Viral RdRp Variants

The efficacy of remdesivir varies among different RNA viruses. This is largely due to differences in the efficiency of RDV-TP incorporation by their respective RdRp enzymes. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Inhibition of Viral Replication

Virus FamilyVirusCell TypeAssay TypeEC50 (µM)Reference
CoronaviridaeSARS-CoV-2Vero E6Plaque Reduction~1.0[13]
SARS-CoV-2Human Lung CellsqRT-PCR~0.01[1]
SARS-CoVVero E6Plaque Reduction0.07[1]
MERS-CoVVero E6Plaque Reduction0.07[1]
FiloviridaeEbola Virus (EBOV)Vero E6qRT-PCR0.06 - 0.14[1]
ParamyxoviridaeNipah Virus (NiV)VeroPlaque Reduction0.02[1]
PneumoviridaeRespiratory Syncytial Virus (RSV)HEp-2Microneutralization0.03 - 0.11[1]
FlaviviridaeHepatitis C Virus (HCV)Huh-7Replicon Assay4.1[1]

Table 2: Biochemical Inhibition of RdRp Activity

VirusRdRp ComplexAssay TypeIC50 of RDV-TP (µM)Selectivity (ATP/RDV-TP Incorporation)Reference
SARS-CoV-2nsp12/nsp7/nsp8Primer ExtensionNot Reported0.28 - 0.57[1]
SARS-CoVnsp12/nsp7/nsp8Primer ExtensionNot Reported0.32[1]
MERS-CoVnsp12/nsp8Primer Extension< 0.10.35[1][8]
Ebola Virus (EBOV)L protein/VP35Primer Extension~5.0~1.3[7]
Hepatitis C Virus (HCV)NS5BPrimer Extension5.60.9[1][6]
Lassa VirusL proteinPrimer Extension> 10020[6]

Experimental Protocols

The data presented above were generated using a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro RdRp Primer Extension Assay

This biochemical assay directly measures the ability of the viral RdRp to synthesize RNA and the inhibitory effect of remdesivir triphosphate (RDV-TP).

  • Objective: To determine the IC50 of RDV-TP and the selectivity of its incorporation compared to ATP.

  • Materials:

    • Purified recombinant viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8).

    • RNA primer/template duplex. The primer is often fluorescently labeled (e.g., with 5'-FAM) for detection.

    • Reaction buffer containing MgCl2, DTT, and other salts.

    • Natural nucleoside triphosphates (ATP, UTP, CTP, GTP).

    • Remdesivir triphosphate (RDV-TP).

  • Procedure:

    • The RdRp enzyme is pre-incubated with the RNA primer/template duplex in the reaction buffer.

    • The reaction is initiated by adding a mixture of NTPs, including a limiting concentration of ATP, and varying concentrations of RDV-TP.

    • The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30-37°C).

    • The reaction is quenched by adding a stop solution (e.g., containing EDTA).

    • The RNA products are denatured and separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

    • The gel is imaged using a fluorescence scanner to visualize the primer and the extended RNA products.

    • The intensity of the bands corresponding to the full-length product is quantified to determine the extent of inhibition at each RDV-TP concentration.

    • The IC50 value is calculated by fitting the dose-response curve.

RdRp_Assay_Workflow start Start preincubation Pre-incubation: Purified RdRp + RNA Primer/Template start->preincubation initiation Initiate Reaction: Add NTPs and varying concentrations of RDV-TP preincubation->initiation incubation Incubate at Optimal Temperature initiation->incubation quenching Quench Reaction (e.g., with EDTA) incubation->quenching separation Separate Products by Denaturing PAGE quenching->separation visualization Visualize RNA Products (Fluorescence Imaging) separation->visualization analysis Quantify Inhibition and Calculate IC50 visualization->analysis end End analysis->end

Caption: Workflow for an in vitro RdRp inhibition assay.

Cell-Based Antiviral Plaque Reduction Assay

This assay measures the ability of a compound to inhibit viral replication in a cellular context, resulting in a reduction of viral plaques.

  • Objective: To determine the EC50 of remdesivir.

  • Materials:

    • A susceptible cell line (e.g., Vero E6 cells for SARS-CoV-2).

    • Viral stock with a known titer.

    • Cell culture medium and supplements.

    • Remdesivir.

    • Overlay medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread.

    • Fixing and staining solutions (e.g., formaldehyde (B43269) and crystal violet).

  • Procedure:

    • Host cells are seeded in multi-well plates and grown to confluency.

    • The cells are infected with a standardized amount of virus for a short period (e.g., 1 hour).

    • The virus inoculum is removed, and the cells are washed.

    • An overlay medium containing serial dilutions of remdesivir is added to the wells.

    • The plates are incubated for a period sufficient for plaque formation (e.g., 48-72 hours).

    • The cells are fixed with formaldehyde and then stained with crystal violet.

    • The plaques (clear zones where cells have been killed by the virus) are counted for each drug concentration.

    • The percentage of plaque reduction compared to the no-drug control is calculated.

    • The EC50 value, the concentration of the drug that inhibits plaque formation by 50%, is determined from the dose-response curve.[13]

Structural Insights

Cryo-electron microscopy (cryo-EM) has provided high-resolution structures of the SARS-CoV-2 RdRp in complex with a template-primer RNA and the incorporated remdesivir monophosphate (RMP).[14][15][16] These structures reveal key interactions:

  • The RMP is covalently linked to the primer strand.[14][15]

  • As an adenosine analog, RMP forms two hydrogen bonds with the uridine base in the template strand.[14]

  • The RMP also interacts with key residues in the active site, such as K545 and R555 of the nsp12 subunit.[14]

  • The structure supports the delayed chain termination hypothesis, showing how the 1'-cyano group of RMP would clash with the S861 residue of nsp12 after translocation, thus sterically hindering the entry of the next nucleotide.[9]

Conclusion

Remdesivir demonstrates broad-spectrum antiviral activity by effectively targeting the conserved RNA-dependent RNA polymerase of numerous RNA viruses. Its mechanism, involving competitive inhibition and delayed chain termination, is well-supported by biochemical and structural data.[1][10] While highly potent against coronaviruses like SARS-CoV-2, its efficacy varies against other viral families, largely dictated by the efficiency of its incorporation by the respective RdRp enzymes.[6] The detailed experimental protocols and comparative data presented in this guide provide a valuable resource for researchers working on the development of next-generation polymerase inhibitors and for understanding the molecular basis of antiviral resistance.

References

A Comparative Guide to Bioanalytical Methods for Remdesivir Nucleoside Monophosphate (GS-441524) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of remdesivir's primary metabolite, the nucleoside monophosphate GS-441524, in human plasma. The data and protocols presented are collated from peer-reviewed scientific literature, offering a valuable resource for researchers in the fields of pharmacology, virology, and drug development.

Comparative Analysis of LC-MS/MS Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely adopted technique for the quantification of remdesivir (B604916) and its metabolites due to its high sensitivity and selectivity.[1][2] The following tables summarize the key performance characteristics of several published LC-MS/MS methods for the analysis of GS-441524.

Parameter Method 1 Method 2 Method 3
Linearity Range (ng/mL) 2 - 2000[3]5 - 2500[4]0.375 - (not specified)[5]
Lower Limit of Quantification (LLOQ) (ng/mL) 2[3]5[4]0.375[5]
Intra-day Precision (%CV) < 6.6[3]< 14.7< 15
Inter-day Precision (%CV) < 6.6[3]< 14.7< 15
Accuracy (%) ± 11.5[3]89.6 - 110.2[4](not specified)
Internal Standard (not specified)remdesivir-13C6[4]dapivirine-d11

Alternative Analytical Approaches

While LC-MS/MS is predominant, other techniques have also been explored for the analysis of remdesivir. A study by Akbel et al. compared a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV-spectrophotometry for the quantification of remdesivir.[2] Both methods demonstrated good linearity over a range of 10–60 μg/mL with correlation coefficients above 0.99.[2]

Experimental Workflow and Protocols

The validation of a bioanalytical method is a critical process to ensure the reliability and accuracy of the data. The general workflow for such a validation, as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA), is depicted below.[6][7][8][9]

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis dev_start Assay Optimization dev_end Protocol Finalization dev_start->dev_end val_start Validation Plan dev_end->val_start Proceed to Validation selectivity Selectivity & Specificity val_start->selectivity linearity Linearity & Range selectivity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision stability Stability precision->stability val_end Validation Report stability->val_end sample_prep Sample Preparation val_end->sample_prep Apply Validated Method data_acq Data Acquisition (LC-MS/MS) sample_prep->data_acq data_proc Data Processing & Quantification data_acq->data_proc

Bioanalytical Method Validation Workflow
Detailed Experimental Protocols

The following protocols are based on a validated LC-MS/MS method for the simultaneous determination of remdesivir and GS-441524 in human plasma.[3][4][10][11]

1. Sample Preparation:

  • Objective: To extract the analytes from the plasma matrix and remove interfering substances.

  • Procedure: A simple protein precipitation method is commonly used.[4]

    • To 50 µL of plasma, add 75 µL of methanol (B129727) containing the internal standard (e.g., remdesivir-13C6).[4]

    • Add 5 µL of 1 M ZnSO4 to aid in protein precipitation.[4]

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for LC-MS/MS analysis.

  • Note: To address the instability of remdesivir and its metabolites, some methods employ treatment of plasma samples with diluted formic acid.[3]

2. Chromatographic Separation:

  • Objective: To separate the analytes of interest from each other and from other components in the sample extract before they enter the mass spectrometer.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.[3][10][11]

  • Column: A C18 reversed-phase column is frequently used, such as a Kinetex® 2.6 µm Polar C18 100A LC column (100 × 2.1 mm i.d.).[4]

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is typically employed.[12]

3. Mass Spectrometric Detection:

  • Objective: To detect and quantify the separated analytes based on their mass-to-charge ratio (m/z).

  • Instrumentation: A triple quadrupole mass spectrometer is commonly used.

  • Ionization: Electrospray ionization (ESI) in positive mode is generally used for both remdesivir and GS-441524.[4]

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For example, the ion transitions for GS-441524 might be m/z 292.2 → m/z 173.1 and m/z 147.1.[4]

4. Method Validation Parameters:

The validation of the bioanalytical method is performed according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[6] Key parameters evaluated include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[13]

  • Linearity: The demonstration that the assay response is directly proportional to the concentration of the analyte over a defined range. Calibration curves are typically generated using a weighted linear regression model (e.g., 1/x²).[1]

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements. These are assessed by analyzing quality control (QC) samples at multiple concentration levels on different days.[3]

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, long-term storage).[3]

Conclusion

The validated bioanalytical methods, particularly those employing LC-MS/MS, provide robust and reliable tools for the quantification of remdesivir's active metabolite, GS-441524, in human plasma. The detailed protocols and comparative data presented in this guide can assist researchers in selecting and implementing the most appropriate method for their specific research needs, ultimately contributing to a better understanding of the pharmacokinetics and efficacy of remdesivir.

References

Benchmarking Remdesivir Monophosphate: A Comparative Guide to its Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral activity of remdesivir (B604916), a cornerstone in the treatment of certain viral infections, against other nucleoside analogs. By presenting key experimental data and detailed methodologies, this document serves as a valuable resource for researchers engaged in antiviral drug discovery and development. Remdesivir (GS-5734) is a phosphoramidate (B1195095) prodrug of a monophosphate nucleoside analog, GS-441524.[1][2] Its mechanism of action involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[1][3][4] Upon administration, remdesivir is metabolized within the host cell to its active triphosphate form, GS-443902, which acts as a competitive inhibitor of adenosine (B11128) triphosphate (ATP).[1][5] Incorporation of this analog into the nascent viral RNA chain leads to delayed chain termination, thereby halting viral replication.[3][6]

Quantitative Comparison of Antiviral Activity

The efficacy and safety of an antiviral compound are primarily assessed by its 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50), respectively. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window. A higher SI value is indicative of a more promising drug candidate.[7] The following table summarizes the in vitro antiviral activity and cytotoxicity of remdesivir and its parent nucleoside, GS-441524, against various coronaviruses, alongside other nucleoside analogs for comparison.

CompoundVirusCell LineEC50 (µM)CC50/TC50 (µM)Selectivity Index (SI)Reference
Remdesivir SARS-CoV-2Calu-3>0.01>10>1000[2]
Remdesivir SARS-CoV-2Caco-2>0.1>10>100[2]
Remdesivir SARS-CoV-2Vero E6~1>10>10[2]
Remdesivir HCoV-OC43Huh-70.010.880[2][8]
Remdesivir HCoV-229EMRC-50.07>2.0>28.6[9][10][11]
GS-441524 SARS-CoV-2Calu-3>1>10>10[2]
GS-441524 SARS-CoV-2Caco-2>1>10>10[2]
GS-441524 SARS-CoV-2Vero E6~1>10>10[2]
GS-441524 HCoV-OC43Huh-74.1>10>2.4[2][8]
Emtricitabine (FTC) HCoV-229EMRC-5>100>100-[12]
5'-O-tetradecanoyl FTC HCoV-229EMRC-572.887.51.2[9][11]
Tenofovir (TFV) HCoV-229EMRC-5Inactive--[9]
Lamivudine (3TC) HCoV-229EMRC-5Inactive--[9]
Alovudine (FLT) HCoV-229EMRC-5Inactive--[9]

Note: EC50 and CC50 values can vary depending on the cell line and assay conditions used.[6]

Experimental Protocols

The data presented in this guide are derived from established in vitro assays. Below are detailed methodologies for determining antiviral efficacy and cytotoxicity.

Antiviral Efficacy Assay (Cytopathic Effect Inhibition Assay)

This assay quantifies the ability of a compound to inhibit the virus-induced killing of host cells, known as the cytopathic effect (CPE).

Materials:

  • Test compound

  • Appropriate host cell line (e.g., Vero E6, MRC-5)

  • Virus stock with a known titer

  • 96-well cell culture plates

  • Cell culture medium

  • Reagent to quantify cell viability (e.g., CellTiter-Glo®, MTS)

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Dilution: Prepare a series of serial dilutions of the test compound in cell culture medium.

  • Treatment and Infection: Remove the growth medium from the cells. Add the diluted compounds to the wells in triplicate. Subsequently, infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include "virus only" (positive control for CPE) and "cells only" (negative control) wells.

  • Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for a period sufficient for the virus to cause significant CPE in the control wells (typically 48-72 hours).

  • Quantification of Cell Viability: Add the cell viability reagent to all wells according to the manufacturer's instructions. Measure the signal (e.g., luminescence or absorbance) using a plate reader.

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the controls. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTS Assay)

This assay measures the metabolic activity of cells and is used to determine the cytotoxicity of a compound.

Materials:

  • Test compound

  • Host cell line (same as in the antiviral assay)

  • 96-well cell culture plates

  • Cell culture medium

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

Procedure:

  • Cell Seeding: Seed 96-well plates with host cells as described for the antiviral assay.

  • Compound Dilution: Prepare serial dilutions of the test compound.

  • Treatment: Remove the growth medium and add the diluted compounds to the wells. Include "cells only" controls (no compound).

  • Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTS Addition and Incubation: Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration compared to the untreated cell control. The CC50 value is determined by plotting the percentage of cytotoxicity against the compound concentration and fitting the data to a dose-response curve.

Visualizing Key Processes

To better understand the mechanisms and workflows discussed, the following diagrams illustrate the metabolic activation of remdesivir and a general workflow for evaluating antiviral compounds.

Remdesivir_Metabolic_Activation cluster_extracellular Extracellular cluster_intracellular Intracellular Remdesivir Remdesivir (Prodrug) Remdesivir_in Remdesivir Remdesivir->Remdesivir_in Cellular Uptake GS_441524_MP GS-441524 Monophosphate Remdesivir_in->GS_441524_MP Esterases (e.g., CES1, CatA) HINT1 GS_441524_DP GS-441524 Diphosphate GS_441524_MP->GS_441524_DP Kinases GS_443902_TP GS-443902 (Active Triphosphate) GS_441524_DP->GS_443902_TP Kinases

Caption: Metabolic activation pathway of remdesivir to its active triphosphate form, GS-443902.

Antiviral_Evaluation_Workflow cluster_workflow General Experimental Workflow Start Test Compound (Nucleoside Analog) Cytotoxicity Cytotoxicity Assay (e.g., MTS) Start->Cytotoxicity Antiviral Antiviral Efficacy Assay (e.g., CPE Inhibition) Start->Antiviral CC50 Determine CC50 Cytotoxicity->CC50 EC50 Determine EC50 Antiviral->EC50 SI Calculate Selectivity Index (SI = CC50 / EC50) CC50->SI EC50->SI End Candidate Prioritization SI->End

Caption: General workflow for determining the in vitro efficacy and cytotoxicity of nucleoside analogs.

References

A Comparative Guide to the Pharmacokinetics of Remdesivir and its Nucleoside Monophosphate Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of the antiviral prodrug remdesivir (B604916) (RDV) and its primary nucleoside monophosphate metabolite, GS-704277. The information presented herein is supported by experimental data from preclinical and clinical studies, intended to assist researchers in understanding the disposition of these critical compounds.

Executive Summary

Remdesivir, an adenosine (B11128) nucleotide analog, undergoes rapid and extensive intracellular metabolism to form its pharmacologically active triphosphate metabolite (GS-443902). A key step in this bioactivation is the conversion of remdesivir to its nucleoside monophosphate form, GS-704277. Pharmacokinetic studies reveal that remdesivir is characterized by a short plasma half-life, undergoing swift conversion to its metabolites. In contrast, its downstream metabolites, including the nucleoside GS-441524, exhibit more prolonged plasma concentrations. Understanding the distinct pharmacokinetic properties of remdesivir and GS-704277 is crucial for optimizing therapeutic strategies and informing future drug development.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of remdesivir and its metabolites, including the nucleoside monophosphate (GS-704277 or RMP) and the nucleoside (GS-441524 or RN), compiled from studies in both mice and humans.

ParameterRemdesivir (RDV)GS-704277 (Intermediate Metabolite)GS-441524 (Nucleoside Metabolite)SpeciesStudy Notes
Cmax 57.5 to 4420 ng/mL[1]807 nM (0.173 SD)[2]2896 nM to 35,819 nM[3]Human, MiceCmax for RDV is dose-dependent. GS-704277 Cmax was observed following an initial loading dose. RMP and RN Cmax were observed after a 20 mg/kg IV dose in mice.
Tmax ~2 hours[1][4]Immediately after infusion[2]3.5 to 5.0 hours[4]HumanTmax for RDV is at the end of the infusion period.
AUC (0-t) 67.1 to 5260 ng·h/mL[1]4558 h·nM (as RMP)[3]136,572 h·nM (as RN)[3]Human, MiceAUC for RDV is dose-dependent. AUC for RMP and RN were observed after a 20 mg/kg IV dose in mice.
Half-life (t1/2) ~1 hour[5]0.87 to 1.8 hours[4]~13 to 31 hours[4]HumanRDV has a short plasma half-life.
Clearance (CL) 18.1 L/h to 755 mL/min[1][2]36.9 L/h[2]4.74 L/h[2]Human
Volume of Distribution (Vd) 4.89 L (central) to 45.1 - 66.5 L[1][2]96.4 L (central)[2]26.2 L (central)[2]Human

Metabolic Pathway and Experimental Workflow

To visually represent the metabolic conversion of remdesivir and the typical experimental process for its pharmacokinetic analysis, the following diagrams are provided.

Remdesivir Metabolic Pathway Metabolic Activation of Remdesivir cluster_cell Intracellular Space RDV Remdesivir (RDV) (GS-5734) GS704277 Alanine Metabolite (GS-704277) RDV->GS704277 Carboxylesterase 1 Cathepsin A RMP Nucleoside Monophosphate (RMP) GS704277->RMP HINT-1 RTP Active Nucleoside Triphosphate (GS-443902) RMP->RTP Kinases RN Nucleoside (GS-441524) RMP->RN Dephosphorylation

Caption: Intracellular metabolic pathway of remdesivir to its active triphosphate form.

Pharmacokinetic Experimental Workflow Typical Experimental Workflow for Pharmacokinetic Analysis cluster_in_vivo In Vivo Phase cluster_analytical Analytical Phase cluster_data_analysis Data Analysis Phase drug_admin Drug Administration (Intravenous Infusion) sample_collection Serial Blood/Tissue Sample Collection drug_admin->sample_collection sample_prep Sample Preparation (e.g., Plasma Separation, Lysis) sample_collection->sample_prep lcms LC-MS/MS Analysis (Quantification of RDV & Metabolites) sample_prep->lcms pk_modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) lcms->pk_modeling param_determination Determination of PK Parameters (Cmax, Tmax, AUC, t1/2) pk_modeling->param_determination

Caption: A generalized workflow for conducting a comparative pharmacokinetic study.

Experimental Protocols

The pharmacokinetic data presented in this guide were primarily generated using the following methodologies:

In Vivo Studies
  • Animal Models: Studies have been conducted in various species, including mice, to evaluate the tissue distribution and pharmacokinetics of remdesivir and its metabolites.[3]

  • Human Studies: Clinical trials in healthy volunteers have been instrumental in defining the pharmacokinetic profile of remdesivir in humans.[1][4]

  • Drug Administration: Remdesivir is administered intravenously (IV), typically as a solution formulation infused over a period of 30 minutes to 2 hours.[1][4][5] Dose-escalation studies have been performed to assess linearity in pharmacokinetics.[1]

Sample Collection and Analysis
  • Sample Matrix: Blood samples are collected at various time points post-administration to determine the plasma concentrations of remdesivir and its metabolites.[3][4] In some studies, peripheral blood mononuclear cells (PBMCs) are isolated to measure intracellular concentrations of the active triphosphate metabolite.[5]

  • Analytical Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the simultaneous quantification of remdesivir and its metabolites (GS-704277 and GS-441524) in plasma and other biological matrices.[4]

Pharmacokinetic Analysis
  • Data Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), half-life (t1/2), clearance (CL), and volume of distribution (Vd).[2][6]

Discussion

The compiled data indicate that remdesivir is a transient molecule in the plasma, designed for efficient intracellular delivery and subsequent metabolic activation.[7] Its rapid clearance and conversion to metabolites are consistent with its prodrug nature. The intermediate metabolite, GS-704277, also exhibits a relatively short half-life, quickly being converted to the nucleoside monophosphate within the cell.[4] The longer half-life of the downstream nucleoside metabolite, GS-441524, suggests it may serve as a circulating reservoir for the intracellular formation of the active triphosphate.[4]

The extensive and rapid metabolism of remdesivir underscores the importance of evaluating the pharmacokinetics of its key metabolites to fully understand its therapeutic effect and potential for drug-drug interactions. The high intracellular concentrations of the active triphosphate form, achieved even with modest plasma concentrations of the parent drug, are indicative of efficient cellular uptake and bioactivation.[4]

References

In Vitro Resistance Profile of Remdesivir Nucleoside Monophosphate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro resistance profile of remdesivir (B604916) nucleoside monophosphate (RDV-MP), the active form of remdesivir, against SARS-CoV-2. The document summarizes key experimental data on resistance-conferring mutations, compares its performance with an alternative antiviral, and details the methodologies employed in these pivotal studies.

Executive Summary

Remdesivir, a cornerstone of COVID-19 antiviral therapy, functions by targeting the viral RNA-dependent RNA polymerase (RdRp), encoded by the nsp12 gene.[1][2] In vitro studies have demonstrated that prolonged exposure of SARS-CoV-2 to remdesivir or its parent nucleoside, GS-441524, can lead to the selection of mutations in nsp12 that confer reduced susceptibility.[2][3][4] The observed resistance is generally considered low-level, with reported increases in the half-maximal effective concentration (EC50) typically ranging from 1.5 to 10.4-fold.[2][4][5] Notably, the development of resistance to remdesivir appears to have a high barrier.[5][6] The viral proofreading exoribonuclease (ExoN), part of the nsp14-nsp10 complex, plays a significant role in the intrinsic resistance of coronaviruses to nucleoside analogs by excising incorporated drugs like remdesivir.[1]

Comparative Analysis of In Vitro Resistance

The primary mechanism of remdesivir resistance involves amino acid substitutions in the nsp12 protein. Several in vitro selection studies have identified key mutations that reduce the susceptibility of SARS-CoV-2 to remdesivir. These findings are summarized in the tables below.

Table 1: Experimentally Selected SARS-CoV-2 Mutations Conferring Resistance to Remdesivir (or its parent nucleoside GS-441524)
nsp12 Mutation(s)Fold-Change in EC50Selecting DrugCell LineReference
E802D2.54RemdesivirVero E6[3][7]
E802A2.14RemdesivirVero E6[3][7]
V166L1.5 - 2.3RemdesivirNot Specified[5][6]
V166A1.7 - 3.3GS-441524Vero E6[4][8]
N198S1.7 - 3.3GS-441524Vero E6[4][8]
S759A1.7 - 3.3GS-441524Vero E6[4]
V792I1.7 - 3.3GS-441524Vero E6[4][8]
C799F1.7 - 3.3GS-441524Vero E6[4][8]
C799R1.7 - 3.3GS-441524Vero E6[4][8]
S755A + V788I (in MHV)38.3RemdesivirDBT[2]
Table 2: Comparative In Vitro Efficacy and Resistance Profile of Remdesivir and Molnupiravir
Antiviral AgentTargetReported EC50 (SARS-CoV-2 RdRp)Key Resistance Mutations (nsp12)Fold-Change in EC50 with Resistance
Remdesivir RNA-dependent RNA polymerase (nsp12)0.67 µM[9][10]E802D, V166L, S759A, V792I[3][4][5][6][7]1.5 - 10.4[2][4][5]
Molnupiravir (EIDD-2801) RNA-dependent RNA polymerase (nsp12)0.22 µM[9][10]Minimal change in EC50 observed in remdesivir-resistant strains[3][7]Not specified

Importantly, SARS-CoV-2 variants with mutations conferring resistance to remdesivir, such as E802D, did not exhibit cross-resistance to the alternative nucleoside analog Molnupiravir (EIDD-2801).[3][7] This suggests that combination therapy or the use of alternative antivirals could be effective strategies for managing potential remdesivir resistance.

Experimental Protocols

The following sections detail the methodologies used in the in vitro studies that form the basis of this guide.

In Vitro Selection of Remdesivir-Resistant SARS-CoV-2

The general workflow for selecting for remdesivir-resistant SARS-CoV-2 in vitro involves serially passaging the virus in the presence of the antiviral drug.

  • Cell Culture: Vero E6 cells are commonly used for these experiments as they are highly permissive to SARS-CoV-2 infection.[2][7]

  • Virus Propagation: A wild-type SARS-CoV-2 isolate is used to infect the Vero E6 cells.

  • Serial Passage: The virus is passaged multiple times in the presence of either a fixed or an increasing concentration of remdesivir or its parent nucleoside, GS-441524.[2][7] Control lineages are passaged in parallel with a vehicle (e.g., DMSO) or media alone.[7]

  • Monitoring for Resistance: The emergence of resistance is monitored by observing an increase in viral-induced cytopathic effect (CPE) at a given drug concentration.[2]

  • Sequencing and Analysis: Once resistance is suspected, the full genome of the passaged virus is sequenced to identify potential mutations in the nsp12 gene and other viral proteins.[3][7]

Phenotypic Assays for Determining Antiviral Susceptibility (EC50)

The half-maximal effective concentration (EC50) is a measure of the drug concentration required to inhibit viral replication by 50%.

  • Plaque Reduction Assay:

    • Vero E6 or other susceptible cells are seeded in multi-well plates.

    • Cells are infected with a known amount of virus in the presence of serial dilutions of the antiviral drug.

    • After an incubation period, the cells are overlaid with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

    • The cells are then fixed and stained, and the plaques are counted.

    • The EC50 value is calculated as the drug concentration that reduces the number of plaques by 50% compared to the no-drug control.[7]

  • Quantitative Image-Based Analysis:

    • Cells are seeded in multi-well plates and infected with a reporter virus (e.g., expressing a fluorescent protein like mNeonGreen) in the presence of serial dilutions of the antiviral drug.

    • After incubation, the percentage of infected cells is quantified using high-content imaging systems.

    • The EC50 value is determined by fitting the dose-response curve of the percentage of infected cells versus the drug concentration.[11]

  • Cell-Based RdRp Activity Assay:

    • A cell-based assay using a reporter gene, such as Gaussia luciferase (Gluc), can be used to specifically measure the activity of the SARS-CoV-2 RdRp.

    • The efficacy of nucleotide analog compounds is evaluated by their ability to inhibit the RdRp-driven expression of the reporter gene.

    • This assay can also be used to assess the impact of the proofreading exoribonuclease (nsp14) on the activity of these inhibitors.[9][10]

Visualizing Resistance Mechanisms and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_setup Initial Setup cluster_passaging Serial Passaging cluster_treatment Treatment Groups cluster_analysis Analysis start Wild-Type SARS-CoV-2 passage1 Passage 1 start->passage1 cells Vero E6 Cells cells->passage1 dots ... passage1->dots passageN Passage N cpe Observe Cytopathic Effect (CPE) passageN->cpe ec50 EC50 Determination passageN->ec50 dots->passageN remdesivir Remdesivir/GS-441524 remdesivir->passage1 Apply Treatment dmso Vehicle Control (DMSO) dmso->passage1 Apply Control sequencing Viral Genome Sequencing cpe->sequencing mutation_id Identify nsp12 Mutations sequencing->mutation_id

Caption: Experimental workflow for in vitro selection of remdesivir-resistant SARS-CoV-2.

resistance_mechanism cluster_entry Viral Entry & Replication cluster_inhibition Mechanism of Action cluster_resistance Resistance Mechanisms remdesivir_prodrug Remdesivir (Prodrug) rdv_mp Remdesivir Monophosphate (RDV-MP) remdesivir_prodrug->rdv_mp Metabolism rdv_tp Remdesivir Triphosphate (RDV-TP) rdv_mp->rdv_tp Phosphorylation incorporation RDV-TP Incorporation rdv_tp->incorporation viral_rna Viral RNA Template viral_rna->incorporation rdrp nsp12 (RdRp) rdrp->incorporation mutated_rdrp Mutated nsp12 (e.g., E802D) rdrp->mutated_rdrp Mutation termination Delayed Chain Termination incorporation->termination Leads to excision Excision of Incorporated RDV-MP incorporation->excision ExoN activity decreased_incorporation Decreased RDV-TP Incorporation mutated_rdrp->decreased_incorporation Results in exon nsp14 (Exonuclease) exon->excision

Caption: Mechanism of remdesivir action and resistance in SARS-CoV-2.

References

Cross-Species Comparison of Remdesivir Metabolism to its Monophosphate Form: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic activation of antiviral prodrugs across different species is paramount for preclinical development and clinical translation. This guide provides a comparative analysis of the metabolism of remdesivir (B604916) (RDV) to its crucial monophosphate form, the gateway to its active triphosphate state, across various species, including humans, monkeys, dogs, and mice.

This document summarizes key quantitative data from in vitro studies, details relevant experimental protocols, and visualizes the metabolic pathways and experimental workflows to facilitate a clear, objective comparison.

Metabolic Pathway of Remdesivir Activation

Remdesivir, a monophosphoramidate prodrug, requires intracellular metabolic activation to exert its antiviral effect. The initial and rate-limiting step in this cascade is the conversion of the parent drug to its nucleoside monophosphate (NMP) form. This process is a two-step hydrolysis reaction. First, esterases cleave remdesivir to form an alanine (B10760859) intermediate metabolite, GS-704277 (also referred to as MetX). Subsequently, this intermediate is hydrolyzed by the phosphoramidase HINT1 (histidine triad (B1167595) nucleotide-binding protein 1) to yield the monophosphate metabolite (RDV-MP or GS-441524-MP). This monophosphate is then further phosphorylated to the active triphosphate, GS-443902.[1][2][3]

Remdesivir_Metabolism Remdesivir Metabolic Activation Pathway cluster_enzymes Enzymatic Conversion RDV Remdesivir (RDV) GS704277 Alanine Metabolite (GS-704277) RDV->GS704277 Hydrolysis RDV_MP Monophosphate (RDV-MP) GS704277->RDV_MP Hydrolysis RDV_DP Diphosphate (RDV-DP) RDV_MP->RDV_DP RDV_TP Active Triphosphate (GS-443902) RDV_DP->RDV_TP CES1 Carboxylesterase 1 (CES1) CES1->GS704277 CatA Cathepsin A (CatA) CatA->GS704277 HINT1 HINT1 HINT1->RDV_MP Kinases Cellular Kinases Kinases->RDV_DP Kinases->RDV_TP

Remdesivir Metabolic Pathway

Quantitative Comparison of Remdesivir Metabolism

The efficiency of the initial metabolic conversion of remdesivir can vary significantly across species, impacting the drug's efficacy and safety profile in preclinical models. The following tables summarize the available quantitative data on the in vitro metabolic stability of remdesivir in liver microsomes from different species.

Table 1: In Vitro Metabolic Stability of Remdesivir in Liver Microsomes

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, mL/min/g microsomal protein)NADPH DependenceReference
Human0.8 - 1.11740Yes[4][5]
Mouse0.8 - 1.01740No[4][5]
Dog--Yes[5]
Cat< 5-No[5]
Rat---[5]

Data for dog, cat, and rat intrinsic clearance were not available in the reviewed literature.

Table 2: Metabolic Stability of Remdesivir in Mouse Tissue Microsomes

TissueHalf-life (t½, min)Intrinsic Clearance (CLint, mL/min/g microsomal protein)Reference
Liver0.801740[4]
Kidney1.111253[4]
Lung10.95127[4]

These data indicate that remdesivir is rapidly metabolized in the liver microsomes of both humans and mice, with a very short half-life.[4][5] However, the enzymatic pathways appear to differ, as indicated by the NADPH dependence in humans and dogs, which is absent in mice and cats.[5] This suggests a greater role for cytochrome P450 enzymes in the metabolism of remdesivir in humans and dogs compared to rodents and felines.[5] In mice, the metabolism is more rapid in the liver and kidney compared to the lung.[4]

Experimental Protocols

The following are representative protocols for in vitro metabolism assays of remdesivir using liver microsomes, as described in the cited literature.

Protocol 1: In Vitro Metabolism of Remdesivir in Human and Mouse Liver Microsomes

This protocol is adapted from a study comparing the metabolic stability of remdesivir in human and mouse liver microsomes.[5]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing 0.1 M potassium phosphate (B84403) buffer (pH 7.4), 1 mM MgCl₂, and 0.5 mg/mL liver microsomal protein.

  • Cofactor Addition: For assays assessing NADPH-dependent metabolism, an NADPH-regenerating system is added to the reaction mixture. For non-NADPH dependent assays, the regenerating system is omitted.

  • Initiation of Reaction: The reaction is initiated by adding remdesivir to the mixture at a final concentration of 1 µM.

  • Incubation: The reaction plate is incubated at 37°C with shaking.

  • Sampling and Termination: Aliquots are collected at specified time points (e.g., 0, 5, 15, 30, and 60 minutes). The reaction is terminated by adding cold acetonitrile (B52724) containing an internal standard.

  • Sample Processing: The terminated samples are centrifuged to precipitate proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by a validated LC-MS/MS method to quantify the remaining concentration of remdesivir.

Protocol 2: In Vitro Metabolism of Remdesivir in Feline, Canine, and Rat Liver Microsomes

This protocol is based on a study that investigated the metabolism of remdesivir in feline, canine, and rat liver microsomes.[5]

  • Pre-incubation: Remdesivir (1.25 µM) is pre-incubated in a glass tube containing 2.0 mL of 0.1 M phosphate buffer (pH 7.4) and an NADPH regenerating system in a shaking water bath at 37°C for 3 minutes.

  • Reaction Initiation: 50 µL of hepatic microsomes (20 mg/mL) from the respective species (cat, dog, or rat) is added to the solution to initiate the enzymatic reaction at a final microsome concentration of 0.5 mg/mL.

  • Sampling: 200 µL aliquots are removed at time points of 0, 1, 2, 3, 5, and 10 minutes.

  • Reaction Termination: The reaction in the aliquots is immediately stopped by adding a quenching solution.

  • Analysis: The samples are then processed and analyzed to determine the concentration of remdesivir over time.

Experimental_Workflow In Vitro Remdesivir Metabolism Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis Microsomes Prepare Liver Microsome Suspension (Human, Monkey, Dog, Mouse) Incubate Incubate Microsomes, Remdesivir, and NADPH System at 37°C Microsomes->Incubate RDV_Sol Prepare Remdesivir Working Solution RDV_Sol->Incubate NADPH_Sys Prepare NADPH Regenerating System NADPH_Sys->Incubate Timepoints Collect Aliquots at Various Time Points Incubate->Timepoints Quench Terminate Reaction (e.g., with cold acetonitrile) Timepoints->Quench Centrifuge Centrifuge to Remove Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data Determine Rate of Metabolite Formation LCMS->Data

Experimental Workflow

Conclusion

The available in vitro data highlight significant species-dependent differences in the initial metabolic activation of remdesivir. While the drug is rapidly metabolized in the livers of both humans and mice, the underlying enzymatic mechanisms, particularly the involvement of CYP enzymes, appear to differ. These variations underscore the importance of selecting appropriate animal models for preclinical studies and the need for careful dose adjustments and safety monitoring in clinical settings. Further research providing a direct quantitative comparison of the formation of the monophosphate metabolite across a wider range of species using standardized protocols is warranted to refine the understanding of remdesivir's cross-species metabolism and to better predict its clinical performance.

References

Evaluating the Off-Target Effects of Remdesivir Nucleoside Monophosphate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the off-target effects of remdesivir (B604916) nucleoside monophosphate, the key intermediate in the bioactivation of the antiviral drug remdesivir. We objectively compare its performance with other antiviral nucleoside analogs, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Introduction: The Bioactivation of Remdesivir

Remdesivir (RDV) is a phosphoramidate (B1195095) prodrug of an adenosine (B11128) nucleoside analog.[1][2] To exert its antiviral effect, it must be metabolized intracellularly into its active triphosphate form, GS-443902.[1][3] This multi-step process is critical for its efficacy and is initiated by cellular enzymes.

The bioactivation pathway begins with the hydrolysis of remdesivir by carboxylesterase 1 (CES1) and cathepsin A (CatA) to form an intermediate metabolite.[3] This intermediate is then processed by the histidine triad (B1167595) nucleotide-binding protein 1 (HINT1) to yield remdesivir nucleoside monophosphate (RDV-MP or GS-441524-MP).[3][4] This monophosphate is subsequently phosphorylated by host cell kinases to the diphosphate (B83284) and finally to the active triphosphate form, which acts as a potent inhibitor of viral RNA-dependent RNA polymerases (RdRp).[1][3][5]

Because nucleoside analogs can potentially interfere with host cellular processes, particularly mitochondrial functions, evaluating their off-target effects is a critical aspect of drug safety assessment.[6][7]

Remdesivir_Metabolism cluster_extracellular Extracellular Remdesivir Remdesivir (Prodrug) Remdesivir_in Remdesivir_in Remdesivir->Remdesivir_in Cellular Uptake MetX MetX Remdesivir_in->MetX CES1 / CatA RDV_MP RDV_MP MetX->RDV_MP HINT1 RDV_DP RDV_DP RDV_MP->RDV_DP Host Kinases GS441524 GS441524 RDV_MP->GS441524 Dephosphorylation RDV_TP RDV_TP RDV_DP->RDV_TP Host Kinases Viral RdRp Inhibition Viral RdRp Inhibition RDV_TP->Viral RdRp Inhibition

Caption: General experimental workflow for assessing the mitochondrial toxicity of nucleoside analogs.

This assay measures the potential for a compound to cause depletion of mitochondrial DNA, a common indicator of mitochondrial toxicity.[8]

  • Cell Culture and Treatment: Human cell lines (e.g., HepG2 liver cells) are cultured and treated with various concentrations of the nucleoside analog for a specified duration (e.g., 5-14 days). A vehicle-treated group serves as a control.[9][8]

  • Genomic DNA Extraction: Total genomic DNA is extracted from harvested cells using a commercial kit, ensuring high purity.[8]

  • qPCR Analysis: Quantitative PCR is performed using primers specific for a mitochondrial gene (e.g., MT-CYB) and a single-copy nuclear gene (e.g., B2M) for normalization.[8]

  • Data Analysis: The relative mtDNA copy number is calculated by comparing the threshold cycle (Ct) values of the mitochondrial gene to the nuclear gene (ΔCt method). A significant decrease in the mtDNA/nDNA ratio in treated cells compared to controls indicates mtDNA depletion.[8]

This assay provides a real-time measurement of mitochondrial respiration and function by monitoring the oxygen consumption rate (OCR).[8]

  • Cell Seeding: Cells are seeded in a Seahorse XF cell culture microplate and allowed to adhere.

  • Compound Treatment: Cells are treated with the nucleoside analog for the desired duration.

  • Mito Stress Test: The Seahorse XF Analyzer sequentially injects mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A) to measure key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

  • Data Analysis: OCR values are recorded over time. A compound-induced decrease in these parameters indicates impaired mitochondrial respiration. Studies on remdesivir at sub-cytotoxic concentrations showed it was without effect on these measures.[2]

This assay assesses the impact of a compound on the synthesis of proteins encoded by mtDNA.[9]

  • Cell Culture and Treatment: Cells (e.g., PC-3) are treated with the test compound for several days.

  • Inhibition of Cytosolic Translation: A cytosolic translation inhibitor (e.g., emetine) is added to specifically isolate mitochondrial protein synthesis.

  • Radiolabeling: A radiolabeled amino acid (e.g., ³⁵S-methionine/cysteine) is added to the culture and incorporated into newly synthesized mitochondrial proteins.

  • Analysis: Cells are lysed, and proteins are separated by SDS-PAGE. The radiolabeled mitochondrial proteins are visualized by autoradiography. A reduction in the signal in treated cells indicates inhibition of mitochondrial protein synthesis.[9]

Comparative Logic and Selectivity

The therapeutic value of an antiviral nucleoside analog depends on its selectivity—its ability to inhibit the viral polymerase without significantly affecting host cellular polymerases or other functions. Remdesivir has demonstrated high selectivity.[6][9]

Comparison_Logic cluster_compounds Antiviral Nucleoside Analogs cluster_targets Potential Targets RDV Remdesivir Viral_RdRp Viral RNA Polymerase (On-Target) RDV->Viral_RdRp High Inhibition Host_Polyomerase Host_Polyomerase RDV->Host_Polyomerase Weak Inhibition Molnu Molnupiravir Molnu->Viral_RdRp Inhibition via Error Catastrophe Other_Off_Target Other Off-Targets (e.g., Mutagenesis, Metabolic) Molnu->Other_Off_Target Potential Host Mutagenesis Favi Favipiravir Favi->Viral_RdRp Inhibition Favi->Other_Off_Target Hyperuricemia, Teratogenicity Host_Polymerase Host Polymerases (e.g., POLRMT, POLG)

References

Comparative analysis of remdesivir monophosphate incorporation by different viral polymerases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Remdesivir (B604916), a broad-spectrum antiviral agent, has garnered significant attention for its activity against a range of RNA viruses, most notably SARS-CoV-2. Its mechanism of action relies on the incorporation of its active triphosphate form (RDV-TP) into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of RNA synthesis. However, the efficiency of this incorporation and the subsequent inhibition vary significantly among different viral polymerases. This guide provides a comparative analysis of remdesivir monophosphate incorporation, supported by experimental data, to inform further research and drug development efforts.

Executive Summary

This guide presents a comparative analysis of the incorporation of remdesivir monophosphate (RMP) by various viral RNA-dependent RNA polymerases (RdRps). The central finding is that the efficiency of remdesivir triphosphate (RDV-TP) incorporation is a major determinant of its antiviral activity. Coronaviruses, including SARS-CoV-2, SARS-CoV, and MERS-CoV, exhibit a high preference for RDV-TP over the natural nucleotide ATP, leading to potent inhibition. In contrast, polymerases from viruses such as Lassa virus and Influenza B virus show poor utilization of RDV-TP, correlating with a lack of antiviral efficacy. The primary mechanism of inhibition is delayed chain termination, where RNA synthesis is halted several nucleotides after the incorporation of remdesivir.

Data Presentation: Quantitative Comparison of Remdesivir Incorporation

The following table summarizes the selectivity of different viral RdRps for remdesivir triphosphate (RDV-TP) compared to the natural substrate, adenosine (B11128) triphosphate (ATP). Selectivity is a key indicator of how effectively the viral polymerase incorporates the antiviral agent. A lower selectivity value indicates a higher preference for RDV-TP over ATP, suggesting more potent inhibition.

Viral PolymeraseVirus FamilySelectivity (ATP/RDV-TP Efficiency Ratio)Reference
SARS-CoV-2 RdRp Coronaviridae0.26 - 0.3[1][2]
SARS-CoV RdRp Coronaviridae0.32[1]
MERS-CoV RdRp Coronaviridae0.35[1]
Hepatitis C Virus (HCV) RdRp Flaviviridae0.9[2]
Nipah Virus (NiV) L protein Paramyxoviridae1.6[2]
Respiratory Syncytial Virus (RSV) L protein Paramyxoviridae2.7[1][2]
Ebola Virus (EBOV) L protein Filoviridae3.8 - 4.0[1][2]
Lassa Virus (LASV) L protein Arenaviridae20 - 23[1][2]
Crimean-Congo Hemorrhagic Fever Virus (CCHFV) RdRp Nairoviridae41[2]
Influenza B Virus (FluB) RdRp Orthomyxoviridae68[2]

Mechanism of Action: Delayed Chain Termination

The primary mechanism by which remdesivir inhibits viral RNA synthesis is through "delayed chain termination".[1][3] After the incorporation of remdesivir monophosphate (RMP) at position i, the viral polymerase can continue to add a few more nucleotides before synthesis is halted.[1] The point of termination varies between different viruses. For coronaviruses like SARS-CoV-2, SARS-CoV, and MERS-CoV, RNA synthesis is typically terminated at position i+3.[1][4] In the case of the Ebola virus, termination occurs further downstream, at position i+5.[3][5] This delayed termination is thought to be caused by steric hindrance from the 1'-cyano group on the ribose of the incorporated remdesivir, which eventually prevents the translocation of the polymerase along the RNA template.[6][7]

Experimental Protocols

The data presented in this guide are derived from in vitro enzymatic assays using purified recombinant viral RdRps. The general workflow for these experiments is as follows:

  • Expression and Purification of Viral RdRp: The gene encoding the viral RNA-dependent RNA polymerase (and any necessary co-factors) is cloned into an expression vector, typically for expression in insect or bacterial cells. The recombinant protein is then purified to homogeneity using a series of chromatography steps.[1]

  • In Vitro RNA Polymerase Assay: The activity of the purified RdRp is measured in a reaction mixture containing a synthetic RNA template-primer, the four natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP), and the active triphosphate form of remdesivir (RDV-TP). One of the natural NTPs is typically radiolabeled to allow for the detection of the RNA product.

  • Kinetic Analysis: To determine the selectivity of the polymerase for RDV-TP over ATP, steady-state kinetic parameters (Vmax and Km) are determined for the incorporation of both ATP and RDV-TP individually. The efficiency of incorporation (Vmax/Km) is then calculated for each, and the ratio of these efficiencies gives the selectivity value.[1]

  • Gel Electrophoresis and Analysis: The RNA products of the polymerase reaction are separated by size using denaturing polyacrylamide gel electrophoresis. The gels are then exposed to a phosphor screen or X-ray film to visualize the radiolabeled RNA products. The intensity of the bands corresponding to full-length and terminated products is quantified to determine the extent of inhibition and the position of chain termination.

Visualizations

Remdesivir_Mechanism_of_Action cluster_entry Cellular Entry and Activation cluster_inhibition Inhibition of Viral RdRp RDV Remdesivir (Prodrug) RDV_MP Remdesivir Monophosphate RDV->RDV_MP Metabolism RDV_TP Remdesivir Triphosphate (Active Form) RDV_MP->RDV_TP Phosphorylation Incorporation Incorporation of RDV-TP instead of ATP RDV_TP->Incorporation RdRp Viral RNA-dependent RNA Polymerase (RdRp) RdRp->Incorporation RNA Nascent Viral RNA Template Viral RNA Template Template->Incorporation Elongation Limited Elongation (+3 for Coronaviruses) Incorporation->Elongation at position i Termination Delayed Chain Termination Elongation->Termination at position i+3

Caption: Mechanism of action of remdesivir.

Experimental_Workflow start Start expression Expression and Purification of Viral RdRp start->expression assay In Vitro Polymerase Assay (RNA template, NTPs, RDV-TP) expression->assay kinetics Steady-State Kinetic Analysis (Vmax, Km for ATP & RDV-TP) assay->kinetics gel Denaturing Polyacrylamide Gel Electrophoresis (PAGE) assay->gel selectivity Calculate Selectivity (ATP/RDV-TP Efficiency Ratio) kinetics->selectivity analysis Analysis of RNA Products (Phosphorimaging/Autoradiography) gel->analysis termination_point Determine Point of Delayed Chain Termination analysis->termination_point end End selectivity->end termination_point->end

Caption: Experimental workflow for comparing remdesivir incorporation.

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Remdesivir Nucleoside Monophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in vital drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Remdesivir nucleoside monophosphate (GS-441524), the active metabolite of Remdesivir. Adherence to these procedures is critical for protecting both laboratory personnel and the environment.

Remdesivir and its nucleoside monophosphate are potent antiviral compounds that require careful handling from acquisition to disposal. While Remdesivir is not classified as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH), its disposal must be managed as hazardous chemical waste in accordance with local, regional, and national regulations.[1][2][3]

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, at a minimum, a lab coat and disposable, chemical-resistant gloves.[1][4] In the event of a spill or breakage of a vial containing the compound, specific cleanup procedures should be followed to minimize exposure and ensure thorough decontamination.

Spill and Breakage Cleanup:

  • Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Containment: For powdered spills, cover the area with a damp cloth or towel to prevent the powder from becoming airborne.[1] For liquid spills, use absorbent materials to contain the solution.

  • Cleanup: Carefully collect all contaminated materials, including broken glass (use forceps or other tools, not hands), into a leak-proof container specifically designated for hazardous pharmaceutical waste.[1][4]

  • Decontamination: Clean the affected area twice with water, followed by a single cleaning with a suitable detergent solution.[1]

Disposal of Unused and Waste Material

All materials contaminated with this compound, including unused solutions, empty vials, and cleanup materials, must be disposed of as hazardous waste.[2] Do not dispose of these materials in the regular trash or via the sanitary sewer system.[2][5]

Step-by-Step Disposal Procedure:

  • Segregation: Collect all waste materials contaminated with this compound in a designated, clearly labeled, and leak-proof hazardous waste container.

  • Labeling: The container must be labeled as "Hazardous Waste" and should identify the contents, including "this compound" or "GS-441524".

  • Storage: Store the hazardous waste container in a secure, designated area away from incompatible materials.

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.

Any unused portion remaining in a vial must be discarded as hazardous waste.[6] Similarly, any reconstituted or diluted solutions that are not used within their stability timeframe (4 hours at room temperature or 24 hours refrigerated) should be disposed of following these hazardous waste procedures.[4][6]

Waste Type Disposal Container Disposal Method Key Considerations
Unused/Expired Compound (Solid) Labeled Hazardous Waste ContainerCollection by licensed hazardous waste vendor for incineration.Must be disposed of as hazardous waste.[2]
Reconstituted/Diluted Solution Labeled Hazardous Waste ContainerCollection by licensed hazardous waste vendor for incineration.Do not drain dispose.[2] Discard any unused portion.[6]
Contaminated Labware (e.g., vials, pipette tips) Labeled Hazardous Waste ContainerCollection by licensed hazardous waste vendor for incineration.Treat as hazardous waste.
Contaminated PPE (e.g., gloves, lab coat) Labeled Hazardous Waste ContainerCollection by licensed hazardous waste vendor for incineration.Follow institutional guidelines for contaminated PPE.
Spill Cleanup Materials Leak-proof Hazardous Waste ContainerCollection by licensed hazardous waste vendor for incineration.Ensure all materials are securely contained.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

cluster_0 Start: Material for Disposal cluster_1 Hazard Assessment cluster_2 Disposal Pathway cluster_3 Final Disposition start Identify Waste Material (Unused compound, contaminated labware, etc.) is_contaminated Is the material contaminated with This compound? start->is_contaminated hazardous_waste Segregate into a labeled Hazardous Waste Container. is_contaminated->hazardous_waste Yes non_hazardous_waste Dispose of according to standard laboratory procedures for non-hazardous waste. is_contaminated->non_hazardous_waste No ehs_pickup Arrange for pickup by EHS or a licensed hazardous waste disposal vendor. hazardous_waste->ehs_pickup

Disposal decision workflow for this compound.

References

Essential Safety and Handling Protocols for Remdesivir Nucleoside Monophosphate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Remdesivir nucleoside monophosphate. The following procedures are designed to ensure a safe laboratory environment and proper disposal of materials.

Hazard Identification and Classification

Remdesivir, the parent compound of the nucleoside monophosphate, is classified with several hazard statements.[1][2][3][4] It is considered harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Prolonged or repeated exposure may cause damage to organs.[3][4]

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Respiratory)3H335: May cause respiratory irritation
Specific Target Organ Toxicity — Repeated Exposure1, 2H372/H373: Causes damage to organs through prolonged or repeated exposure

Source: Carl ROTH Safety Data Sheet, Cayman Chemical Safety Data Sheet, PubChem[1][2][3][4]

Personal Protective Equipment (PPE)

Standard personal protective equipment should be utilized when handling Remdesivir and its derivatives.[5] The level of PPE may vary based on the specific task being performed.

TaskRecommended PPE
Routine Handling Gloves: Disposable chemical-resistant gloves.[5] Coat: Laboratory coat.[5]
Spill Cleanup (Powder) Gloves: Disposable chemical-resistant gloves.[5] Respiratory: Self-contained breathing apparatus.[6] Body: Protective clothing to prevent skin contact.[6]
Spill Cleanup (Solution) Gloves: Disposable gloves.[5] Coat: Laboratory coat.[5]
Administration Gloves: Disposable gloves.[5] Coat: Laboratory coat.[5]

Operational Protocols

Handling and Preparation

Aseptic technique is required during the preparation of Remdesivir solutions as the compound is supplied in sterile, preservative-free vials.[7] While Remdesivir is not classified as a hazardous drug by NIOSH or ASHP, standard laboratory precautions should always be observed.[5]

Reconstitution and Dilution (General Guidance for Parent Compound):

  • The lyophilized powder must be reconstituted with sterile water for injection.[8]

  • Following reconstitution, the solution should be diluted in a 0.9% sodium chloride infusion bag.[8]

  • To mix the solution, the bag should be gently inverted approximately 20 times; avoid shaking.[7]

Spill Management

Spillage of Powdered Compound:

  • Wear suitable PPE, including chemical-resistant gloves.[5]

  • Surround the spill with absorbent materials.[5]

  • Cover the area with a damp cloth or towel to prevent the powder from becoming airborne.[5]

  • Add excess liquid to the spilled powder.[5]

  • Place all contaminated materials into a leak-proof container for proper disposal.[5]

  • Decontaminate the area twice with a water and detergent solution.[5]

  • Use forceps or other appropriate tools to handle any broken glass.[5]

Spillage of Solutions:

  • Wear standard PPE, including disposable gloves and a lab coat.[5]

  • Absorb the visible spill with clean, dry paper towels.[5]

  • Place the contaminated materials into a leak-proof container for disposal.[5]

  • Clean the affected area twice with water, followed by a cleaning with a suitable detergent solution.[5]

Disposal Plan

All unused medicinal products or waste materials contaminated with this compound should be disposed of in accordance with local, state, and federal regulations for pharmaceutical waste.[5] Contaminated materials from spill cleanup should be placed in a leak-proof container before disposal.[5]

Workflow for Handling this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

G start Receive Compound storage Store per Product Insert start->storage ppe_check Don Appropriate PPE storage->ppe_check handling Handling & Preparation (Aseptic Technique) ppe_check->handling PPE Confirmed spill Spill Occurs handling->spill Accident use Experimental Use handling->use spill_powder Powder Spill Protocol spill->spill_powder Powder spill_solution Solution Spill Protocol spill->spill_solution Solution waste_disposal Collect Waste (Contaminated Materials) spill_powder->waste_disposal spill_solution->waste_disposal use->waste_disposal final_disposal Dispose per Pharmaceutical Waste Regulations waste_disposal->final_disposal end End of Process final_disposal->end

Caption: Workflow for safe handling of this compound.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。